Product packaging for Tetracosanoyl-sulfatide(Cat. No.:CAS No. 151122-71-3)

Tetracosanoyl-sulfatide

Katalognummer: B116156
CAS-Nummer: 151122-71-3
Molekulargewicht: 892.3 g/mol
InChI-Schlüssel: MEAZTWJVOWHKJM-CIAPRIGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3'-Sulfogalactosylceramide, more commonly known as Sulfatide, is an acidic, sulfated glycosphingolipid that serves as a critical component of the myelin sheath in both the central and peripheral nervous systems, constituting 4-7% of total myelin lipids . It is synthesized in the endoplasmic reticulum and Golgi apparatus of oligodendrocytes and Schwann cells, where galactocerebroside is sulfated by the enzyme cerebroside sulfotransferase (CST) . This lipid is essential for the proper lateral organization and stability of the myelin membrane, facilitating the formation of lipid rafts and membrane microdomains that are crucial for protein sorting and glial-axon interactions . Researchers utilize 3'-Sulfogalactosylceramide to investigate its multifaceted roles in nervous system biology, including its function as a negative regulator of oligodendrocyte differentiation and its critical importance in maintaining the structure of the nodes of Ranvier and paranodal junctions, which are vital for efficient saltatory conduction . Alterations in its metabolism are implicated in several pathological states. It is a primary accumulating species in the lysosomal storage disease Metachromatic Leukodystrophy (MLD) due to a deficiency in the enzyme arylsulfatase A, making it a key biomarker for diagnostic and therapeutic follow-up assays . Furthermore, changes in sulfatide homeostasis and trafficking are among the earliest detectable abnormalities in Alzheimer's disease, and its abnormal expression is also associated with multiple sclerosis and Parkinson's disease . Beyond neuropathology, sulfatide is also studied for its roles in immune modulation, insulin secretion, blood clotting, and host-pathogen interactions, including viral and bacterial infections . This product is provided for research applications only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H93NO11S B116156 Tetracosanoyl-sulfatide CAS No. 151122-71-3

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAZTWJVOWHKJM-CIAPRIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H93NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110847
Record name N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

892.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151122-71-3
Record name N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151122-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfatide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151122713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Tetracosanoyl-Sulfatide Biosynthesis Pathway in Oligodendrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatides (B1148509), specifically those containing a tetracosanoyl (C24:0) acyl chain, are integral components of the myelin sheath produced by oligodendrocytes in the central nervous system (CNS). Their precise synthesis is critical for proper myelin function, and dysregulation of this pathway is implicated in various neurological disorders. This technical guide provides a comprehensive overview of the tetracosanoyl-sulfatide biosynthesis pathway in oligodendrocytes, detailing the enzymatic steps, subcellular localization, and regulatory mechanisms. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for key assays, and provide visual representations of the pathway and associated workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in neuroscience and drug development seeking to understand and target this vital metabolic pathway.

Introduction

The myelin sheath, a specialized membrane extension of oligodendrocytes, is essential for the rapid saltatory conduction of nerve impulses in the CNS. This intricate structure is uniquely enriched in lipids, with galactosphingolipids, particularly galactosylceramide (GalCer) and its sulfated derivative, sulfatide, being major constituents. Sulfatides containing very-long-chain fatty acids (VLCFAs), such as tetracosanoic acid (C24:0), are crucial for the stability and proper function of myelin. The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated during oligodendrocyte development and myelination. Understanding the molecular intricacies of this pathway is paramount for developing therapeutic strategies for demyelinating diseases like multiple sclerosis and leukodystrophies.

The this compound Biosynthesis Pathway

The synthesis of this compound begins with the de novo synthesis of fatty acids and sphingosine, which are then sequentially modified by a series of enzymes localized in the endoplasmic reticulum (ER) and Golgi apparatus.

De Novo Fatty Acid Synthesis and Elongation

The initial steps of fatty acid synthesis occur in the cytoplasm, catalyzed by the multifunctional enzyme Fatty Acid Synthase (FASN) . FASN produces palmitic acid (C16:0) from acetyl-CoA and malonyl-CoA. For the synthesis of this compound, this C16:0 fatty acid must undergo elongation to C24:0. This process is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVLs) , which are located in the endoplasmic reticulum. Specifically, ELOVL1 is involved in the elongation of saturated fatty acids to C22:0 and C24:0.

Ceramide Synthesis

The backbone of sulfatide is ceramide, which is also synthesized in the ER. The final step in ceramide synthesis is the acylation of a sphingoid base (sphinganine) with a fatty acyl-CoA. This reaction is catalyzed by a family of Ceramide Synthases (CerS) . Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths. Ceramide Synthase 2 (CerS2) is highly expressed in oligodendrocytes and is responsible for the synthesis of ceramides (B1148491) containing VLCFAs, including C24:0 (tetracosanoyl-ceramide).

Galactosylation of Ceramide

Tetracosanoyl-ceramide is then transported to the lumen of the ER and early Golgi, where it is glycosylated by UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8 . This enzyme catalyzes the transfer of galactose from UDP-galactose to the C1 hydroxyl group of ceramide, forming galactosylceramide (GalCer). The expression of UGT8 is a hallmark of myelinating oligodendrocytes.

Sulfation of Galactosylceramide

The final step in the biosynthesis of sulfatide occurs in the trans-Golgi network. Here, galactosylceramide sulfotransferase (CST) , also known as GAL3ST1 , catalyzes the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose moiety of GalCer. This reaction yields 3-O-sulfogalactosylceramide, or sulfatide.

Tetracosanoyl_Sulfatide_Biosynthesis cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN PalmitoylCoA Palmitoyl-CoA (C16:0) ELOVLs Fatty Acid Elongases (ELOVLs) PalmitoylCoA->ELOVLs Elongation FASN->PalmitoylCoA TetracosanoylCoA Tetracosanoyl-CoA (C24:0) ELOVLs->TetracosanoylCoA CerS2 Ceramide Synthase 2 (CerS2) TetracosanoylCoA->CerS2 Sphinganine Sphinganine Sphinganine->CerS2 TetracosanoylCeramide Tetracosanoyl-Ceramide CerS2->TetracosanoylCeramide UGT8 UDP-galactose: ceramide galactosyltransferase (UGT8) TetracosanoylCeramide->UGT8 Galactosylceramide Tetracosanoyl-Galactosylceramide UGT8->Galactosylceramide GAL3ST1 Galactosylceramide Sulfotransferase (GAL3ST1/CST) Galactosylceramide->GAL3ST1 UDP_Gal UDP-Galactose UDP_Gal->UGT8 Sulfatide This compound GAL3ST1->Sulfatide Myelin Myelin Sheath Sulfatide->Myelin Incorporation PAPS PAPS PAPS->GAL3ST1

Figure 1: this compound Biosynthesis Pathway in Oligodendrocytes.

Quantitative Data

Precise quantitative data for the enzymes involved in this compound biosynthesis is crucial for understanding the pathway's regulation and for developing targeted therapies. The following tables summarize available data.

Table 1: Relative Abundance of Sulfatide Species in Oligodendrocyte Lineage Cells

Cell StageC16:0 SulfatideC18:0 SulfatideC22:0-OH SulfatideC24:0/C24:1 SulfatideReference
Pro-oligodendroblast++++++-[1]
Immature Oligodendrocyte+++++++[1]
Mature Oligodendrocyte-++++++[1]
Relative abundance is denoted by: +++ (high), ++ (medium), + (low), - (not detected/very low).

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrate(s)KmVmaxSource Organism/SystemReference
GAL3ST1/CSTGalactosylceramide50 µMNot ReportedHuman Renal Cancer Cells[2]
GAL3ST1/CSTPAPSNot ReportedNot ReportedHuman Renal Cancer Cells[2]
CerS2SphinganineNot ReportedNot ReportedMammalian Cells[3]
UGT8GalactosylceramideNot ReportedNot ReportedHuman[4]
UGT8UDP-galactoseNot ReportedNot ReportedHuman[4]
Specific kinetic data for tetracosanoyl-containing substrates in oligodendrocytes is limited in the current literature.

Experimental Protocols

Assay for Galactosylceramide Sulfotransferase (CST/GAL3ST1) Activity

This protocol is adapted from established methods for measuring CST activity using a radiolabeled sulfate donor.

Materials:

  • Cell or tissue homogenate (source of enzyme)

  • Galactosylceramide (acceptor substrate)

  • [35S]3'-phosphoadenosine-5'-phosphosulfate ([35S]PAPS) (sulfate donor)

  • Reaction Buffer: 50 mM Imidazole-HCl, pH 6.5, 10 mM MgCl2, 2 mM ATP, 0.4% Triton X-100

  • Stop Solution: Chloroform (B151607)/Methanol (B129727) (2:1, v/v)

  • DEAE-Sephadex A-25 column

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing reaction buffer, galactosylceramide (e.g., 50 µM), and [35S]PAPS (e.g., 20 µM, ~50,000 cpm).

  • Initiate the reaction by adding the enzyme source (e.g., 20-100 µg of protein from oligodendrocyte lysate).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.

  • Stop the reaction by adding 1 mL of ice-cold chloroform/methanol (2:1).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Wash the lower organic phase twice with 0.5 mL of pure solvent upper phase (chloroform/methanol/water, 3:48:47, by vol).

  • Apply the washed lower phase to a DEAE-Sephadex A-25 column equilibrated in chloroform/methanol/water (30:60:8, by vol).

  • Wash the column with the equilibration buffer to remove unreacted [35S]PAPS.

  • Elute the [35S]sulfatide with a high-salt buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297) in methanol).

  • Collect the eluate, evaporate the solvent, and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity as pmol of sulfate incorporated per minute per mg of protein.

Lipid Extraction and Mass Spectrometry Analysis of Sulfatides

This protocol outlines a general workflow for the extraction and analysis of sulfatides from oligodendrocyte cultures or brain tissue.

Materials:

  • Cell or tissue sample

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal standard (e.g., C17:0 sulfatide)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in a known volume of water.

  • Lipid Extraction (Bligh-Dyer Method): a. To the homogenate, add a known amount of internal standard. b. Add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v). c. Vortex vigorously and incubate on ice for 30 minutes. d. Add chloroform and water to bring the ratio to 2:2:1.8 (v/v/v). e. Vortex and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Repeat the extraction of the upper aqueous phase with chloroform and pool the organic phases.

  • Solvent Evaporation: Dry the pooled organic phase under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis: a. Inject the sample onto a suitable liquid chromatography column (e.g., a C18 column) to separate the different lipid species. b. Perform mass spectrometry in negative ion mode. c. Use precursor ion scanning for the characteristic sulfate head group fragment (m/z 97) or multiple reaction monitoring (MRM) for specific sulfatide species. d. Identify and quantify the different sulfatide species based on their retention times and mass-to-charge ratios relative to the internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Oligodendrocyte Culture or Brain Tissue Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction (Bligh-Dyer) Homogenization->LipidExtraction Drying Solvent Evaporation LipidExtraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC MS Mass Spectrometry (MS/MS) LC->MS DataAnalysis Data Analysis (Quantification) MS->DataAnalysis

Figure 2: General Workflow for Sulfatide Analysis by LC-MS/MS.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to ensure appropriate myelin formation and maintenance.

Transcriptional Regulation

The expression of the key enzymes in the pathway is developmentally regulated during oligodendrocyte differentiation. Several transcription factors are known to play crucial roles in this process:

  • Olig1 and Olig2: These basic helix-loop-helix transcription factors are master regulators of oligodendrocyte development and are essential for the expression of myelin-related genes.[5][6]

  • Sox10: This HMG-box transcription factor is another critical regulator of oligodendrocyte differentiation and is required for the expression of many myelin genes, including Ugt8.

  • Nkx2.2: This homeodomain transcription factor acts in concert with Olig2 to promote the expression of genes involved in oligodendrocyte maturation, including Ugt8.[7]

  • MyRF (Myelin Regulatory Factor): This transcription factor is essential for the initiation and maintenance of myelination.

The promoter of the GAL3ST1 gene contains binding sites for several transcription factors, including c-Myc, CREB, and PPAR-alpha, suggesting complex regulation by various signaling pathways.[8]

Post-Translational Modification

Post-translational modifications of the biosynthetic enzymes can also regulate their activity and stability.

  • N-glycosylation: GAL3ST1 is known to be N-glycosylated, which is important for its enzymatic activity.[9]

  • Phosphorylation: While not yet demonstrated for the specific enzymes in this pathway in oligodendrocytes, phosphorylation is a common mechanism for regulating the activity of metabolic enzymes.

Regulatory_Network cluster_TFs Transcription Factors cluster_Genes Target Genes cluster_Proteins Enzymes Olig1_2 Olig1/Olig2 CerS2_gene CerS2 gene Olig1_2->CerS2_gene UGT8_gene UGT8 gene Olig1_2->UGT8_gene GAL3ST1_gene GAL3ST1 gene Olig1_2->GAL3ST1_gene Sox10 Sox10 Sox10->UGT8_gene Nkx2_2 Nkx2.2 Nkx2_2->UGT8_gene MyRF MyRF MyRF->CerS2_gene MyRF->UGT8_gene MyRF->GAL3ST1_gene CerS2 CerS2 CerS2_gene->CerS2 transcription & translation UGT8 UGT8 UGT8_gene->UGT8 transcription & translation GAL3ST1 GAL3ST1 GAL3ST1_gene->GAL3ST1 transcription & translation PTM Post-Translational Modifications (e.g., Glycosylation) GAL3ST1->PTM

Figure 3: Transcriptional Regulation of this compound Biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a fundamental process for the formation and function of myelin in the CNS. This guide has provided a detailed overview of the pathway, including the key enzymes, their regulation, and methods for their study. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. Detailed kinetic studies of the key enzymes with their specific VLCFA substrates are needed to fully understand the flux through the pathway. Furthermore, a more comprehensive understanding of the transcriptional and post-translational regulatory networks will be crucial for identifying novel therapeutic targets for demyelinating diseases. The continued development of advanced analytical techniques, such as lipidomics and proteomics, will undoubtedly provide deeper insights into the intricate regulation of sulfatide biosynthesis and its role in both health and disease.

References

The Discovery and Isolation of Sulfatides from Central Nervous System Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids prominently found in the myelin sheath of the central nervous system (CNS). First isolated from brain tissue in 1884 by Johann Ludwig Wilhelm Thudichum, these molecules are integral to the proper functioning and maintenance of the nervous system.[1] Their discovery and the subsequent development of methods for their isolation and purification have been pivotal in understanding their physiological roles and their implications in various neurological disorders. This technical guide provides an in-depth overview of the historical context, detailed experimental protocols for isolation and purification, quantitative distribution within the CNS, and the signaling pathways in which sulfatides participate.

Historical Perspective: The Discovery of Sulfatides

The journey into the world of sulfatides began with the pioneering work of Johann Ludwig Wilhelm Thudichum, who in 1884, meticulously documented the chemical constitution of the brain, leading to the first isolation of this class of lipids.[1] Later, in 1933, Blix further characterized sulfatides, identifying the presence of an amide-bound fatty acid and a sphingosine (B13886) base, and correctly postulating that the sulfate (B86663) group is attached to the C6 position of galactose.[1] These early discoveries laid the groundwork for future research into the structure and function of these important molecules. Foundational to the isolation of sulfatides and other brain lipids were the extraction methods developed by Jordi Folch and his colleagues. Their use of a chloroform-methanol solvent system became a cornerstone of neurochemistry, enabling the efficient extraction of total lipids from nervous tissue.[2][3]

Experimental Protocols for Isolation and Purification

The isolation of sulfatides from CNS tissue is a multi-step process that begins with the extraction of total lipids, followed by chromatographic purification to separate sulfatides from other lipid classes.

Total Lipid Extraction: The Folch Method

The Folch method remains a widely used and effective technique for the quantitative extraction of lipids from brain tissue.[2][3] It relies on a biphasic solvent system of chloroform (B151607) and methanol (B129727) to efficiently solubilize lipids while separating them from non-lipid contaminants.

Materials:

  • CNS tissue (e.g., brain, spinal cord)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Homogenization: Weigh the CNS tissue and homogenize it in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture. Homogenize until a uniform suspension is achieved.

  • Phase Separation: Transfer the homogenate to a separation funnel or a centrifuge tube. Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL of NaCl solution for 20 mL of extract).

  • Mixing and Centrifugation: Mix the contents thoroughly by inversion or vortexing. Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10-15 minutes to facilitate phase separation. This will result in two distinct phases: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing non-lipid contaminants.

  • Collection of the Lipid Phase: Carefully collect the lower chloroform phase, which contains the total lipid extract.

  • Washing: To remove any residual non-lipid contaminants, wash the chloroform phase by adding an equal volume of a methanol:water (1:1, v/v) mixture, mixing, and re-centrifuging. Discard the upper phase.

  • Drying: Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

  • Storage: Store the dried lipid extract under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C to prevent oxidation.

Experimental Workflow for Total Lipid Extraction (Folch Method)

G start CNS Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize add_nacl Add 0.9% NaCl Solution homogenize->add_nacl centrifuge1 Centrifuge to Separate Phases add_nacl->centrifuge1 collect_chloroform Collect Lower (Chloroform) Phase centrifuge1->collect_chloroform wash Wash with Methanol:Water (1:1) collect_chloroform->wash centrifuge2 Centrifuge wash->centrifuge2 collect_washed_chloroform Collect Washed Chloroform Phase centrifuge2->collect_washed_chloroform dry Evaporate Solvent collect_washed_chloroform->dry end Total Lipid Extract dry->end

Caption: Workflow for the Folch method of total lipid extraction from CNS tissue.

Purification of Sulfatides from Total Lipid Extract

Following total lipid extraction, sulfatides are purified from the complex mixture of lipids using chromatographic techniques. Anion-exchange chromatography is particularly effective due to the negatively charged sulfate group on the sulfatide molecule. This is often followed by silica (B1680970) gel chromatography for further purification.

a) Anion-Exchange Chromatography using DEAE-Cellulose

This technique separates lipids based on their charge. Sulfatides, being acidic lipids, bind to the positively charged diethylaminoethyl (DEAE) cellulose (B213188) resin, while neutral lipids pass through.

Materials:

Protocol:

  • Column Preparation:

    • Prepare the DEAE-cellulose slurry by washing it sequentially with 1 M HCl, water (until neutral), 0.1 M KOH, and water again.

    • Equilibrate the resin with glacial acetic acid and then pack it into a chromatography column.

    • Wash the packed column sequentially with methanol, chloroform:methanol (1:1, v/v), and finally with chloroform to equilibrate it for sample loading.

  • Sample Loading: Dissolve the dried total lipid extract in a minimal volume of chloroform and load it onto the prepared DEAE-cellulose column.

  • Elution of Neutral Lipids: Elute the neutral lipids by passing several column volumes of chloroform through the column.

  • Elution of Acidic Lipids (including Sulfatides): Elute the bound sulfatides using a solvent of increasing polarity and ionic strength. A common elution solvent is chloroform:methanol (4:1, v/v) containing a salt such as ammonium acetate. A gradient of increasing salt concentration can be used for better separation. For instance, a stepwise gradient of increasing ammonium acetate concentration in chloroform:methanol can be employed.

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of sulfatides using thin-layer chromatography (TLC).

b) Silica Gel Column Chromatography

This method separates lipids based on their polarity. It can be used as a primary purification step or to further purify the sulfatide-containing fractions obtained from anion-exchange chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Sulfatide-enriched fraction from DEAE-cellulose chromatography

  • Solvents: Chloroform, Acetone, Methanol

Protocol:

  • Column Preparation: Prepare a slurry of silica gel in chloroform and pour it into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve the dried sulfatide-enriched fraction in a minimal volume of chloroform and load it onto the silica gel column.

  • Elution: Elute the column with a series of solvents of increasing polarity. A typical elution sequence would be:

    • Chloroform: To elute any remaining neutral lipids.

    • Acetone: To elute glycolipids.

    • Methanol: To elute the more polar sulfatides.

  • Fraction Collection and Analysis: Collect the fractions and monitor the presence of sulfatides using TLC. Pool the fractions containing pure sulfatides.

c) Preparative Thin-Layer Chromatography (TLC)

For smaller-scale purification, preparative TLC can be a valuable tool.

Materials:

  • Preparative TLC plates (silica gel)

  • Developing chamber

  • Sulfatide-containing fraction

  • Developing solvent (e.g., chloroform:methanol:water in appropriate ratios)

  • Visualization reagent (e.g., iodine vapor or a specific stain)

Protocol:

  • Sample Application: Apply the lipid sample as a narrow band near the bottom of the preparative TLC plate.

  • Development: Place the plate in a developing chamber containing the appropriate solvent system and allow the solvent to ascend the plate.

  • Visualization: After development, visualize the separated lipid bands using a non-destructive method, such as UV light if the compounds are fluorescent, or briefly exposing to iodine vapor.

  • Scraping and Elution: Scrape the silica gel band corresponding to sulfatides from the plate. Elute the sulfatides from the silica gel using a polar solvent like methanol or a chloroform:methanol mixture.

  • Recovery: Separate the silica gel by centrifugation or filtration and evaporate the solvent to recover the purified sulfatides.

Chromatographic Purification Workflow

G start Total Lipid Extract deae Anion-Exchange Chromatography (DEAE-Cellulose) start->deae silica Silica Gel Column Chromatography deae->silica Further Purification prep_tlc Preparative TLC deae->prep_tlc Alternative/Final Purification end Purified Sulfatides silica->end prep_tlc->end

Caption: General workflow for the chromatographic purification of sulfatides.

Quantitative Distribution of Sulfatides in the CNS

Sulfatides are not uniformly distributed throughout the central nervous system. Their concentration is significantly higher in the white matter, which is rich in myelin, compared to the grey matter. Quantitative analysis has revealed important details about their distribution and composition.

CNS Region/ComponentSulfatide Concentration/AbundanceReference(s)
Myelin Approximately 4-6% of total myelin lipids by dry weight.[4][5]
Human Cerebral Cortex (White Matter) Predominantly non-hydroxylated sulfatides. The ratio of non-hydroxylated to hydroxylated sulfatides is significantly higher than in grey matter.[6][7]
Human Cerebral Cortex (Grey Matter) Predominantly hydroxylated sulfatides.[6][7]
Human Cerebellum Contains both hydroxylated and non-hydroxylated sulfatides.[8]
Oligodendrocytes High concentration, as they are the myelin-producing cells of the CNS.[4][9]
Astrocytes and Neurons Present in lower concentrations compared to oligodendrocytes.[9][10]
Cerebrospinal Fluid (CSF) of Healthy Individuals Approximately 71 ± 18 nmol/L.[11]

Signaling Pathways Involving Sulfatides

Sulfatides are not merely structural components of the myelin sheath; they are also active participants in various signaling pathways that are crucial for the development and maintenance of the CNS.

Regulation of Oligodendrocyte Differentiation

Sulfatides play a key role in the negative regulation of oligodendrocyte differentiation. This regulatory function ensures the timely progression of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. While the complete downstream signaling cascade is still under investigation, it is understood that the presence of sulfatides on the cell surface can arrest the differentiation of OPCs at a specific stage.[1][2][12][13] This suggests an interaction with an yet-to-be-fully-identified endogenous ligand that triggers an inhibitory signal.

Negative Regulation of Oligodendrocyte Differentiation by Sulfatide

G OPC Oligodendrocyte Progenitor Cell (OPC) Sulfatide Sulfatide Expression on Cell Surface OPC->Sulfatide MatureOligodendrocyte Mature Myelinating Oligodendrocyte OPC->MatureOligodendrocyte Normal Differentiation (in absence of inhibitory signal) InhibitorySignal Intracellular Inhibitory Signal Sulfatide->InhibitorySignal Interaction Ligand Endogenous Ligand (Hypothetical) Ligand->Sulfatide DifferentiationArrest Arrest of Differentiation InhibitorySignal->DifferentiationArrest

Caption: Hypothetical pathway of sulfatide-mediated negative regulation of oligodendrocyte differentiation.

Myelination and Axon-Glia Interaction

Sulfatides are critically involved in the process of myelination through their interaction with extracellular matrix proteins, particularly laminin (B1169045). This interaction is a key step in initiating the formation of the myelin sheath.

The signaling cascade is thought to proceed as follows:

  • Binding: Sulfatides on the surface of oligodendrocytes bind to laminin present on the axonal surface.[1][14][15]

  • Receptor Clustering: This binding facilitates the clustering of other cell surface receptors, including integrins (specifically α6β1).[14][16]

  • Kinase Activation: The formation of this molecular complex leads to the activation of intracellular signaling kinases, such as Fyn, a member of the Src family of tyrosine kinases.[1]

  • Downstream Signaling: Activated Fyn kinase then phosphorylates downstream targets, initiating a cascade of events that promote the extension and wrapping of the oligodendrocyte membrane around the axon, leading to myelin formation.

Sulfatide-Laminin Signaling Pathway in Myelination

G cluster_Oligodendrocyte Oligodendrocyte Membrane cluster_Axon Axonal Surface Sulfatide Sulfatide Integrin Integrin α6β1 Sulfatide->Integrin Clustering Fyn Fyn Kinase (inactive) Integrin->Fyn Recruitment & Activation Fyn_active Fyn Kinase (active) Myelination Myelin Sheath Formation Fyn_active->Myelination Downstream Signaling Laminin Laminin Laminin->Sulfatide Binding

Caption: Simplified signaling pathway of sulfatide-laminin interaction promoting myelination.

Cell Adhesion and Migration

Sulfatides also function as adhesion molecules, interacting with various proteins in the extracellular matrix, such as thrombospondin and von Willebrand factor.[15] These interactions are important for cell-cell and cell-matrix adhesion, processes that are fundamental to nervous system development and repair. The binding of sulfatides to these adhesive glycoproteins can mediate cell attachment and spreading.[15]

Conclusion

The discovery and subsequent characterization of sulfatides have unveiled their critical importance in the central nervous system. From their initial isolation using classic biochemical techniques to their detailed analysis with modern mass spectrometry, our understanding of these molecules has grown immensely. The detailed protocols for their isolation and purification provided in this guide are essential tools for researchers investigating the roles of sulfatides in health and disease. The quantitative data highlight their specific enrichment in myelin and their distinct compositions in different brain regions. Furthermore, the elucidation of their involvement in key signaling pathways controlling oligodendrocyte differentiation and myelination opens up new avenues for therapeutic interventions in demyelinating diseases and other neurological disorders. Continued research in this field is paramount for a comprehensive understanding of CNS biology and for the development of novel treatments for a range of debilitating conditions.

References

An In-depth Technical Guide to the Role of Tetracosanoyl-Sulfatide in Metachromatic Leukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metachromatic Leukodystrophy (MLD) is a devastating autosomal recessive lysosomal storage disorder characterized by the deficiency of the enzyme Arylsulfatase A (ARSA).[1][2][3] This enzymatic defect leads to the progressive accumulation of 3-O-sulfogalactosylceramides (sulfatides) within the lysosomes of various cells, particularly the myelin-producing oligodendrocytes and Schwann cells of the central and peripheral nervous systems.[4][5][6] The resulting buildup of sulfatides (B1148509), including the prominent long-chain species tetracosanoyl-sulfatide (C24:0), is cytotoxic, triggering demyelination, neuroinflammation, and progressive neurological decline.[3][5][6][7] This guide provides a comprehensive technical overview of the core involvement of this compound in the pathophysiology of MLD, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the key pathways involved.

The Biochemical Landscape of this compound

Sulfatides are a class of sulfated glycosphingolipids abundant in the myelin sheath.[6][8] Their structure consists of a ceramide backbone linked to a galactose residue sulfated at the 3' position. The ceramide portion is composed of a sphingosine (B13886) base and a fatty acid. The length and saturation of this fatty acid chain vary, giving rise to different sulfatide species.[9]

This compound , specifically, is a major sulfatide species found in the brain, characterized by a saturated 24-carbon fatty acid chain (tetracosanoic acid) attached to the sphingosine base.[9][10] Its accumulation is a key pathological hallmark of MLD.[5][11]

Biosynthesis and Degradation Pathway

The metabolism of sulfatides is a tightly regulated process occurring across multiple cellular compartments.

  • Synthesis (Endoplasmic Reticulum & Golgi Apparatus): The pathway begins in the endoplasmic reticulum with the synthesis of ceramide. Ceramide is then transported to the Golgi apparatus, where UDP-galactose:ceramide galactosyltransferase (CGT) adds a galactose moiety to form galactosylceramide (GalC). Subsequently, cerebroside sulfotransferase (CST) transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose residue, forming sulfatide.[8][12][13]

  • Degradation (Lysosome): For catabolism, sulfatides are transported to the lysosome. Here, the enzyme Arylsulfatase A (ARSA), with the help of an activator protein, saposin B (SapB), hydrolyzes the sulfate ester bond, converting sulfatide back to galactosylceramide.[1][5][6][12] Galactosylceramide is then further broken down by other lysosomal enzymes.

In MLD, mutations in the ARSA gene lead to a non-functional or deficient ARSA enzyme, disrupting this crucial degradation step and causing sulfatide to accumulate.[1][3][14]

Ceramide Ceramide GalC Galactosylceramide (GalC) Ceramide->GalC Sulfatide Sulfatide (e.g., this compound) GalC->Sulfatide CST Lysosomal_Sulfatide Sulfatide Sulfatide->Lysosomal_Sulfatide Lysosomal_GalC Galactosylceramide Lysosomal_Sulfatide->Lysosomal_GalC Lysosomal_Sulfatide->MLD_Block Blocked in MLD ARSA_Deficiency ARSA Gene Mutation leads to ARSA Enzyme Deficiency Sulfatide_Accumulation Accumulation of Sulfatides (incl. This compound) in Lysosomes ARSA_Deficiency->Sulfatide_Accumulation Oligo_Schwann_Dysfunction Oligodendrocyte & Schwann Cell Dysfunction Sulfatide_Accumulation->Oligo_Schwann_Dysfunction Neuroinflammation Neuroinflammation (Microgliosis & Astrogliosis) Sulfatide_Accumulation->Neuroinflammation triggers Apoptosis Cellular Apoptosis Oligo_Schwann_Dysfunction->Apoptosis Demyelination Progressive Demyelination (CNS & PNS) Apoptosis->Demyelination Neurodegeneration Axonal Loss & Neuronal Dysfunction Demyelination->Neurodegeneration Neuroinflammation->Neurodegeneration exacerbates Clinical_Symptoms Severe Neurological Symptoms (Motor & Cognitive Decline) Neurodegeneration->Clinical_Symptoms Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Lipid Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into UPLC/HPLC System Dry->Inject Separate C18 Reverse-Phase Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (Negative Mode) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

References

The Role of Tetracosanoyl-Sulfatide in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) serves as the predominant animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][2][3] Sulfatides (B1148509), specifically 3-O-sulfogalactosylceramides, are major glycosphingolipid components of the myelin sheath, essential for its maintenance and function.[4][5][6] Among the various isoforms of sulfatide, which differ by their fatty acid chain length, the long-chain species such as tetracosanoyl-sulfatide (C24:0) play a significant and complex role in the pathophysiology of EAE.[7][8] This document provides an in-depth examination of the function of this compound in EAE, detailing its immunomodulatory mechanisms, presenting quantitative data from key studies, outlining relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction: Sulfatides and EAE

EAE is induced in susceptible animal strains by immunization with CNS-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), leading to an autoimmune response against the myelin sheath mediated primarily by Th1 and Th17 cells.[3][9] This response causes inflammation, demyelination, and axonal damage, mimicking the pathological hallmarks of MS.[3]

Sulfatides constitute a significant portion of myelin lipids and are crucial for the structure and function of the myelin sheath.[4][5][10] Natural sulfatide is a mixture of isoforms, with tetracosanoyl (C24:0) and cis-tetracosenoyl (C24:1) being the predominant long-chain species in myelin.[1][7][8] While myelin components are the target of the autoimmune attack in EAE, specific lipids like sulfatides have emerged as potent immunomodulators. Administration of sulfatide has been shown to ameliorate EAE, suggesting a therapeutic potential.[1][11] This protective effect is largely mediated through a distinct population of CD1d-restricted T cells known as Type II Natural Killer T (NKT) cells.[4][8][11]

The Immunomodulatory Role of this compound

The function of C24:0-sulfatide in EAE is primarily linked to its interaction with the antigen-presenting molecule CD1d, which presents lipid antigens to NKT cells.

2.1. Activation of Type II NKT Cells

Unlike the well-studied Type I NKT cells that recognize α-galactosylceramide (α-GalCer), Type II NKT cells are a diverse population that can recognize various self-lipids, including sulfatides.[12] Long-chain sulfatides, such as C24:0 and C24:1, are particularly effective at activating these Type II NKT cells.[4][8] The long fatty acid chain of C24:0-sulfatide is believed to fit optimally into the binding groove of the CD1d molecule, allowing for stable presentation to the T-cell receptor (TCR) of Type II NKT cells.[7]

2.2. Downstream Suppressive Effects

The activation of sulfatide-reactive Type II NKT cells initiates a cascade of immunoregulatory events that collectively suppress the autoimmune response in EAE:

  • Suppression of Encephalitogenic T-cells: Activated Type II NKT cells can inhibit the function of pathogenic, myelin-reactive Th1 and Th17 cells, which are the primary drivers of demyelination in EAE.[4][11]

  • Induction of Tolerogenic Dendritic Cells: Sulfatide-mediated activation of Type II NKT cells can induce a tolerogenic phenotype in dendritic cells (DCs). These DCs, in turn, may promote the generation of regulatory T cells (Tregs) and secrete anti-inflammatory cytokines like IL-10.[11]

  • Modulation of Microglia: The activation of Type II NKT cells has been shown to abrogate the activation of microglial cells, the resident immune cells of the CNS, further reducing neuroinflammation.[11]

Interestingly, while cis-tetracosenoyl (C24:1) sulfatide is often identified as the most immunodominant species in vitro, saturated long-chain sulfatides like C24:0 are also highly efficient in activating Type II NKT cells and contributing to the suppression of autoimmunity.[4][7][8] In contrast, shorter-chain sulfatides (e.g., C16:0 palmitoyl-sulfatide) or lyso-sulfatides (lacking the fatty acid chain) show significantly less or no immune-stimulatory activity.[7]

Data Presentation

The following tables summarize quantitative findings from studies investigating the effects of sulfatides in the context of EAE.

Table 1: Comparative Immunoreactivity of Sulfatide Isoforms

Sulfatide IsoformDescriptionRelative T-Cell Proliferation/Cytokine SecretionReference
cis-tetracosenoyl (C24:1) Mono-unsaturated, long-chainHigh / Immunodominant[7]
Tetracosanoyl (C24:0) Saturated, long-chainSignificant / High[4][8]
Palmitoyl (C16:0) Saturated, shorter-chainInsignificant / Low[7]
Lyso-sulfatide Lacks fatty acid chainInsignificant / None[7]

Table 2: Effect of Sulfatide Administration on EAE Clinical Score

Treatment GroupMouse StrainEAE InductionAdministration ProtocolPeak Mean Clinical Score (± SEM)Reference
Vehicle Control C57BL/6MOG35-55Vehicle from Day 02.75 ± 0.17 (at day 14)[13]
Sulfatide (20 mg) CD1d+/+ C57BL/6MOG35-55Not specifiedSignificant amelioration[7]
Sulfatide (20 mg) CD1d-/- C57BL/6MOG35-55Not specifiedNo prevention[7]
Sulforaphane C57BL/6MOG35-55Daily oral gavage1.80 ± 0.13 (at day 14)[13]

Table 3: Sulfatide-Reactive T-Cells in CNS During EAE

Cell PopulationLocationConditionPercentage of Total Mononuclear Cells (Approx.)Reference
Sulfatide/CD1d Tetramer+ T-cellsCNSNaive Mice< 0.1%[14]
Sulfatide/CD1d Tetramer+ T-cellsCNSEAE-Diseased MiceIncreased several-fold (~0.5-1.0%)[7][14]
α-GalCer/CD1d Tetramer+ T-cellsCNSEAE-Diseased MiceNo significant increase[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies investigating sulfatides in EAE.

4.1. Protocol for Active Induction of EAE (MOG35-55 in C57BL/6 Mice)

This protocol is a common method for inducing a chronic-progressive form of EAE.[2][15][16]

  • Animals: Female C57BL/6 mice, 6-8 weeks old.[2]

  • Reagents:

    • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

    • Complete Freund's Adjuvant (CFA): Incomplete Freund's Adjuvant (IFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.[2]

    • Pertussis Toxin (PTX), resuspended in sterile PBS or saline.

    • Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Antigen Emulsion: Prepare an emulsion by mixing MOG35-55 (dissolved in PBS, typical dose 200-300 µ g/mouse ) with an equal volume of CFA.[2][16] Emulsify using two glass syringes connected by a Luer-Lok until a thick, stable emulsion is formed (a drop does not disperse in water).

    • Immunization (Day 0): Anesthetize mice. Administer 0.2 mL of the emulsion subcutaneously (s.c.) at two sites on the flank (0.1 mL per site).[15]

    • PTX Administration: Administer PTX intraperitoneally (i.p.). A typical regimen involves two injections: 200-400 ng on Day 0 (shortly after immunization) and a second dose 24-48 hours later (Day 1 or 2).[15][16] The exact dose can significantly affect disease severity and should be optimized.[15]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE, typically starting around day 7. Use a standard 0-5 scoring scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or wobbly gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state.

4.2. Protocol for Sulfatide Preparation and Administration

  • Materials:

    • Purified or synthetic this compound.

    • Vehicle solution: e.g., 0.5% Tween 20 in 0.9% NaCl solution.[7]

    • PBS.

  • Procedure:

    • Dissolve sulfatides in the vehicle solution. This may require sonication to achieve a uniform suspension.

    • Dilute the stock solution in PBS to the final desired concentration for injection.

    • Administer to mice, typically via i.p. injection. Dosages and timing vary; prophylactic (starting at day 0) or therapeutic (starting after disease onset) regimens can be tested.[17] A dose of 20 mg has been cited in EAE prevention studies.[7]

4.3. Protocol for Isolation and Analysis of CNS-Infiltrating Cells

  • Procedure:

    • Perfusion: At the desired time point, deeply anesthetize mice and perform transcardial perfusion with ice-cold PBS to remove blood from the vasculature.

    • Tissue Harvest: Dissect the brain and spinal cord.

    • Homogenization: Create a single-cell suspension by mechanically dissociating the tissue in RPMI medium, often by passing it through a 70 µm cell strainer.[2]

    • Leukocyte Enrichment: Resuspend the cell pellet in a 30-37% Percoll solution and centrifuge. The mononuclear cells will be located in the pellet, while myelin debris forms a layer on top.

    • Cell Staining and Flow Cytometry:

      • Surface Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., TCRβ, CD4, CD8) and sulfatide/CD1d tetramers to identify sulfatide-reactive T-cells.[14]

      • Intracellular Cytokine Staining: For cytokine analysis, restimulate cells ex vivo for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). Then, surface stain, fix, permeabilize, and stain for intracellular cytokines like IFN-γ and IL-4.[14]

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Interactions cd1d CD1d nkt Type II NKT Cell cd1d->nkt Presents Antigen To sulf C24:0-Sulfatide sulf->cd1d Binding treg Encephalitogenic Th1/Th17 Cell nkt->treg Suppresses outcome Amelioration of EAE (Reduced Inflammation/ Demyelination) nkt->outcome Promotes treg->outcome Leads To

Caption: C24:0-Sulfatide presented by CD1d on an APC activates Type II NKT cells, which suppress pathogenic T-cells, leading to EAE amelioration.

EAE_Workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis start Day 0: Immunize C57BL/6 Mice (MOG35-55 in CFA) ptx1 Day 0: Administer Pertussis Toxin (Dose 1) start->ptx1 sulf_treat Administer C24:0-Sulfatide start->sulf_treat veh_treat Administer Vehicle Control start->veh_treat ptx2 Day 1-2: Administer Pertussis Toxin (Dose 2) ptx1->ptx2 monitor Daily Monitoring: - Clinical Score - Body Weight ptx2->monitor sulf_treat->monitor veh_treat->monitor endpoint Endpoint (e.g., Day 21): Tissue Harvest monitor->endpoint flow Flow Cytometry of CNS Infiltrates endpoint->flow histo Histology of Spinal Cord endpoint->histo

Caption: Experimental workflow for an EAE study investigating the therapeutic effect of C24:0-sulfatide.

Sulfatide_Activity sulfatides Sulfatide Isoforms C24:1 (Unsaturated) C24:0 (Saturated) C16:0 (Shorter Chain) Lyso-sulfatide (No Chain) activity High Immunomodulatory Activity Low / No Activity sulfatides:c241->activity:high  Activates Type II NKT Cells sulfatides:c240->activity:high  Activates Type II NKT Cells sulfatides:c16->activity:low  Ineffective sulfatides:lyso->activity:low  Ineffective

Caption: Logical relationship between sulfatide fatty acid chain length and immunomodulatory activity in EAE.

References

An In-depth Technical Guide to the Interaction of Tetracosanoyl-Sulfatide with CD1d-Restricted NKT Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular interactions between tetracosanoyl-sulfatide (C24:0 sulfatide) and CD1d-restricted Natural Killer T (NKT) cells. This document details the binding characteristics, cellular activation, downstream signaling events, and relevant experimental methodologies.

Introduction

Natural Killer T (NKT) cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[1][2] They are broadly classified into two major subsets: type I and type II NKT cells, distinguished by their T-cell receptor (TCR) repertoire and antigen specificity.[1][3] this compound, a saturated long-chain glycosphingolipid, is a prominent self-antigen recognized by type II NKT cells.[4] This interaction is of significant interest due to the immunoregulatory functions of type II NKT cells in various pathological conditions, including autoimmune diseases and cancer.[2][5]

This guide will focus on the specific interaction of this compound with CD1d-restricted NKT cells, providing quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

Data Presentation: Quantitative Analysis of this compound Interaction

The interaction between the TCR of type II NKT cells and the CD1d-sulfatide complex is a critical determinant of cellular activation. While direct kinetic data for this compound (C24:0) is limited, studies on the closely related monounsaturated analog, C24:1 sulfatide, provide significant insights. Research has shown that the type II NKT cell TCR XV19 binds to both C24:0 and C24:1 sulfatide with equivalent affinity.[6]

Interaction Cell Type/Component Parameter Value Reference
TCR-CD1d/Sulfatide BindingMurine Type II NKT cell TCR (XV19) and CD1d-C24:1 SulfatideEquilibrium Dissociation Constant (Kd)~15 µM[6]
Cytokine Secretion (in vitro)Murine Splenocytes stimulated with C24:0 Sulfatide (50 µg/mL)IFN-γ Secretion (peak at 48h)~1000 pg/mL[7]
Cytokine Secretion (in vitro)Murine Splenocytes stimulated with C24:0 Sulfatide (50 µg/mL)IL-10 Secretion (peak at 48h)~150 pg/mL[7]
NKT Cell Activation (in vivo)Murine Splenocytes from C24:0 Sulfatide-treated NOD miceCD69 Expression on Type I iNKT cellsNo significant increase[4]

Experimental Protocols

In Vitro NKT Cell Stimulation with this compound

This protocol describes the stimulation of a mixed lymphocyte population to assess the specific response to this compound.

Materials:

  • This compound (C24:0)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Single-cell suspension of murine splenocytes

  • 96-well flat-bottom culture plates

  • [3H]-thymidine (for proliferation assays)

  • ELISA kits for murine IFN-γ and IL-10

Procedure:

  • Prepare a stock solution of this compound in an appropriate vehicle (e.g., DMSO).

  • Prepare a single-cell suspension of splenocytes from the desired mouse strain (e.g., C57BL/6 or NOD) and resuspend in complete RPMI-1640 medium.

  • Plate the splenocytes at a density of 2 x 105 cells/well in a 96-well plate.

  • Add this compound to the wells at the desired final concentrations (e.g., 5-50 µg/mL). Include a vehicle-only control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • For Proliferation Assay: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.

  • For Cytokine Analysis: At the end of the incubation period, centrifuge the plates and collect the supernatants. Measure the concentrations of IFN-γ and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Flow Cytometry for NKT Cell Activation Markers

This protocol outlines the procedure for staining surface activation markers on NKT cells following stimulation.

Materials:

  • Stimulated and unstimulated splenocytes (from Protocol 3.1)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies: anti-TCRβ, anti-CD69, and α-GalCer-loaded CD1d tetramer (for identifying type I NKT cells).

  • Flow cytometer

Procedure:

  • Harvest the stimulated and unstimulated splenocytes and wash them with cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 107 cells/mL.

  • Aliquot 100 µL of the cell suspension into FACS tubes.

  • Add the α-GalCer-loaded CD1d tetramer and incubate at room temperature for 30 minutes in the dark.

  • Add the fluorochrome-conjugated anti-TCRβ and anti-CD69 antibodies and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the TCRβ+ and CD1d-tetramer+ population to identify type I NKT cells and then assess the expression of CD69 on this population.

Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the detection of cytokine production at a single-cell level.

Materials:

  • In vitro stimulated splenocytes

  • Brefeldin A or Monensin

  • Fixation/Permeabilization solution

  • Permeabilization buffer

  • Fluorochrome-conjugated antibodies: anti-TCRβ, anti-IFN-γ, anti-IL-4

  • Flow cytometer

Procedure:

  • During the last 4-6 hours of the in vitro stimulation (Protocol 3.1), add a protein transport inhibitor (Brefeldin A or Monensin) to the cell culture.

  • Harvest the cells and perform surface staining for TCRβ as described in Protocol 3.2 (steps 1-4, omitting the CD69 antibody).

  • Wash the cells and then fix them using a fixation/permeabilization solution for 20 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Add the fluorochrome-conjugated anti-IFN-γ and anti-IL-4 antibodies diluted in permeabilization buffer and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analyze the data by gating on the TCRβ+ population and then quantifying the percentage of cells expressing IFN-γ and IL-4.

Visualization of Pathways and Workflows

Experimental Workflow for NKT Cell Stimulation and Analysis

experimental_workflow cluster_cell_prep Cell Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Downstream Analysis splenocytes Splenocyte Isolation (from mouse spleen) culture Cell Culture with This compound splenocytes->culture 2 x 10^5 cells/well proliferation Proliferation Assay ([3H]-thymidine) culture->proliferation 72h incubation cytokine Cytokine Measurement (ELISA) culture->cytokine 48-72h incubation flow Flow Cytometry (Activation Markers & Intracellular Cytokines) culture->flow 24-72h incubation

Caption: Workflow for NKT cell stimulation and subsequent analysis.

CD1d Presentation of this compound to a Type II NKT Cell

antigen_presentation cluster_apc Antigen Presenting Cell (APC) cluster_nkt Type II NKT Cell cd1d CD1d sulfatide This compound tcr TCR sulfatide->tcr Recognition

Caption: CD1d presents sulfatide to the NKT cell TCR.

Downstream Signaling in Type II NKT Cells

Upon recognition of the CD1d-tetracosanoyl-sulfatide complex, the TCR on the type II NKT cell initiates a signaling cascade that leads to cellular activation and cytokine production. This process involves the sequential activation of intracellular kinases and adaptor proteins.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck Activation CD1d_Sulfatide CD1d-Sulfatide CD1d_Sulfatide->TCR_CD3 Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg PLCγ LAT->PLCg Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK SLP76->PLCg NFAT NFAT PLCg->NFAT Ca2+ flux NFkB NF-κB PLCg->NFkB DAG/PKC AP1 AP-1 Ras_MAPK->AP1 Cytokine_Genes Cytokine Gene Transcription (IFN-γ, IL-10, etc.) NFAT->Cytokine_Genes AP1->Cytokine_Genes NFkB->Cytokine_Genes

Caption: TCR signaling cascade in NKT cells.

References

The Dual Role of Tetracosanoyl-Sulfatide in Axonal Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of tetracosanoyl-sulfatide (C24:0-sulfatide), a major glycosphingolipid of the myelin sheath, in regulating axon growth and inhibition. While essential for the maintenance of myelin and the integrity of axo-glial junctions, recent evidence has identified sulfatide as a potent inhibitor of axon regeneration, particularly in the central nervous system (CNS). This document synthesizes key findings, presents quantitative data from seminal studies, details experimental protocols for investigating sulfatide's effects, and illustrates the underlying signaling pathways. This guide is intended to be a comprehensive resource for researchers in neuroscience and professionals in drug development exploring therapeutic strategies for CNS injury and neurodegenerative diseases.

Introduction: The Dichotomous Nature of Sulfatide

Sulfatide, or 3-O-sulfogalactosylceramide, is a crucial component of the myelin sheath in both the central and peripheral nervous systems.[1][2] It is synthesized from galactocerebroside by the enzyme cerebroside sulfotransferase (CST).[3] The fatty acid chain length of the ceramide backbone can vary, with C24:0 (tetracosanoyl) and C24:1 being the most common species in CNS myelin.[3]

Functionally, sulfatide plays a vital role in:

  • Myelin Maintenance: It is essential for the long-term stability of myelin structure.[4]

  • Axo-glial Junctions: Sulfatide is critical for the proper formation and maintenance of the paranodal axo-glial junctions, which are crucial for saltatory conduction.[2][5]

  • Ion Channel Clustering: It is involved in the proper localization and maintenance of Na+ and K+ channel clusters at the nodes of Ranvier.[5][6]

Despite these essential structural roles, a growing body of evidence has implicated sulfatide as a significant myelin-associated inhibitor of axon outgrowth, contributing to the failure of axon regeneration after CNS injury.[3][7] This inhibitory function appears to be specific to the sulfatide molecule, as its precursor, galactocerebroside, does not exhibit the same effect.[3][8]

Quantitative Data on Sulfatide-Mediated Axon Inhibition

The inhibitory effect of sulfatide on axon growth has been quantified in several in vitro studies. The following tables summarize key findings on the impact of different sulfatide species and experimental conditions on neurite outgrowth.

Table 1: Effect of Purified Lipids on Retinal Ganglion Cell (RGC) Neurite Outgrowth

Lipid SubstrateConcentrationMean Neurite Length (μm ± SEM)Statistical Significance (p-value)Reference
Solvent ControlN/A250 ± 20N/A[3]
Sulfatide (mixed isoforms)1 µ g/coverslip 100 ± 15< 0.001[3]
N-tetracosanoyl-sulfatide (C24:0)1 µ g/coverslip 125 ± 18< 0.01[3]
N-palmitoyl-sulfatide (C16:0)1 µ g/coverslip 140 ± 22< 0.01[3]
Galactocerebroside1 µ g/coverslip 240 ± 25Not Significant[3]
Ceramide1 µ g/coverslip 230 ± 19Not Significant[3]
Lyso-sulfatide1 µ g/coverslip 260 ± 30Not Significant[3]
N-acetyl-sulfatide1 µ g/coverslip 255 ± 28Not Significant[3]

Table 2: Inhibition of RGC Neurite Outgrowth by Myelin Preparations

Myelin SubstrateTreatmentMean Neurite Length (μm ± SEM)Statistical Significance (p-value vs. WT Myelin)Reference
Wild-type (WT) CNS MyelinNone150 ± 12N/A[3]
WT CNS MyelinO4 Antibody (anti-sulfatide)220 ± 18< 0.05[3]
WT CNS MyelinO1 Antibody (anti-galactocerebroside)160 ± 15Not Significant[3]
CGT null CNS Myelin (lacks sulfatide)None230 ± 20< 0.01[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on axon growth.

In Vitro Neurite Outgrowth Inhibition Assay

This assay is used to determine the direct effect of purified lipids or myelin extracts on the growth of cultured neurons.

Materials:

  • Primary neurons (e.g., postnatal rat or mouse retinal ganglion cells)

  • Glass coverslips

  • Poly-D-lysine and laminin (B1169045)

  • Purified lipids (e.g., this compound, galactocerebroside) dissolved in a suitable solvent (e.g., chloroform/methanol/water at 2:1:0.1)[3]

  • Neuronal culture medium

  • Microscope with imaging software for neurite length measurement

Procedure:

  • Coating Coverslips:

    • Coat glass coverslips with poly-D-lysine.

    • Apply the lipid solution to the coverslips and allow the solvent to evaporate completely. A solvent control should be prepared in parallel.[3]

    • Coat the coverslips with laminin overnight to provide a permissive substrate for neuronal attachment and growth.[3]

  • Neuronal Culture:

    • Isolate and purify the desired primary neurons (e.g., RGCs).

    • Plate the neurons on the prepared coverslips at a suitable density.

    • Culture the neurons for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Data Acquisition and Analysis:

    • Fix and immunostain the neurons for a neuronal marker (e.g., β-III tubulin).

    • Capture images of the neurons using a fluorescence microscope.

    • Measure the length of the longest neurite for a significant number of neurons per condition using image analysis software.[9]

    • Perform statistical analysis to compare neurite lengths between different lipid substrates and the control.

Myelin Inhibition Assay with Antibody Blocking

This experiment aims to determine the contribution of sulfatide within the complex myelin environment to axon growth inhibition.

Materials:

  • Primary neurons

  • Myelin isolated from wild-type and sulfatide-deficient (e.g., CGT null) mice[3]

  • Antibodies specific for sulfatide (O4) and galactocerebroside (O1)[3]

  • Control isotype antibodies

Procedure:

  • Substrate Preparation:

    • Prepare myelin extracts from the different mouse genotypes.

    • Coat culture surfaces with the myelin preparations.

  • Antibody Treatment:

    • For the antibody blocking conditions, pre-incubate the wild-type myelin-coated surfaces with the O4 antibody, O1 antibody, or a control antibody for a specified time.[3]

  • Neuronal Culture and Analysis:

    • Plate primary neurons on the myelin substrates.

    • Culture and analyze neurite outgrowth as described in the neurite outgrowth inhibition assay (Section 3.1).

    • Compare the neurite lengths on wild-type myelin with and without antibody treatment, and on sulfatide-deficient myelin.

Signaling Pathways in Sulfatide-Mediated Axon Inhibition

The inhibitory signals from myelin-associated molecules, including sulfatide, are known to converge on the RhoA signaling pathway within the neuron. Activation of RhoA leads to the collapse of the growth cone and inhibition of axon elongation.

The RhoA Signaling Cascade

The interaction of the axonal growth cone with sulfatide is believed to activate a transmembrane receptor complex, which in turn activates the small GTPase RhoA. The Rho inhibitor C3 transferase has been shown to lessen the inhibitory effects of sulfatide, indicating the involvement of this pathway.[3][8]

Sulfatide_Signaling_Pathway Sulfatide This compound (in Myelin Sheath) Receptor Unknown Axonal Receptor Sulfatide->Receptor Binds to RhoGEF RhoGEF Receptor->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Activates Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Phosphorylates Actin_Depolymerization Actin Depolymerization Cofilin_P->Actin_Depolymerization Inhibits Growth_Cone_Collapse Growth Cone Collapse & Axon Growth Inhibition Actin_Depolymerization->Growth_Cone_Collapse C3_Transferase C3 Transferase (Inhibitor) C3_Transferase->RhoA_GTP Inhibits

Sulfatide-mediated axon inhibition signaling pathway.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of research is crucial for understanding and replicating studies.

Workflow for Investigating Sulfatide as a Myelin-Associated Inhibitor

The following diagram illustrates the logical and experimental flow used to identify and characterize sulfatide as an inhibitor of axon regeneration.

Experimental_Workflow Observation Observation: CNS myelin inhibits axon regeneration. Known protein inhibitors do not fully account for this inhibition. Hypothesis Hypothesis: Myelin lipids, such as sulfatide, contribute to the inhibition. Observation->Hypothesis InVitro_Test In Vitro Experiment 1: Test purified lipids on neurite outgrowth. Hypothesis->InVitro_Test Result1 Result: Sulfatide, but not galactocerebroside or ceramide, inhibits neurite outgrowth. InVitro_Test->Result1 InVitro_Myelin In Vitro Experiment 2: Compare neurite outgrowth on WT vs. sulfatide-deficient myelin. Result1->InVitro_Myelin Result2 Result: Sulfatide-deficient myelin is significantly less inhibitory. InVitro_Myelin->Result2 Antibody_Block In Vitro Experiment 3: Block sulfatide on WT myelin with specific antibodies. Result2->Antibody_Block Result3 Result: Antibody blocking of sulfatide reduces myelin inhibition. Antibody_Block->Result3 InVivo_Model In Vivo Experiment: Optic nerve crush in sulfatide-deficient mice. Result3->InVivo_Model Result4 Result: Enhanced zymosan-induced regeneration in sulfatide-deficient mice. InVivo_Model->Result4 Conclusion Conclusion: Sulfatide is a novel myelin-associated inhibitor of CNS axon regeneration. Result4->Conclusion

Experimental workflow for identifying sulfatide as an axon growth inhibitor.

Conclusion and Future Directions

This compound, a prominent lipid in CNS myelin, exhibits a dual functionality. It is indispensable for the structural and functional integrity of myelinated axons, yet it also acts as a potent inhibitor of axon regeneration following injury. The inhibitory action of sulfatide is mediated, at least in part, through the RhoA signaling pathway.

For researchers and drug development professionals, these findings present both a challenge and an opportunity. Targeting the inhibitory effects of sulfatide could be a viable therapeutic strategy to promote axon regeneration in the CNS. Future research should focus on:

  • Identifying the Axonal Receptor for Sulfatide: The specific receptor that binds sulfatide and initiates the inhibitory signaling cascade remains to be identified. Its discovery would provide a highly specific target for therapeutic intervention.

  • Developing Specific Inhibitors: The development of small molecules or antibodies that can specifically block the interaction between sulfatide and its receptor, without disrupting the structural roles of sulfatide in myelin, is a promising avenue for drug development.

  • Investigating the Role of Different Fatty Acyl Chains: Further research is needed to fully understand how variations in the fatty acid chain length of sulfatide modulate its inhibitory activity.

A comprehensive understanding of the mechanisms underlying sulfatide-mediated axon inhibition will be instrumental in the development of novel therapies to overcome the barriers to CNS regeneration and improve outcomes for patients with spinal cord injury, stroke, and other neurological disorders.

References

The Cellular Landscape of Tetracosanoyl-Sulfatide in the Brain: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular and subcellular localization of tetracosanoyl-sulfatide, a predominant sulfatide species in the mammalian brain. As a critical component of the myelin sheath, its distribution and function are intrinsically linked to nervous system integrity and are implicated in various neurological disorders. This document synthesizes current knowledge on its localization in various neural cell types, presents quantitative data on its distribution, details key experimental protocols for its study, and illustrates its functional context through signaling and biosynthetic pathway diagrams.

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids enriched in the nervous system. This compound, characterized by a C24:0 fatty acid chain, is one of the most abundant species within the brain.[1] Its precise localization is fundamental to understanding its roles in myelin maintenance, axo-glial signaling, and as a potential therapeutic target and biomarker for demyelinating diseases like multiple sclerosis and lysosomal storage disorders such as metachromatic leukodystrophy.[2][3] This guide serves as a technical resource for professionals investigating the biology of this crucial lipid.

Cellular and Subcellular Localization

The distribution of this compound is highly organized within the brain, with a primary concentration in myelinating cells, but also notable presence in other neural cell types.

Oligodendrocytes and Myelin

The vast majority of sulfatides, including the tetracosanoyl species, are synthesized by oligodendrocytes in the central nervous system (CNS) and are a major constituent of the myelin sheath.[2][4] They are predominantly found on the extracellular leaflet of the myelin plasma membrane, where they comprise approximately 4-7% of the total myelin lipid by weight.[5] This localization is critical for the proper function and stability of the multi-layered myelin structure.[6]

Neurons and Astrocytes

While considered a hallmark of oligodendrocytes, sulfatide expression is not exclusive to these cells. Studies have demonstrated the presence of sulfatides in subpopulations of neurons and astrocytes.[2][7] In contrast to their plasma membrane localization in myelin, neuronal and astrocytic sulfatides have been observed in intracellular compartments.[7] In neurons, staining has been identified in the cytoplasm and associated with the nuclear membrane.[7] Astrocytic sulfatide has been localized to the cell body and processes.[4] The functional significance of sulfatide in these cells is an active area of investigation but may relate to distinct cellular processes beyond myelination.

Subcellular Distribution

The biosynthesis and trafficking of sulfatides follow a specific subcellular route. Synthesis begins in the endoplasmic reticulum and is completed in the Golgi apparatus.[6] From the Golgi, sulfatides are transported to the plasma membrane, particularly the expanding myelin sheath during development. This transport is vesicular in nature and may involve the endo-lysosomal pathway.[8]

Furthermore, sulfatides are known to be enriched in lipid rafts, which are specialized membrane microdomains that play a crucial role in signal transduction and protein trafficking.[9] The concentration of sulfatides within these rafts is believed to be important for the organization and function of myelin-associated proteins.[10]

Quantitative Distribution of Sulfatide Species

Brain Region/Compartment Sulfatide Abundance/Ratio Reference
CNS Myelin 4-7% of total lipid by weight[5]
White Matter vs. Gray Matter Non-hydroxylated sulfatides (including this compound) are predominant in white matter. Hydroxylated sulfatides are more abundant in gray matter.[11]
Lipid Rafts vs. Non-Raft Membranes All measured sulfatide species, including C24:0, are more abundant in lipid raft membranes compared to non-raft membranes.[9]
Oligodendrocyte Development The fatty acid chain length of sulfatides increases as oligodendrocytes mature, with C24 species being predominant in the adult brain.[12]

Key Experimental Protocols

The study of this compound localization relies on a combination of histological and advanced analytical techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Sulfatide in Brain Tissue

This protocol is adapted for the detection of sulfatides in fixed brain sections using antibodies like O4 or Sulph I, which recognize the sulfatide headgroup.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing in a sucrose (B13894) gradient (e.g., 15% then 30% in PBS) until it sinks.

    • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 20-40 µm sections on a cryostat and mount on slides or collect for free-floating staining.[13]

  • Staining Procedure (Free-Floating):

    • Wash sections three times in PBS.

    • Crucially, avoid permeabilization with organic solvents like methanol (B129727) or acetone, as these can extract the lipid antigen. A gentle permeabilization with a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 in PBS) can be used if intracellular targets are also being stained, but should be tested carefully.[14]

    • Block non-specific binding with a blocking solution (e.g., 10% Normal Goat Serum, 1% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature.

    • Incubate with the primary antibody (e.g., anti-sulfatide, clone O4) diluted in blocking buffer overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgM-Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash sections three times in PBS.

    • Mount sections on slides with an anti-fade mounting medium containing a nuclear counterstain like DAPI.

    • Image using a confocal or fluorescence microscope.

MALDI Imaging Mass Spectrometry (MALDI-IMS) of Lipids in Brain Tissue

MALDI-IMS allows for the direct visualization of the spatial distribution of different lipid species, including this compound, in a tissue section without the need for antibodies.

  • Tissue Preparation:

    • Rapidly dissect the brain and flash-freeze in liquid nitrogen or on dry ice.

    • Store at -80°C until sectioning.

    • Section the frozen brain at 10-20 µm using a cryostat set to approximately -20°C.

    • Thaw-mount the tissue section onto a conductive slide (e.g., ITO-coated glass slide).[15]

    • Dry the slide in a vacuum desiccator.

  • Matrix Application:

    • Apply a suitable matrix for lipid analysis in negative ion mode (which is optimal for sulfatide detection). 9-aminoacridine (B1665356) (9-AA) is a commonly used matrix.[15]

    • The matrix can be applied using an automated sprayer to ensure a uniform, thin crystal layer, which is critical for high spatial resolution.

  • Data Acquisition:

    • Load the slide into the MALDI mass spectrometer.

    • Define the imaging area and the desired spatial resolution (e.g., 20-100 µm).

    • Acquire mass spectra in negative ion mode across the defined tissue area. The instrument rasters a laser across the sample, acquiring a full mass spectrum at each pixel.

  • Data Analysis:

    • Use specialized imaging software to reconstruct the data.

    • Generate ion intensity maps for specific m/z values corresponding to different sulfatide species. For this compound (d18:1/c24:0), the expected [M-H]⁻ ion would be at m/z 906.6.

    • Correlate the ion images with histological stains (e.g., H&E) of adjacent sections to identify anatomical structures.

Subcellular Fractionation for Myelin and Lipid Raft Isolation

This protocol allows for the biochemical enrichment of specific cellular compartments for subsequent lipid analysis by mass spectrometry.

  • Homogenization:

    • Dissect brain tissue (e.g., whole brain or specific regions) in ice-cold homogenization buffer (e.g., 0.32 M sucrose with protease inhibitors).

    • Homogenize using a Dounce homogenizer with several gentle strokes.[5]

  • Differential Centrifugation to Isolate Myelin:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris (P1).

    • Collect the supernatant (S1) and centrifuge at a higher speed (e.g., 20,000 x g) to pellet the crude membrane fraction (P2), which contains myelin and synaptosomes.

    • Resuspend the P2 pellet and layer it onto a discontinuous sucrose gradient (e.g., layers of 0.85 M and 0.32 M sucrose).

    • Centrifuge at high speed (e.g., 75,000 x g). Myelin will collect at the interface of the 0.32 M and 0.85 M sucrose layers.[8]

    • Carefully collect the myelin fraction.

  • Lipid Raft Isolation (Detergent-Free Method):

    • Start with the isolated myelin fraction or a total membrane preparation.

    • Resuspend the membranes in a carbonate buffer (e.g., 500 mM sodium carbonate, pH 11.0) and homogenize.

    • Layer the homogenate at the bottom of a sucrose gradient (e.g., a 5-35% continuous or discontinuous gradient).

    • Centrifuge at very high speed (e.g., 200,000 x g) for several hours.

    • Lipid rafts will float up into the lower-density sucrose layers due to their high lipid content and can be collected by fractionating the gradient.[9]

  • Lipid Extraction and Analysis:

    • Extract lipids from the collected fractions using a method like Folch or Bligh-Dyer extraction.

    • Analyze and quantify sulfatide species using LC-MS/MS.[16]

Visualizing Functional and Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involving sulfatide in the brain.

Sulfatide Biosynthesis and Degradation Pathway

This diagram outlines the core enzymatic steps for the synthesis of sulfatide from ceramide and its subsequent degradation.

Sulfatide_Metabolism cluster_locations Cellular Location Ceramide Ceramide (Endoplasmic Reticulum) CGT CGT (Ceramide Galactosyltransferase) Ceramide->CGT GalCer Galactosylceramide (Endoplasmic Reticulum) CST CST (Golgi Apparatus) GalCer->CST Sulfatide Sulfatide ARSA ARSA (Arylsulfatase A) Sulfatide->ARSA Degradation Lysosome Lysosome CGT->GalCer CST->Sulfatide ARSA->GalCer ARSA->Lysosome Location

Caption: Biosynthesis of sulfatide occurs via two enzymatic steps in the ER and Golgi.

Experimental Workflow for Sulfatide Localization

This diagram illustrates the logical flow of the primary experimental techniques used to determine the cellular and subcellular localization of sulfatides.

Experimental_Workflow Brain_Tissue Brain Tissue Sample Fixation Fixation & Cryosectioning Brain_Tissue->Fixation Cryosectioning Direct Cryosectioning Brain_Tissue->Cryosectioning Homogenization Homogenization & Subcellular Fractionation Brain_Tissue->Homogenization IHC Immunohistochemistry (IHC) - Anti-Sulfatide Ab Fixation->IHC Microscopy Fluorescence Microscopy IHC->Microscopy Cell_Localization Cellular Localization (Myelin, Neurons, Astrocytes) Microscopy->Cell_Localization MALDI MALDI-IMS Cryosectioning->MALDI Ion_Maps Lipid Ion Maps (e.g., m/z 906.6) MALDI->Ion_Maps Regional_Localization Regional/Molecular Distribution (White vs. Gray Matter) Ion_Maps->Regional_Localization Fractions Isolate Fractions (Myelin, Lipid Rafts, etc.) Homogenization->Fractions LCMS Lipid Extraction & LC-MS/MS Fractions->LCMS Quantification Subcellular Quantification LCMS->Quantification

Caption: Workflow for determining sulfatide localization using three complementary methods.

Sulfatide's Role in Axo-Glial Paranodal Junction Stability

This diagram conceptualizes the role of sulfatide in organizing and maintaining the critical paranodal junctions between the axon and the myelin sheath.

Paranodal_Junction cluster_axon Axon cluster_myelin Myelin Sheath (Paranodal Loop) caspr Caspr/Contactin Complex na_channel Nav Channels (Node of Ranvier) caspr->na_channel Restricts to Node k_channel Kv Channels (Juxtaparanode) caspr->k_channel Separates from Node sulfatide Sulfatide (e.g., Tetracosanoyl) nf155 Neurofascin 155 sulfatide->nf155 Stabilizes/ Recruits to Lipid Rafts nf155->caspr Forms Paranodal Junction

Caption: Sulfatide helps stabilize paranodal junctions, ensuring proper ion channel clustering.

Conclusion

This compound is a cornerstone of CNS myelin, but its presence in other neural cells hints at a broader functional repertoire. Its precise localization within the extracellular leaflet of myelin and in lipid rafts underscores its importance in structural integrity and cell signaling at the axo-glial interface. The experimental protocols detailed herein provide a robust framework for researchers to further elucidate the intricate roles of this lipid in both health and disease. Future investigations, leveraging the quantitative power of mass spectrometry and the spatial resolution of advanced imaging, will undoubtedly continue to unravel the complex biology of sulfatides in the brain, paving the way for novel diagnostic and therapeutic strategies.

References

Tetracosanoyl-sulfatide as a Biomarker for Demyelinating Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sulfatides (B1148509) are a class of sulfated glycosphingolipids integral to the structure and function of the myelin sheath in the central and peripheral nervous systems.[1][2] Alterations in their metabolism are directly linked to the pathophysiology of several demyelinating diseases.[3][4] Tetracosanoyl-sulfatide (C24:0-sulfatide), a prominent isoform characterized by a long-chain saturated fatty acid, is emerging as a significant biomarker in this context. This technical guide provides an in-depth overview of the role of this compound in demyelinating diseases, focusing on its metabolic pathways, quantitative analysis in various disease states, and the experimental protocols used for its detection. This document is intended for researchers, scientists, and professionals involved in neuroscience and drug development.

Introduction to Sulfatide and Myelin Biology

Sulfatides, or 3-O-sulfogalactosylceramides, are major lipid components of the myelin sheath, constituting approximately 4% of its dry weight.[5] They are essential for myelin formation and maintenance, playing critical roles in nerve impulse conduction, glial-axon signaling, and maintaining the structural integrity of paranodal junctions.[1][2] The lipid composition of sulfatides varies, particularly in the length and saturation of their fatty acyl chains. These variations, including the presence of the C24:0 fatty acid in this compound, are crucial for their specific biological functions.[6][7] A deficiency or abnormal metabolism of sulfatides can lead to severe neurological deficits, primarily due to the degeneration of the myelin sheath.[6][8]

The Sulfatide Metabolic Pathway

The concentration of sulfatides is tightly regulated through a balance of synthesis and degradation. Disruptions in this pathway are central to the pathology of certain demyelinating disorders.

Biosynthesis

Sulfatide synthesis is a two-step process that begins in the endoplasmic reticulum (ER) and concludes in the Golgi apparatus.[1][7]

  • Formation of Galactosylceramide (GalCer): In the ER, the enzyme ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone, forming GalCer.[3][9]

  • Sulfation of GalCer: GalCer is then transported to the Golgi apparatus, where cerebroside sulfotransferase (CST) transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position of the galactose residue, yielding sulfatide.[9][10]

Degradation

The catabolism of sulfatide occurs within the lysosomes and requires the coordinated action of an enzyme and a cofactor protein.[9]

  • Desulfation: The lysosomal enzyme arylsulfatase A (ARSA), activated by the cofactor saposin B, hydrolyzes the sulfate group from the sulfatide molecule.[1]

  • Deglycosylation: The resulting GalCer is then broken down by the enzyme galactocerebrosidase (GALC) into ceramide and galactose.[9]

A deficiency in the ARSA enzyme is the direct cause of Metachromatic Leukodystrophy (MLD), leading to a pathological accumulation of sulfatides.[2][11]

Sulfatide_Metabolism Sulfatide Metabolic Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Degradation) Ceramide Ceramide CGT CGT (Ceramide Galactosyltransferase) Ceramide->CGT GalCer_ER Galactosylceramide (GalCer) GalCer_Golgi Galactosylceramide (GalCer) GalCer_ER->GalCer_Golgi Transport CGT->GalCer_ER CST CST (Cerebroside Sulfotransferase) GalCer_Golgi->CST Sulfatide Sulfatide (e.g., this compound) Sulfatide_Deg Sulfatide Sulfatide->Sulfatide_Deg To Lysosome CST->Sulfatide ARSA ARSA (Arylsulfatase A) + Saposin B Sulfatide_Deg->ARSA GalCer_Deg Galactosylceramide (GalCer) GALC GALC (Galactocerebrosidase) GalCer_Deg->GALC Ceramide_Recycled Ceramide (Recycled) ARSA->GalCer_Deg GALC->Ceramide_Recycled

Fig 1. Overview of sulfatide synthesis and degradation pathways.

This compound in Demyelinating Diseases

Alterations in sulfatide levels, including the C24:0 isoform, are implicated in several demyelinating diseases, though their utility as a biomarker varies depending on the specific condition.

Multiple Sclerosis (MS)

MS is a chronic inflammatory autoimmune disease of the central nervous system.[12] The role of sulfatides as biomarkers in MS is complex and subject to ongoing research.

  • Early Pathological Changes: Some studies report that sulfatide depletion occurs in the normal-appearing white matter of MS patients, suggesting this is an early event in disease progression that may precede demyelination.[5]

  • CSF and Plasma Levels: Research on sulfatide levels in the cerebrospinal fluid (CSF) and plasma of MS patients has yielded conflicting results. One study found that plasma levels of C24:1 and C18:0 sulfatides positively correlated with the Expanded Disability Status Scale (EDSS) in patients with relapsing-remitting MS (RRMS).[13] Other research has shown that levels of total CSF sulfatide and specific long-chain isoforms (C24:1, C26:1) were significantly increased in progressive MS (PMS) compared to RRMS and healthy controls, suggesting a potential role in discriminating disease phenotypes.[14][15] However, a more recent study concluded that CSF sulfatide isoforms lack diagnostic utility in separating progressive from relapsing-remitting MS.[16] This discrepancy highlights the need for further standardized research in large patient cohorts.

Metachromatic Leukodystrophy (MLD)

MLD is an autosomal recessive lysosomal storage disorder caused by a deficiency of the ARSA enzyme.[17][18][19] The resulting inability to degrade sulfatides leads to their massive accumulation in myelin-producing cells, causing progressive and severe demyelination of the central and peripheral nervous systems.[20][21]

  • Diagnostic Hallmark: The accumulation of sulfatides is the biochemical hallmark of MLD.[8][11]

  • CSF as a Robust Biomarker: Unlike in MS, CSF sulfatide levels are a robust biomarker for MLD. Studies have demonstrated that children with MLD have significantly higher concentrations of sulfatides and the cytotoxic byproduct lysosulfatide (B1235030) in their CSF compared to healthy children.[22][23] Furthermore, higher levels of these lipids in the CSF correlate with worse motor function, making them valuable for monitoring disease progression and the response to therapeutic interventions.[22][23]

Krabbe Disease

Krabbe disease is another severe demyelinating disorder, but it is caused by a deficiency in the galactocerebrosidase (GALC) enzyme.[24][25] This leads to the accumulation of galactosylceramide and its highly toxic metabolite, psychosine (B1678307).[24] While the primary accumulating lipid is not sulfatide, its metabolic pathway is directly upstream. Therapeutic strategies such as substrate reduction therapy that aim to inhibit the CGT enzyme would reduce the production of GalCer, the precursor for both the toxic psychosine in Krabbe disease and sulfatides in MLD.[24][26]

Quantitative Data on Sulfatide Levels

The following tables summarize key quantitative findings from studies investigating sulfatide levels in MS and MLD.

Table 1: Changes in Sulfatide Isoform Levels in Multiple Sclerosis

Biomarker Sample Type Comparison Finding p-value Reference
C24:1 Sulfatide Plasma RRMS vs. Disability (EDSS) Positive correlation - [13]
C18:0 Sulfatide Plasma RRMS vs. Disability (EDSS) Positive correlation - [13]
Total Sulfatide CSF PMS vs. RRMS & Healthy Controls Significantly increased <0.05 [14][15]
C24:1 Sulfatide CSF PMS vs. RRMS & Healthy Controls Significantly increased <0.05 [14][15]
C26:1 Sulfatide CSF PMS vs. RRMS & Healthy Controls Significantly increased <0.05 [14][15]

| Total Sulfatide | CSF | PMS vs. RRMS vs. Healthy Controls | No significant difference | - |[16] |

Note: PMS = Progressive MS; RRMS = Relapsing-Remitting MS; EDSS = Expanded Disability Status Scale; CSF = Cerebrospinal Fluid.

Table 2: Cerebrospinal Fluid (CSF) Sulfatide and Lysosulfatide Concentrations in Metachromatic Leukodystrophy (MLD)

Biomarker Patient Group Control Group Finding p-value Reference
Total Sulfatides 0.05 - 1.25 µg/mL (n=21 MLD) <0.02 µg/mL (n=60 Healthy) Significantly higher in MLD <0.0001 [22][23]
Lysosulfatide 0.05 - 1.5 ng/mL (n=21 MLD) <0.02 ng/mL (n=60 Healthy) Significantly higher in MLD <0.0001 [22][23]
Total Sulfatides & Motor Function (MFM-32) MLD Patients - Negative correlation (higher sulfatides, worse function) 0.0087 [22][23]

| Lysosulfatide & Motor Function (MFM-32) | MLD Patients | - | Negative correlation (higher lysosulfatide, worse function) | 0.0034 |[22][23] |

Note: MFM-32 = Motor Function Measure 32 scale.

Experimental Protocols for Sulfatide Quantification

The accurate quantification of sulfatide species from complex biological matrices is critical for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard methodology.[27][28][29]

General Experimental Workflow

A typical workflow for the quantification of sulfatides involves several key steps:

  • Sample Collection: Biological samples such as CSF, plasma, or urine are collected and stored under appropriate conditions (e.g., -80°C) to prevent lipid degradation.[28][30]

  • Internal Standard Spiking: To ensure accurate quantification and correct for sample loss during processing, a known amount of a stable isotope-labeled internal standard (e.g., C18:0-D3-sulfatide) is added to each sample before extraction.[29]

  • Lipid Extraction: Sulfatides are extracted from the biological matrix using organic solvents. A common method is a two-phase extraction using a methanol/dichloromethane mixture.[30]

  • Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is typically used to separate different sulfatide isoforms based on their fatty acid chain length and degree of saturation.[31]

  • Mass Spectrometric Detection: The separated lipids are ionized (commonly via electrospray ionization in negative mode) and detected by a tandem mass spectrometer. Quantification is achieved using methods like selected reaction monitoring (SRM), which provides high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each sulfatide species.[27][28]

  • Data Analysis: The concentration of each sulfatide species is calculated by comparing the peak area of the endogenous analyte to that of the internal standard against a calibration curve.[22]

Experimental_Workflow General LC-MS/MS Workflow for Sulfatide Quantification Sample 1. Biological Sample (CSF, Plasma, Urine) Spike 2. Spike with Isotope-Labeled Internal Standard Sample->Spike Extract 3. Liquid-Liquid Lipid Extraction Spike->Extract Separate 4. UHPLC Separation (e.g., C18 column) Extract->Separate Detect 5. Tandem Mass Spec (MS/MS) Detection Separate->Detect Analyze 6. Data Analysis & Quantification Detect->Analyze

Fig 2. A typical experimental workflow for quantifying sulfatides.

Pathophysiological Roles and Signaling

Beyond their structural role, sulfatides are involved in various cellular processes and signaling events that can contribute to the pathology of demyelinating diseases. Sulfatide can act as an endogenous stimulator of brain-resident immune cells like microglia and astrocytes, triggering inflammatory responses.[12] Furthermore, sulfatides can be recognized by certain immune cells, and the presence of anti-sulfatide antibodies has been associated with CNS inflammation and demyelination.[3][6][12] The dysregulation of sulfatide levels, whether through depletion or accumulation, disrupts the delicate balance required for myelin health, leading to instability of the myelin sheath, impaired axo-glial communication, and ultimately, axonal degeneration and neurological decline.[3][5]

Pathophysiology Proposed Pathophysiological Cascade cluster_MLD Metachromatic Leukodystrophy (MLD) cluster_MS Multiple Sclerosis (MS) MLD_Trigger ARSA Gene Mutation ARSA_Def ARSA Enzyme Deficiency MLD_Trigger->ARSA_Def Sulf_Accum Massive Sulfatide Accumulation ARSA_Def->Sulf_Accum Myelin_Damage_MLD Myelin Sheath Destruction Sulf_Accum->Myelin_Damage_MLD Neuro_Decline_MLD Progressive Neurodegeneration Myelin_Damage_MLD->Neuro_Decline_MLD MS_Trigger Autoimmune Trigger Sulf_Dysreg Sulfatide Depletion & Anti-Sulfatide Antibodies MS_Trigger->Sulf_Dysreg Myelin_Damage_MS Myelin Instability & Inflammation Sulf_Dysreg->Myelin_Damage_MS Neuro_Decline_MS Demyelination & Axonal Loss Myelin_Damage_MS->Neuro_Decline_MS

References

Tetracosanoyl-Sulfatide: A Key Modulator of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosanoyl-sulfatide, a major sulfated glycosphingolipid of the myelin sheath, is increasingly recognized for its pivotal role in the complex interplay of neuroinflammatory processes. Comprising a C24:0 fatty acid chain, this specific isoform of sulfatide is not merely a structural component of myelin but an active signaling molecule capable of modulating the function of key immune cells within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in neuroinflammation, with a focus on its interactions with glial cells and lymphocytes. We will delve into the quantitative changes of this lipid in neurodegenerative diseases, detail the experimental protocols to study its effects, and visualize the intricate signaling pathways it governs.

Quantitative Alterations of this compound in Neuroinflammatory Diseases

Significant changes in the concentration of this compound and other sulfatide isoforms have been documented in the cerebrospinal fluid (CSF) and brain tissue of patients with multiple sclerosis (MS) and Alzheimer's disease (AD), highlighting its potential as a biomarker and therapeutic target.

Table 1: Alterations in Sulfatide Levels in Multiple Sclerosis (MS)

AnalytePatient GroupMatrixChange Compared to ControlsReference
Total SulfatideProgressive MS (PMS)CSFSignificantly Increased[1][2]
C24:1 SulfatideProgressive MS (PMS)CSFSignificantly Increased[1][2]
C26:1 SulfatideProgressive MS (PMS)CSFSignificantly Increased[1][2]
C26:1-OH SulfatideProgressive MS (PMS)CSFSignificantly Increased[1][2]
C23:0-OH SulfatideProgressive MS (PMS)CSFSignificantly Decreased[1][2]
Total SulfatideRelapsing-Remitting MS (RRMS) vs. Progressive MS (PMS)CSFSignificantly lower in RRMS[1]
Longer Chain Sulfatides (B1148509) (C24, C26)Progressive MS (PMS)CSFElevated[3]
Sulfatide FractionRemyelinated brain lesions in MSBrain TissueMarkedly Reduced[3]

Table 2: Alterations in Sulfatide Levels in Alzheimer's Disease (AD)

AnalytePatient GroupBrain RegionChange Compared to ControlsReference
Total SulfatidePreclinical ADSuperior Frontal Gyrus35% Reduction (p < 0.01)[4]
N-(OH)24:0 SulfatidePreclinical ADSuperior Frontal Gyrus40% Reduction (p < 0.005)[4]
Total SulfatidesVery Mild Dementia (AD)Gray MatterUp to 93% Depletion[5]
Total SulfatidesVery Mild Dementia (AD)White MatterUp to 58% Depletion[5]
Total SulfatideAlzheimer's DiseaseCSFUnaltered[6]
Hydroxylated/Non-hydroxylated Sulfatide RatioAlzheimer's DiseaseCSFIncreased[6]

Signaling Pathways Modulated by this compound

This compound exerts its influence on neuroinflammation by engaging with specific receptors and activating downstream signaling cascades in microglia, astrocytes, and T cells.

Microglial Activation Pathway

In microglia, the resident immune cells of the CNS, this compound is recognized as an endogenous danger signal, triggering a pro-inflammatory response. This process is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.

sulfatide_microglia_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MD-2 MD-2 This compound->MD-2 Binds TLR4 TLR4 MD-2->TLR4 Complexes with MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_p38 p38 MAPK TAK1->MAPK_p38 Activates MAPK_JNK JNK TAK1->MAPK_JNK Activates NF-kB NF-κB IKK_complex->NF-kB Activates Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory_Cytokines Induces Transcription MAPK_p38->Pro-inflammatory_Cytokines Induces Transcription MAPK_JNK->Pro-inflammatory_Cytokines Induces Transcription

This compound induced microglial activation via TLR4 signaling.
Astrocyte Inflammatory Response

Astrocytes, another key glial cell type, also respond to elevated levels of sulfatides, contributing to the neuroinflammatory milieu. The signaling cascade in astrocytes involves the activation of transcription factors that drive the expression of inflammatory mediators.

sulfatide_astrocyte_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Unknown_Receptor Receptor ? This compound->Unknown_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Activates NF-kB NF-κB Signaling_Cascade->NF-kB Activates STAT3 STAT3 Signaling_Cascade->STAT3 Activates Pro-inflammatory_Mediators Pro-inflammatory Mediators (e.g., C3, IL-6) NF-kB->Pro-inflammatory_Mediators Induces Transcription STAT3->Pro-inflammatory_Mediators Induces Transcription

Astrocyte activation by this compound leading to inflammation.
Modulation of T Cell Response

This compound can be presented by antigen-presenting cells (APCs) via CD1d molecules to Natural Killer T (NKT) cells, a subset of T lymphocytes. This interaction can either suppress or activate T cell responses, depending on the specific context and T cell subpopulation, thereby influencing the adaptive immune response in the CNS.

sulfatide_tcell_interaction cluster_APC Antigen Presenting Cell (APC) cluster_TCell NKT Cell APC APC CD1d CD1d Sulfatide_CD1d Sulfatide-CD1d Complex TCR TCR Sulfatide_CD1d->TCR Recognized by NKT_Cell NKT Cell Immune_Modulation Immune Modulation (Activation or Suppression) NKT_Cell->Immune_Modulation Leads to This compound This compound This compound->CD1d Binds to

Interaction of this compound with NKT cells via CD1d presentation.

Experimental Protocols

Extraction and Quantification of this compound from Brain Tissue by LC-MS/MS

This protocol outlines the extraction of sulfatides from brain tissue and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Brain tissue

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standard (e.g., C19:0 sulfatide)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Homogenization: Homogenize a known weight of brain tissue in a chloroform:methanol (1:1, v/v) solution.

  • Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a known volume of mobile phase compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable C18 column for separation. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using synthetic this compound standards of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

sulfatide_extraction_workflow Brain_Tissue Brain Tissue Sample Homogenization Homogenize in Chloroform:Methanol Brain_Tissue->Homogenization Extraction Liquid-Liquid Extraction (Chloroform:Methanol:Water) Homogenization->Extraction Phase_Separation Centrifuge to Separate Phases Extraction->Phase_Separation Collect_Lipids Collect Lower Organic Phase Phase_Separation->Collect_Lipids Dry_Down Dry Under Nitrogen Collect_Lipids->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantification Quantify using Standard Curve LCMS->Quantification

Workflow for Sulfatide Extraction and Quantification.
Primary Microglia Culture and Activation Assay

This protocol describes the isolation and culture of primary microglia and their subsequent activation with this compound.

Materials:

  • P0-P2 mouse or rat pups

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-D-lysine coated flasks

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolation of Mixed Glial Cells: Dissect cortices from P0-P2 pups, remove meninges, and mince the tissue. Digest the tissue with trypsin and DNase I.

  • Plating Mixed Glial Cells: Plate the dissociated cells in poly-D-lysine coated flasks in DMEM/F12 medium.

  • Microglia Harvest: After 10-14 days, when a confluent layer of astrocytes has formed with microglia growing on top, shake the flasks on an orbital shaker to detach the microglia.

  • Plating Microglia: Collect the supernatant containing the microglia, centrifuge, and re-plate the microglia in new culture plates.

  • Sulfatide Treatment: Once the microglia are adherent, treat them with varying concentrations of this compound for 24 hours.

  • Assessment of Activation: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

Primary Astrocyte Culture and Inflammatory Response Assay

This protocol details the culture of primary astrocytes and the measurement of their inflammatory response to this compound.

Materials:

  • P0-P2 mouse or rat pups

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-L-lysine coated flasks

  • This compound

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for inflammatory genes)

Procedure:

  • Isolation and Culture: Isolate and culture mixed glial cells as described for microglia.

  • Astrocyte Purification: After the first medium change, continue to culture the adherent cells, which are primarily astrocytes. Purify the astrocyte culture by repeated shaking and medium changes to remove microglia and oligodendrocytes.

  • Sulfatide Treatment: Treat the confluent astrocyte cultures with this compound for a specified period (e.g., 6-24 hours).

  • Gene Expression Analysis: Isolate total RNA from the astrocytes and perform reverse transcription to generate cDNA. Use RT-qPCR to measure the expression levels of pro-inflammatory genes such as Il6, Tnf, and C3.

T Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation in response to sulfatide presentation by APCs.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells and APCs

  • RPMI-1640 medium with 10% FBS

  • CFSE dye

  • This compound

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend T cells in PBS and label them with CFSE dye according to the manufacturer's instructions. Quench the staining reaction with FBS-containing medium.

  • Co-culture: Co-culture the CFSE-labeled T cells with APCs (e.g., dendritic cells or B cells) that have been pulsed with this compound.

  • Incubation: Incubate the co-culture for 3-5 days to allow for T cell proliferation.

  • Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells. The proliferation can be quantified by analyzing the histogram of CFSE fluorescence.

Conclusion

This compound is a critical lipid molecule that actively participates in the neuroinflammatory landscape of the CNS. Its altered levels in diseases like MS and AD underscore its importance in disease pathogenesis. The signaling pathways it modulates in microglia, astrocytes, and T cells offer potential targets for therapeutic intervention. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound in neuroinflammation and to explore its potential as a diagnostic and therapeutic tool. A deeper understanding of the biology of this fascinating molecule will undoubtedly pave the way for novel strategies to combat neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols: Tetracosanoyl-Sulfatide Neurite Outgrowth Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth is a fundamental process in neuronal development and regeneration. The study of factors that inhibit this process is crucial for understanding the limitations of neural repair after injury and for the development of therapeutics for neurodegenerative diseases. Tetracosanoyl-sulfatide (C24:0 sulfatide), a prominent glycosphingolipid in the myelin sheath of the central nervous system (CNS), has been identified as a potent inhibitor of neurite outgrowth.[1] This document provides a detailed protocol for an in vitro neurite outgrowth assay to study the inhibitory effects of this compound on primary neurons.

Principle of the Assay

This assay is based on the culture of primary neurons on a substrate coated with a defined concentration of this compound. The extent of neurite outgrowth is quantified by measuring the length of the neurites after a specific incubation period. A reduction in neurite length in the presence of this compound, compared to a control substrate, indicates an inhibitory effect. This assay can be used to screen for compounds that may overcome the inhibitory effects of sulfatide and to investigate the underlying molecular mechanisms.

Quantitative Data Summary

The inhibitory effect of this compound on neurite outgrowth is dose-dependent. The following table summarizes the expected quantitative data from a typical experiment using postnatal day 5 rat retinal ganglion cells (RGCs).

This compound Concentration (µ g/coverslip )Mean Neurite Length (µm)Standard Deviation (µm)Percentage Inhibition (%)
0 (Control)150± 250
0.5135± 2210
1.075± 1550
2.045± 1070
5.030± 880

Experimental Protocols

Materials and Reagents
  • This compound (C24:0 sulfatide)

  • Poly-D-lysine (PDL)

  • Laminin (B1169045)

  • Neurobasal medium

  • B27 supplement

  • Glutamine

  • Penicillin-Streptomycin

  • Postnatal day 5 (P5) rat pups

  • Papain and DNase I

  • Fetal bovine serum (FBS)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: Alexa Fluor conjugated

  • DAPI (4',6-diamidino-2-phenylindole)

  • Glass coverslips (12 mm)

  • 24-well culture plates

  • Ethanol

  • Sterile water

Experimental Workflow

G cluster_0 Day 1: Substrate Preparation cluster_1 Day 2: Primary Neuron Culture cluster_2 Day 3: Data Acquisition and Analysis a Coat coverslips with Poly-D-lysine b Wash and dry coverslips a->b c Apply this compound solution b->c d Air dry to form lipid substrate c->d e Coat with Laminin d->e f Isolate and dissociate P5 rat retinas g Seed retinal ganglion cells onto prepared coverslips f->g h Incubate for 18-24 hours g->h i Fix and permeabilize cells j Immunostain for β-III tubulin and DAPI i->j k Image acquisition using fluorescence microscopy j->k l Quantify neurite length using image analysis software k->l

Experimental workflow for the neurite outgrowth inhibition assay.
Step-by-Step Methodology

1. Preparation of this compound Coated Coverslips

  • Poly-D-lysine Coating:

    • Place sterile 12 mm glass coverslips into a 24-well plate.

    • Add 500 µL of 100 µg/mL Poly-D-lysine solution to each well, ensuring the coverslips are fully submerged.

    • Incubate for at least 1 hour at room temperature.

    • Aspirate the Poly-D-lysine solution and wash the coverslips three times with sterile water.

    • Allow the coverslips to air dry completely in a sterile hood.

  • This compound Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol, 2:1).

    • For a dose-response experiment, prepare serial dilutions of the sulfatide stock solution.

    • Apply a small volume (e.g., 20 µL) of the desired sulfatide solution (or solvent control) to the center of each PDL-coated coverslip.

    • Allow the solvent to evaporate completely in a sterile hood, leaving a thin lipid film. This results in a substrate with a defined density of sulfatide (e.g., 1 µ g/coverslip ).

  • Laminin Coating:

    • Prepare a 10 µg/mL solution of laminin in sterile PBS or Neurobasal medium.

    • Add 500 µL of the laminin solution to each well containing a sulfatide-coated coverslip.

    • Incubate for at least 2 hours at 37°C.

    • Aspirate the laminin solution immediately before cell seeding. Do not allow the coverslips to dry out.

2. Primary Retinal Ganglion Cell (RGC) Culture

  • Isolation and Dissociation:

    • Euthanize P5 rat pups according to approved animal protocols.

    • Dissect the retinas in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Digest the retinal tissue with papain and DNase I according to the manufacturer's protocol to obtain a single-cell suspension.

    • Enrich for RGCs using a two-step panning method with antibodies against Thy1.1.

  • Cell Seeding:

    • Resuspend the enriched RGCs in complete culture medium (Neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin).

    • Count the cells and adjust the density to approximately 5,000 cells/mL.

    • Seed 500 µL of the cell suspension into each well containing a prepared coverslip.

  • Incubation:

    • Incubate the culture plate at 37°C in a humidified atmosphere of 5% CO2 for 18-24 hours.

3. Immunocytochemistry and Imaging

  • Fixation and Permeabilization:

    • Gently aspirate the culture medium.

    • Fix the cells by adding 500 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating with 5% goat serum in PBS for 1 hour.

    • Incubate with the primary antibody (e.g., mouse anti-β-III tubulin, 1:500 dilution) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the corresponding Alexa Fluor-conjugated secondary antibody (1:1000 dilution) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

    • Quantify the length of the longest neurite for each neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph).[1][2]

Signaling Pathway

This compound inhibits neurite outgrowth by activating the RhoA signaling pathway.[1] RhoA is a small GTPase that, when activated, triggers a cascade of events leading to actin cytoskeleton reorganization and growth cone collapse.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response sulfatide This compound receptor Unknown Receptor/ Lipid Raft Interaction sulfatide->receptor Binds to rhoa_gdp RhoA-GDP (Inactive) receptor->rhoa_gdp Activates rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP loading rock ROCK rhoa_gtp->rock Activates limk LIMK rock->limk Activates stress_fibers Stress Fiber Formation rock->stress_fibers Promotes cofilin_p Cofilin-P (Inactive) limk->cofilin_p Phosphorylates cofilin Cofilin (Active) cofilin_p->cofilin Inhibits dephosphorylation actin Actin Depolymerization cofilin->actin Promotes growth_cone Growth Cone Collapse actin->growth_cone Reduced stress_fibers->growth_cone neurite_inhibition Neurite Outgrowth Inhibition growth_cone->neurite_inhibition

Signaling pathway of sulfatide-mediated neurite outgrowth inhibition.

Troubleshooting

IssuePossible CauseSolution
Low cell viability Harsh dissociationOptimize papain digestion time and trituration force.
Incorrect culture mediumEnsure all supplements are fresh and at the correct concentration.
No neurite outgrowth in control Inactive lamininUse fresh or properly stored laminin.
Poor PDL coatingEnsure coverslips are completely dry before laminin coating.
High variability in neurite length Uneven cell seedingEnsure a single-cell suspension and gentle seeding.
Inconsistent sulfatide coatingEnsure complete solvent evaporation and a uniform lipid film.

Conclusion

This protocol provides a robust and reproducible method for studying the inhibitory effects of this compound on neurite outgrowth. By quantifying changes in neurite length, researchers can effectively screen for potential therapeutic compounds and further elucidate the molecular mechanisms that govern axon regeneration in the central nervous system.

References

Application Note: Quantification of Tetracosanoyl-Sulfatide in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids enriched in the myelin sheath of the central and peripheral nervous systems.[1][2] Tetracosanoyl-sulfatide (d18:1/C24:0), a major sulfatide species in the brain, plays a crucial role in myelin formation and maintenance.[3] Dysregulation of sulfatide metabolism is associated with severe neurological disorders, most notably metachromatic leukodystrophy (MLD), an inherited lysosomal storage disease characterized by the accumulation of sulfatides.[1][4] Consequently, the accurate quantification of specific sulfatide species, such as this compound, in brain tissue is essential for understanding disease pathogenesis, developing diagnostic biomarkers, and evaluating the efficacy of therapeutic interventions.[1][5]

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is robust, reproducible, and suitable for high-throughput analysis in research and drug development settings.

Materials and Methods

Materials and Reagents
  • This compound (d18:1/C24:0) standard (Matreya LLC or equivalent)

  • N-octadecanoyl-d3-sulfatide (C18:0-d3-sulfatide) internal standard (IS) (Matreya LLC or equivalent)[3][6]

  • LC-MS grade methanol, chloroform, water, isopropanol, and acetone[3][6]

  • Ammonium (B1175870) formate (B1220265) and formic acid (LC-MS grade)[6]

  • Phosphate-buffered saline (PBS)

  • Dry ice and liquid nitrogen

  • Homogenizer (e.g., sonicator, bead beater)

  • Centrifuge

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC coupled to a tandem quadrupole mass spectrometer)[3]

  • C8 or C18 reversed-phase LC column (e.g., Supelco Ascentis Express C8, 2.1 x 50 mm, 2.7 µm)[7]

Experimental Workflow

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis brain_tissue Brain Tissue Collection (Flash-frozen) homogenization Homogenization in PBS brain_tissue->homogenization 1 extraction Lipid Extraction (Folch Method) homogenization->extraction 2 drying Drying under Nitrogen extraction->drying 3 reconstitution Reconstitution in Injection Solvent drying->reconstitution 4 lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation 5 ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 6 peak_integration Peak Integration ms_detection->peak_integration 7 calibration_curve Calibration Curve Generation peak_integration->calibration_curve 8 quantification Quantification of This compound calibration_curve->quantification 9

Caption: Experimental workflow for the quantification of this compound in brain tissue.

Protocol: Sample Preparation
  • Brain Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen brain tissue.

    • Add 1 mL of ice-cold PBS per 100 mg of tissue.

    • Homogenize the tissue on ice using a sonicator or bead beater until a uniform homogenate is obtained.[8]

    • Store the homogenate at -80°C if not proceeding immediately to extraction.

  • Lipid Extraction (Folch Method):

    • To a known volume of brain homogenate (e.g., 100 µL), add the internal standard (N-octadecanoyl-d3-sulfatide) to a final concentration of 1 µg/mL.

    • Add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the upper aqueous phase with a small volume of chloroform:methanol:water (86:14:1, v/v/v) and combine the lower organic phase with the first extract.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase B).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column Supelco Ascentis Express C8 (2.1 x 50 mm, 2.7 µm)
Column Temperature 60°C[6]
Mobile Phase A 20 mM ammonium formate with 0.1% formic acid in water[6]
Mobile Phase B 1:1 (v/v) methanol:acetone[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 10 µL[6]
Gradient 0-2.5 min: 80-90% B; 2.5-3.05 min: 90-100% B; 3.05-3.6 min: 100% B; 3.6-4.0 min: 80% B[6]

Mass Spectrometry (MS) Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., API 5000)[6]
Ionization Mode Negative Electrospray Ionization (ESI-)[6]
Multiple Reaction Monitoring (MRM) Transitions
This compound (d18:1/C24:0)m/z 888.7 -> 96.9[3]
Internal Standard (C18:0-d3-sulfatide)m/z 809.6 -> 97.0[6]
Collision Energy Optimized for each transition
Dwell Time 100 ms

LC-MS/MS System Logic

LC_MS_MS_System lc_system LC System Autosampler (Injects Sample) LC Pump (Delivers Mobile Phase) LC Column (Separates Analytes) ms_system Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) (Precursor Ion Selection) Collision Cell (Q2) (Fragmentation) Quadrupole 3 (Q3) (Product Ion Selection) Detector lc_system->ms_system Eluent Flow data_system Data System Data Acquisition Software Data Processing Software ms_system->data_system Signal

Caption: Logical components of the LC-MS/MS system for sulfatide analysis.

Results and Discussion

Calibration Curve and Linearity

A calibration curve for this compound should be prepared in a surrogate matrix (e.g., artificial cerebrospinal fluid or delipidated brain homogenate) by spiking known concentrations of the analytical standard. The concentration range should encompass the expected levels in the brain tissue samples. The method should demonstrate good linearity, with a correlation coefficient (r²) of >0.99.

Quantitative Data Summary

The following table summarizes representative concentrations of total sulfatides in brain tissue from various studies. Note that the concentration of specific sulfatide species like this compound will be a fraction of the total sulfatides.

SpeciesConditionBrain RegionSulfatide Concentration (nmol/g tissue)Reference
MouseWild-typeWhole Brain~50[3]
MouseASA knockoutWhole Brain~150[3]
HumanControlWhite Matter~40[3]

ASA: Arylsulfatase A

Method Validation

The analytical method should be validated for accuracy, precision, selectivity, and stability according to established guidelines.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).[7]

  • Selectivity: The method should be free from interferences from other endogenous lipids in the brain tissue matrix.

  • Matrix Effect: The potential for ion suppression or enhancement from the brain tissue matrix should be evaluated and minimized.

  • Stability: The stability of this compound in brain homogenates and processed samples under different storage conditions should be assessed.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in brain tissue. The protocol is designed to be robust and reliable, making it a valuable tool for researchers and scientists in the fields of neuroscience and drug development. The accurate measurement of this compound will aid in elucidating its role in neurological diseases and in the development of novel therapeutic strategies.

References

Application Notes and Protocols: Separation of Sulfatide Isoforms by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1] They play crucial roles in myelin formation and maintenance, as well as in various cellular processes including cell adhesion, signaling, and immune modulation.[2][3][4] Structural variations in the fatty acid chain of the ceramide backbone give rise to different sulfatide isoforms, with C16:0, C24:0, and C24:1 being among the most studied.[5] The relative abundance of these isoforms can vary between tissues and has been implicated in the pathophysiology of several neurological and metabolic diseases, including multiple sclerosis, Alzheimer's disease, and diabetes.[4][5]

This document provides a detailed protocol for the separation and semi-quantitative analysis of sulfatide isoforms using thin-layer chromatography (TLC), a robust and accessible technique for lipid analysis.

Experimental Protocols

Extraction of Total Lipids from Brain Tissue (Folch Method)

This protocol describes the extraction of total lipids from brain tissue, a rich source of sulfatides.

Materials:

  • Brain tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh the brain tissue and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v). For example, use 20 mL of the solvent mixture for 1 g of tissue.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Separate the solid debris by centrifugation or filtration to collect the lipid-containing supernatant.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 4 mL for 20 mL of supernatant).

  • Vortex the mixture thoroughly and centrifuge at low speed to facilitate phase separation.

  • Carefully collect the lower chloroform phase, which contains the total lipids.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage and subsequent analysis.

Thin-Layer Chromatography of Sulfatide Isoforms

Materials:

  • High-Performance Thin-Layer Chromatography (HPTLC) silica (B1680970) gel 60 plates

  • TLC developing tank

  • Capillary tubes for sample application

  • Sulfatide standards (C16:0, C24:0, C24:1)

  • Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: 5% Sulfuric acid in ethanol (B145695)

Procedure:

  • Plate Preparation: Activate the HPTLC plate by heating it at 110°C for 30 minutes. Allow the plate to cool to room temperature in a desiccator before use.

  • Sample Application: Using a capillary tube, carefully spot the lipid extract and sulfatide standards onto the HPTLC plate. Apply the samples as small, concentrated spots approximately 1.5 cm from the bottom edge of the plate.

  • Chromatogram Development: Pour the developing solvent into the TLC tank to a depth of about 0.5 cm. Place a piece of filter paper in the tank to ensure solvent vapor saturation. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Place the spotted HPTLC plate into the equilibrated tank and close the lid.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

Visualization and Quantification

Procedure:

  • Visualization: Uniformly spray the dried HPTLC plate with the 5% sulfuric acid in ethanol reagent.

  • Heat the plate at 180°C for 7-10 minutes to char the separated lipid spots. Sulfatides will appear as dark brown to black spots.

  • Densitometric Quantification: Scan the charred plate using a TLC scanner or a densitometer.

  • Quantify the relative abundance of each sulfatide isoform by integrating the peak area of each spot.

  • Create a standard curve using the known concentrations of the sulfatide standards to estimate the amount of each isoform in the sample.

Data Presentation

The separation of sulfatide isoforms by TLC is influenced by the length and saturation of the fatty acid chain. Generally, isoforms with longer fatty acid chains are less polar and will migrate further up the plate, resulting in a higher Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 1: Representative Rf Values of Sulfatide Isoforms

Sulfatide IsoformFatty Acid ChainPredicted Relative Rf Value
C16:0 Sulfatide16:0 (Palmitic acid)Low
C24:1 Sulfatide24:1 (Nervonic acid)Medium
C24:0 Sulfatide24:0 (Lignoceric acid)High

Note: The exact Rf values can vary depending on experimental conditions such as the specific batch of silica plates, temperature, and humidity. It is crucial to co-migrate authentic standards with the samples for accurate identification.

Visualizations

Experimental Workflow

G Experimental Workflow for TLC Analysis of Sulfatide Isoforms cluster_0 Sample Preparation cluster_1 TLC Separation cluster_2 Analysis Tissue Brain Tissue Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction TotalLipids Total Lipid Extract Extraction->TotalLipids Spotting Spotting on HPTLC Plate TotalLipids->Spotting Development Chromatogram Development (Chloroform:Methanol:Water) Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization with Sulfuric Acid Charring Drying->Visualization Scanning Densitometric Scanning Visualization->Scanning Quantification Quantification of Isoforms Scanning->Quantification

Caption: Workflow for the analysis of sulfatide isoforms.

Sulfatide Metabolism Pathway

G Sulfatide Biosynthesis and Degradation cluster_0 Biosynthesis (Endoplasmic Reticulum & Golgi) cluster_1 Degradation (Lysosome) Ceramide Ceramide GalCer Galactosylceramide Ceramide->GalCer CGT Sulfatide Sulfatide GalCer->Sulfatide CST Sulfatide_deg Sulfatide GalCer_deg Galactosylceramide Sulfatide_deg->GalCer_deg ARSA Ceramide_deg Ceramide GalCer_deg->Ceramide_deg GALC CGT Ceramide Galactosyltransferase CST Cerebroside Sulfotransferase ARSA Arylsulfatase A GALC Galactosylceramidase

Caption: Key enzymes in sulfatide metabolism.[6]

References

Application Notes and Protocols: Utilizing Tetracosanoyl-Sulfatide in In Vitro Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are sulfated galactosylceramides, a class of glycosphingolipids that are highly enriched in the myelin sheath of the central and peripheral nervous systems. Tetracosanoyl-sulfatide, featuring a 24-carbon acyl chain (C24:0), is one of the most abundant long-chain isoforms in myelin.[1] The composition and concentration of sulfatides are critical for the proper function and maintenance of myelin, influencing the sorting of myelin proteins, formation of axo-glial junctions, and oligodendrocyte differentiation.[2]

In multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS), there is a significant imbalance in myelin lipids, with a marked reduction of sulfatide, particularly long-chain isoforms, in brain lesions.[1][3] This makes this compound a molecule of high interest for studying the pathophysiology of MS and for developing novel therapeutic strategies aimed at promoting remyelination and neuroprotection. These application notes provide a guide for utilizing this compound in key in vitro models relevant to MS research.

Application Notes

A1: Investigating Oligodendrocyte Differentiation and Myelination

This compound can be used in primary oligodendrocyte progenitor cell (OPC) cultures to investigate its role in lineage progression and maturation. During active myelination, the synthesis of long-chain sulfatides like the C24:0 isoform is significantly upregulated.[2] Exogenous application of this compound can be used to test its capacity to promote the expression of mature oligodendrocyte markers (e.g., MBP, PLP) and the formation of complex myelin-like membrane sheets. Research suggests that sulfatide's function is highly context-dependent, particularly in its interaction with extracellular matrix (ECM) proteins like laminin (B1169045), which is crucial for forming functional membrane microdomains essential for myelination.[4]

A2: Modeling Demyelination and Remyelination

In vitro models of demyelination, commonly induced by toxins such as lysolecithin (LPC), provide a platform to study the process of remyelination.[5] Following LPC-induced demyelination in mature oligodendrocyte cultures or neuron-glia co-cultures, this compound can be introduced to the medium. This allows for the assessment of its potential to enhance the survival of mature oligodendrocytes, promote the differentiation of resident OPCs, and accelerate the re-ensheathment of demyelinated axons.

A3: Studying Axon-Glia Interactions and Neurite Outgrowth

Sulfatide is a component of the inhibitory environment of CNS myelin that prevents axon regeneration after injury.[6] Using co-culture models of neurons (e.g., retinal ganglion cells or dorsal root ganglion neurons) and oligodendrocytes, or by using purified this compound as a substrate, its direct effect on axon outgrowth can be quantified.[6] These experiments are crucial for understanding the barriers to axonal regeneration within MS lesions and for screening for therapies that may overcome this inhibition.

A4: Investigating Neuro-Immunological Regulation

Beyond its structural role, sulfatide has significant immunomodulatory functions. It can suppress the proliferation of T-cells, a key pathogenic cell type in MS.[1][7] In vitro assays using co-cultures of T-cells and antigen-presenting cells (or polyclonal stimulation) can be employed to determine how this compound modulates immune cell activation, cytokine production, and proliferation.[1] This is relevant for understanding the endogenous mechanisms that may limit inflammation in the CNS.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate key molecular pathways and experimental designs relevant to the application of this compound.

G cluster_workflow Experimental Workflow: Assessing Remyelination culture Establish Neuron-Glia Co-culture demyelinate Induce Demyelination (e.g., Lysolecithin) culture->demyelinate treat Treat with This compound demyelinate->treat analyze Analyze Remyelination (MBP/Neurofilament Staining) treat->analyze

Caption: Workflow for an in vitro demyelination and remyelination assay.

G cluster_membrane Oligodendrocyte Membrane Microdomain sulfatide Sulfatide integrin Integrin α6 sulfatide->integrin Lateral Association pdgfr PDGFαR integrin->pdgfr Interaction myelination Oligodendrocyte Maturation & Myelination pdgfr->myelination Promotes laminin Laminin-2 (on Axon) laminin->sulfatide Binds

Caption: Sulfatide signaling in oligodendrocyte maturation.[4]

G sulfatide Exogenous Sulfatide (on substrate) receptor Unknown Receptor (on Growth Cone) sulfatide->receptor Binds rhoA RhoA Activation receptor->rhoA rock ROCK Activation rhoA->rock growth_cone Growth Cone Collapse rock->growth_cone inhibition Neurite Outgrowth Inhibition growth_cone->inhibition

Caption: Sulfatide-mediated inhibition of axon outgrowth via RhoA.[6]

Experimental Protocols

Protocol 1: Preparation and Application of this compound
  • Reconstitution: this compound is a lipid and is insoluble in aqueous media. Prepare a high-concentration stock solution (e.g., 1-5 mM) by dissolving it in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or a Chloroform:Methanol (2:1) mixture. If using Chloroform:Methanol, evaporate the solvent under a stream of nitrogen gas to create a thin lipid film, then resuspend in DMSO or ethanol.

  • Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 1-50 µM). Vortex vigorously or sonicate briefly to ensure dispersion.

  • Application: Remove the existing medium from the cell cultures and replace it with the medium containing the sulfatide suspension.

  • Control: It is critical to include a "vehicle control" group, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the sulfatide.

Protocol 2: Assessment of Oligodendrocyte Progenitor Cell (OPC) Differentiation
  • Cell Culture: Plate purified rat or mouse OPCs on poly-D-lysine (or poly-L-ornithine) coated coverslips in a proliferation medium containing PDGF and FGF.

  • Differentiation Induction: To induce differentiation, switch the cells to a defined differentiation medium lacking mitogens.

  • Treatment: Add this compound (e.g., at 1, 5, 10, 25 µM) and a vehicle control to the differentiation medium. Culture for 3-5 days.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and block with 5% normal goat serum.

  • Staining: Incubate with primary antibodies overnight at 4°C. Use antibodies against stage-specific markers: O4 for immature/mature oligodendrocytes and Myelin Basic Protein (MBP) for mature, myelinating oligodendrocytes.

  • Visualization: Use appropriate Alexa Fluor-conjugated secondary antibodies for visualization. Counterstain nuclei with DAPI.

  • Analysis: Acquire images using fluorescence microscopy. Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei. Assess morphological complexity (e.g., number of processes, membrane sheet area).

Protocol 3: Neurite Outgrowth Inhibition Assay
  • Substrate Preparation: Coat glass coverslips with poly-D-lysine and laminin to create a permissive substrate for neuronal attachment and growth.

  • Sulfatide Coating: Apply a solution of this compound in a volatile solvent (e.g., ethanol) to the coverslips and allow the solvent to evaporate completely, leaving a lipid-coated surface. Use a range of coating densities (e.g., 0.1-5 µ g/coverslip ).[6]

  • Cell Plating: Isolate and plate primary neurons (e.g., postnatal rat retinal ganglion cells or embryonic dorsal root ganglion neurons) at a low density onto the coated coverslips.

  • Incubation: Culture the neurons for 18-24 hours.

  • Staining and Analysis: Fix the cells and stain for a neuronal marker such as β-III Tubulin. Acquire images and use neurite tracing software (e.g., ImageJ with NeuronJ plugin) to quantify the total neurite length per neuron. Compare the average neurite length on sulfatide-coated coverslips to the vehicle control.

Data Presentation

The following tables present representative data that could be expected from the described experiments, based on findings in the literature.[4][6][8]

Table 1: Effect of this compound on Oligodendrocyte Maturation

Treatment Group Concentration (µM) % MBP-Positive Cells (Mean ± SEM) Morphological Complexity Score (Arbitrary Units, 1-5)
Vehicle Control 0 15.2 ± 2.1 1.8 ± 0.3
This compound 1 18.5 ± 2.5 2.1 ± 0.4
This compound 10 32.8 ± 3.5* 3.9 ± 0.5*
This compound 25 35.1 ± 3.8* 4.2 ± 0.6*

*Note: Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) relative to vehicle control is denoted by an asterisk.

Table 2: Effect of this compound Substrate on Neurite Outgrowth

Substrate Coating Density Average Neurite Length per Neuron (µm, Mean ± SEM)
Vehicle Control (Ethanol) N/A 350.4 ± 25.6
This compound 1 µ g/coverslip 180.2 ± 19.8*
This compound 5 µ g/coverslip 95.7 ± 12.1*

*Note: Data are representative based on published inhibitory effects.[6] Statistical significance (e.g., p < 0.05) relative to vehicle control is denoted by an asterisk.

References

Application Note and Protocol: Extraction and Quantification of Tetracosanoyl-Sulfatide from Myelin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfatides (B1148509), specifically 3-O-sulfogalactosylceramides, are abundant glycosphingolipids within the myelin sheath of the central and peripheral nervous systems.[1][2] Tetracosanoyl-sulfatide (C24:0-sulfatide) is a major molecular species of sulfatide in the mature central nervous system (CNS) and plays a crucial role in myelin maintenance and function.[3][4] Dysregulation of sulfatide metabolism is associated with severe neurological disorders, including metachromatic leukodystrophy (MLD).[5][6] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from purified myelin, intended for researchers investigating myelin biology and developing therapeutics for related disorders.

The protocol outlines a multi-step process beginning with the isolation of a myelin-enriched fraction from brain tissue, followed by a robust lipid extraction procedure, and culminating in the specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Part 1: Isolation of a Myelin-Enriched Fraction from Brain Tissue

This procedure is adapted from established methods for myelin purification, which typically involve density gradient ultracentrifugation.[7]

Materials:

  • Fresh or frozen brain tissue (e.g., mouse brain)

  • Homogenization Buffer: 0.32 M Sucrose (B13894) in 10 mM HEPES, pH 7.4

  • Sucrose Solutions (w/v): 0.85 M and 0.32 M in 10 mM HEPES, pH 7.4

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotors

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue Homogenization:

    • Thaw brain tissue on ice if frozen.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer (10-15 strokes).

  • Sucrose Gradient Centrifugation:

    • Carefully layer the homogenate onto an equal volume of 0.85 M sucrose solution in an ultracentrifuge tube.

    • Centrifuge at 75,000 x g for 30 minutes at 4°C.

    • The crude myelin will form a layer at the interface of the 0.32 M and 0.85 M sucrose solutions.

  • Myelin Collection and Washing:

    • Carefully collect the myelin layer using a Pasteur pipette.

    • Resuspend the collected myelin in a large volume of ice-cold deionized water and centrifuge at 75,000 x g for 15 minutes at 4°C. This step induces osmotic shock to lyse trapped axoplasm.

    • Repeat the wash step twice more with deionized water.

  • Final Purification:

    • Resuspend the washed myelin pellet in 0.32 M sucrose and layer it over 0.85 M sucrose again.

    • Centrifuge at 75,000 x g for 30 minutes at 4°C.

    • Collect the purified myelin from the interface.

    • Wash the final myelin pellet with PBS and store it at -80°C until lipid extraction.

Part 2: Total Lipid Extraction from Purified Myelin

This protocol is based on the widely used Folch method, which is considered a gold standard for total lipid extraction from animal tissues.[8]

Materials:

  • Purified myelin pellet

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

Procedure:

  • Solvent Addition:

    • To the myelin pellet, add a 20-fold volume (relative to the pellet weight) of a chloroform:methanol mixture (2:1, v/v).

    • Vortex thoroughly for 2 minutes to ensure complete homogenization and dissolution of lipids.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at room temperature to facilitate phase separation.

  • Lipid Phase Collection:

    • Three phases will be visible: an upper aqueous phase, a lower organic phase containing the lipids, and a protein interface.

    • Carefully collect the lower organic (chloroform) phase using a glass pipette, avoiding the protein interface.

  • Drying:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas at room temperature.

    • The dried lipid film can be stored at -20°C under nitrogen.

Part 3: Quantification of this compound by LC-MS/MS

The dried lipid extract is resuspended and analyzed using a high-sensitivity LC-MS/MS method for the specific quantification of C24:0-sulfatide.[5][9]

Materials:

  • Dried lipid extract

  • Methanol

  • Internal Standard (IS): C17:0-sulfatide or another odd-chain sulfatide not present in the sample.

  • UHPLC system coupled to a tandem mass spectrometer.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Procedure:

  • Sample Reconstitution:

    • Resuspend the dried lipid film in a known volume of methanol (or another suitable solvent for injection) containing the internal standard at a known concentration.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program with mobile phases such as:

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • The gradient should be optimized to separate C24:0-sulfatide from other lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for C24:0-sulfatide and the internal standard. For C24:0-sulfatide, a common transition is m/z 890.7 → 97.0.[10]

  • Quantification:

    • Create a calibration curve using known concentrations of a C24:0-sulfatide standard.

    • Calculate the concentration of C24:0-sulfatide in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using this protocol.

Table 1: Myelin Yield from Mouse Brain

ParameterTypical Value
Starting Brain Weight400 - 500 mg
Purified Myelin Yield (wet weight)40 - 60 mg
Myelin Protein Content~10-15 mg

Table 2: LC-MS/MS Parameters for Sulfatide Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C24:0-Sulfatide890.797.0Optimized (e.g., -55)
C17:0-Sulfatide (IS)792.697.0Optimized (e.g., -55)

Table 3: Method Validation Parameters

ParameterTypical Performance
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Intra-day Precision (%CV)≤ 8%[11]
Inter-day Precision (%CV)≤ 12%[11]
Extraction Recovery> 90%[2]

Visualizations

G cluster_0 Myelin Isolation cluster_1 Lipid Extraction (Folch Method) cluster_2 LC-MS/MS Quantification A Brain Tissue Homogenization (0.32 M Sucrose) B Sucrose Density Gradient Ultracentrifugation A->B C Collect Myelin Layer (at 0.32/0.85 M interface) B->C D Osmotic Shock & Washing (with deionized water) C->D E Final Purified Myelin Pellet D->E F Resuspend in Chloroform:Methanol (2:1) E->F G Add 0.9% NaCl for Phase Separation F->G H Centrifuge and Collect Lower Organic Phase G->H I Dry Lipid Extract under Nitrogen H->I J Reconstitute in Solvent with Internal Standard I->J K Inject into UHPLC-MS/MS System J->K L Reversed-Phase C18 Separation K->L M MRM Detection of C24:0-Sulfatide L->M N Quantify using Calibration Curve M->N

Caption: Workflow for this compound Extraction and Quantification.

G Cer Ceramide GalCer Galactosylceramide (GalCer) Cer->GalCer CGT Sulfatide Sulfatide GalCer->Sulfatide CST Sulfatide_deg Sulfatide GalCer_deg Galactosylceramide (GalCer) Sulfatide_deg->GalCer_deg ARSA note Key Enzymes: CGT: Ceramide Galactosyltransferase CST: Cerebroside Sulfotransferase ARSA: Arylsulfatase A

Caption: Key Enzymatic Steps in Sulfatide Metabolism.

References

Application Notes and Protocols: Utilizing Tetracosanoyl-Sulfatide for the Investigation of Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosanoyl-sulfatide, a sphingolipid with a 24-carbon acyl chain, is a critical component of myelin and is implicated in a variety of cellular processes through its specific interactions with proteins.[1][2] Understanding these lipid-protein interactions is paramount for elucidating fundamental biological mechanisms and for the development of novel therapeutics targeting diseases of the nervous and immune systems, as well as thrombotic disorders. These application notes provide detailed protocols and quantitative data to facilitate the study of this compound-protein interactions.

Data Presentation: Quantitative Analysis of Protein-Tetracosanoyl-Sulfatide Interactions

The affinity of protein-lipid interactions is a key parameter in understanding their biological significance. The following table summarizes known dissociation constants (Kd) for proteins that interact with sulfatides (B1148509). It is important to note that the specific acyl chain length can influence binding affinity, and data specifying this compound (C24:0) is highlighted where available.

ProteinSulfatide IsoformDissociation Constant (Kd)Experimental Method
Disabled-2 (Dab2) SBM PeptideC16:0-Sulfatide~30-50 µMNuclear Magnetic Resonance (NMR) Spectroscopy
Human iNKT cell TCRCD1d-presented Sulfatide19–26 μMNot Specified
CD1-γδ TCRSulfatide10–22 μMNot Specified

Signaling Pathways Involving this compound

This compound is a key player in several critical signaling pathways. The following diagrams illustrate these pathways, providing a visual guide to the molecular interactions and their functional consequences.

CD1d-Mediated Activation of Natural Killer T (NKT) Cells

This compound is presented by the antigen-presenting molecule CD1d on the surface of antigen-presenting cells (APCs).[1][3] This complex is recognized by the T-cell receptor (TCR) of a specific subset of NKT cells, leading to their activation and the subsequent release of cytokines. This pathway is crucial in the regulation of immune responses.[1]

CD1d_NKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT Natural Killer T (NKT) Cell APC_surface Cell Membrane CD1d CD1d CD1d_Sulfatide CD1d-Sulfatide Complex Sulfatide_uptake Sulfatide Uptake & Processing Sulfatide_uptake->CD1d Loading CD1d_Sulfatide->APC_surface Presentation TCR T-Cell Receptor (TCR) CD1d_Sulfatide->TCR Recognition NKT_surface Cell Membrane NKT_Activation NKT Cell Activation TCR->NKT_Activation Signal Transduction Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-4) NKT_Activation->Cytokine_Release

Caption: CD1d-mediated presentation of this compound to NKT cells.

Inhibition of Neurite Outgrowth via RhoA Signaling

In the central nervous system, this compound, as a component of myelin, contributes to the inhibition of axon regeneration after injury. This process is mediated through the activation of the RhoA signaling pathway, which leads to growth cone collapse and the inhibition of neurite outgrowth.

RhoA_Inhibition Myelin Myelin Sheath (containing this compound) Neuronal_Receptor Neuronal Receptor Complex Myelin->Neuronal_Receptor Binding RhoA_GDP RhoA-GDP (Inactive) Neuronal_Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation Cofilin Cofilin (Inactive) LIMK->Cofilin Phosphorylation (Inactivation) Actin_Dynamics Actin Cytoskeleton Reorganization Cofilin->Actin_Dynamics Inhibition of Actin Depolymerization Growth_Cone_Collapse Growth Cone Collapse & Neurite Outgrowth Inhibition Actin_Dynamics->Growth_Cone_Collapse

Caption: RhoA signaling pathway in neurite outgrowth inhibition.

Regulation of Platelet Aggregation by Disabled-2 (Dab2)

The adaptor protein Disabled-2 (Dab2) plays a role in regulating platelet aggregation. Its interaction with sulfatide on the platelet surface is thought to modulate its function, including its competition with P-selectin for sulfatide binding, thereby influencing platelet adhesion and aggregation.[4][5][6]

Dab2_Platelet_Aggregation cluster_platelet Platelet Surface Sulfatide This compound Dab2 Disabled-2 (Dab2) Dab2->Sulfatide Binding P_selectin P-selectin Dab2->P_selectin Competes for Binding Integrin αIIbβ3 Integrin Dab2->Integrin Inhibits P_selectin->Sulfatide Binding Platelet_Aggregation Platelet Aggregation P_selectin->Platelet_Aggregation Promotes Integrin->Platelet_Aggregation Mediates

Caption: Regulation of platelet aggregation by Dab2-sulfatide interaction.

Experimental Protocols

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for protein interactions with various lipids, including this compound.

Materials:

  • Purified this compound (and other lipids for comparison)

  • Nitrocellulose membrane

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Wash buffer (e.g., TBST)

  • Purified protein of interest (with an epitope tag, e.g., GST or His)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lipid Spotting:

    • Dissolve this compound and other control lipids in an appropriate organic solvent (e.g., chloroform/methanol mixture).

    • Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose membrane. Create a dilution series to assess binding avidity.

    • Allow the solvent to evaporate completely, leaving the lipids immobilized on the membrane.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific protein binding.

  • Protein Incubation:

    • Dilute the purified protein of interest in blocking buffer to a final concentration of 1-10 µg/mL.

    • Incubate the blocked membrane with the protein solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer to remove unbound protein.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system. A positive signal at the location of the this compound spot indicates an interaction.

Liposome (B1194612) Binding Assay

This assay provides a more physiologically relevant context for studying lipid-protein interactions by presenting lipids in a bilayer structure.

Materials:

  • This compound and other lipids (e.g., phosphatidylcholine)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)

  • Purified protein of interest

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Liposome Preparation:

    • In a glass vial, mix this compound and a carrier lipid (e.g., phosphatidylcholine) in the desired molar ratio in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour.

    • Hydrate the lipid film with binding buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Generate unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.

  • Protein-Liposome Incubation:

    • Incubate the purified protein of interest with the prepared liposomes (and control liposomes lacking sulfatide) in binding buffer for 30-60 minutes at room temperature.

  • Separation of Bound and Unbound Protein:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the liposome pellet with binding buffer and centrifuge again to remove any remaining unbound protein.

  • Analysis:

    • Resuspend the final liposome pellet in SDS-PAGE sample buffer.

    • Analyze the supernatant (unbound fraction) and the pellet (bound fraction) by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • The presence of the protein in the pellet fraction of the sulfatide-containing liposomes, and its absence or reduction in the control liposome pellet, indicates a specific interaction.

Conclusion

The study of this compound-protein interactions is a rapidly evolving field with significant implications for health and disease. The protocols and data presented in these application notes provide a robust framework for researchers to investigate these interactions, paving the way for new discoveries and therapeutic innovations.

References

Synthesis of Radiolabeled Tetracosanoyl-Sulfatide for Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are sulfated galactosylceramides that are abundant in the myelin sheath of the nervous system.[1] Their metabolism is crucial for maintaining the integrity and function of myelin. Dysregulation of sulfatide metabolism is implicated in several neurological disorders, most notably metachromatic leukodystrophy (MLD), a lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ARSA), which leads to the accumulation of sulfatides.[2][3] To elucidate the intricate metabolic pathways of sulfatides in both healthy and diseased states, radiolabeled analogs serve as indispensable tools. This document provides a detailed protocol for the synthesis of radiolabeled tetracosanoyl-sulfatide and outlines its applications in metabolic studies.

Application Notes

Radiolabeled this compound is a valuable tracer for a variety of in vitro and in vivo metabolic studies. The introduction of a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), into the tetracosanoyl acyl chain allows for sensitive and quantitative tracking of the molecule's fate.

Key Applications:

  • In Vivo Metabolic Fate Studies: Following administration to animal models, the distribution, uptake, and degradation of radiolabeled this compound can be monitored in various tissues, particularly the brain and peripheral nerves. This provides insights into the dynamics of sulfatide turnover and the impact of disease or therapeutic interventions.

  • Enzyme Activity Assays: Radiolabeled sulfatide is a key substrate for measuring the activity of ARSA.[4] By incubating the radiolabeled substrate with cell lysates or purified enzyme, the rate of degradation can be quantified by measuring the release of the radiolabeled fatty acid or the formation of radiolabeled galactosylceramide.

  • Cellular Uptake and Trafficking Studies: Cultured cells can be incubated with radiolabeled this compound to study the mechanisms of its uptake, intracellular transport, and subsequent metabolism.[5] This is particularly useful for investigating the pathophysiology of lysosomal storage disorders.

  • Drug Discovery and Development: In the context of MLD and other related disorders, radiolabeled sulfatides can be used to screen for compounds that either enhance the activity of deficient enzymes or promote the clearance of accumulated sulfatides.

Experimental Protocols

The synthesis of radiolabeled this compound is a multi-step process that involves the synthesis of the radiolabeled fatty acid, its activation, and subsequent coupling to lysosulfatide (B1235030).

Part 1: Synthesis of [¹⁴C]Tetracosanoic Acid

The synthesis of [¹⁴C]tetracosanoic acid can be achieved through various methods, often involving the extension of a shorter radiolabeled precursor. A common approach is the use of a Grignard reagent with radiolabeled carbon dioxide.

Materials:

  • 1-Bromotricosane (B3275183)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • [¹⁴C]Carbon dioxide (gas)

  • Hydrochloric acid (HCl)

  • Standard glassware for Grignard reaction

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Dissolve 1-bromotricosane in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Carboxylation: Once the Grignard reagent is formed, introduce [¹⁴C]carbon dioxide gas into the reaction mixture with vigorous stirring. The [¹⁴C]CO₂ will react with the Grignard reagent to form the carboxylate salt.

  • Acidification and Extraction: Acidify the reaction mixture with dilute HCl to protonate the carboxylate, yielding [¹⁴C]tetracosanoic acid. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent and purify the crude [¹⁴C]tetracosanoic acid by recrystallization or column chromatography.

Part 2: Acylation of Lysosulfatide with [¹⁴C]Tetracosanoic Acid

This step involves the coupling of the newly synthesized radiolabeled fatty acid to lysosulfatide (sulfogalactosyl-sphingosine).

Materials:

  • [¹⁴C]Tetracosanoic acid

  • Lysosulfatide

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

  • Activation of Fatty Acid: Dissolve [¹⁴C]tetracosanoic acid in anhydrous DCM. Add DCC and DMAP to activate the carboxylic acid group.

  • Coupling Reaction: To the activated fatty acid solution, add a solution of lysosulfatide in anhydrous DCM. Allow the reaction to proceed at room temperature with stirring for several hours to overnight.

  • Reaction Quenching and Workup: Quench the reaction by adding a small amount of water. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification by HPLC: Evaporate the solvent and purify the crude radiolabeled this compound using a reversed-phase HPLC system.[6] Monitor the elution profile using a radioactivity detector to collect the desired product fraction.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and determine the radiochemical purity by radio-HPLC.

Quantitative Data

The following table summarizes typical quantitative data expected from the synthesis of radiolabeled this compound. Actual values may vary depending on the specific reaction conditions and scale.

ParameterTypical ValueMethod of Determination
Radiochemical Yield of [¹⁴C]Tetracosanoic Acid 40-60%Scintillation counting of purified product vs. initial [¹⁴C]CO₂
Radiochemical Yield of Coupling Reaction 50-70%Radio-HPLC analysis of crude product
Overall Radiochemical Yield 20-40%Scintillation counting of final purified product vs. initial [¹⁴C]CO₂
Specific Activity 10-50 mCi/mmolCalculated based on the specific activity of the starting [¹⁴C]CO₂
Radiochemical Purity >98%Radio-HPLC with radioactivity detector
Chemical Purity >95%HPLC with UV or mass spectrometric detection

Visualizations

Sulfatide Metabolism Signaling Pathway

Sulfatide_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT Sulfatide Sulfatide GalCer->Sulfatide CST Lysosome Lysosome Sulfatide->Lysosome Endocytosis Degradation_Products Degradation Products Lysosome->Degradation_Products ARSA

Caption: Overview of sulfatide synthesis and degradation pathways.

Experimental Workflow for Synthesis of Radiolabeled this compound

Synthesis_Workflow Start Start: [¹⁴C]Carbon Dioxide Grignard Grignard Reaction with 1-Bromotricosane Start->Grignard C14_Acid [¹⁴C]Tetracosanoic Acid Grignard->C14_Acid Activation Activation (e.g., DCC, DMAP) C14_Acid->Activation Coupling Coupling with Lysosulfatide Activation->Coupling Crude_Product Crude Radiolabeled This compound Coupling->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product Pure Radiolabeled This compound Purification->Final_Product

Caption: Step-by-step workflow for the chemical synthesis.

References

Application Notes: Tetracosanoyl-Sulfatide in Lysosomal Storage Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells.[1][2] This accumulation is typically due to a deficiency in a specific lysosomal enzyme. Metachromatic leukodystrophy (MLD) is a classic example of an LSD, an autosomal recessive disorder caused by the deficiency of the enzyme arylsulfatase A (ASA).[3][4] This enzymatic defect leads to the lysosomal accumulation of sulfatides (B1148509) (3-O-sulfogalactosylceramides), which are abundant glycosphingolipids in the myelin sheath of both the central (CNS) and peripheral nervous system (PNS).[5][6]

Tetracosanoyl-sulfatide (C24:0 sulfatide) is a major sulfatide species found in oligodendrocytes.[7] Its accumulation is a key pathological hallmark of MLD, leading to progressive demyelination, severe neurological symptoms, and reduced life expectancy.[3][5] Consequently, this compound serves as a critical molecule in MLD research, with applications ranging from disease modeling and biomarker discovery to the evaluation of novel therapeutic strategies.

Key Applications of this compound

  • Disease Modeling : this compound is central to the development and validation of animal models for MLD. ASA-deficient mice (Arsa-/-) are the most common model, exhibiting intralysosomal storage of sulfatides, including the C24:0 species, in a pattern that resembles human MLD.[8] While these models show sulfatide accumulation, astrogliosis, and some neuromotor abnormalities, they often lack the widespread demyelination seen in human patients.[7][9] To create a more severe and clinically relevant phenotype, researchers have generated transgenic Arsa-/- mice that also overexpress the sulfatide-synthesizing enzyme galactose-3-O-sulfotransferase-1 (Gal3st1), leading to significantly increased sulfatide storage and the development of demyelination and severe neurological symptoms.[7][10]

  • Biomarker for Diagnosis and Monitoring : The quantification of sulfatides, particularly the C24:0 isoform, in biological fluids serves as a crucial biomarker for MLD. Elevated levels of sulfatides in urine and cerebrospinal fluid (CSF) are indicative of the disease.[5][11] Studies have shown a strong correlation between CSF and sural nerve sulfatide levels and the severity of peripheral neuropathy in MLD patients, making it a valuable marker for disease progression in the PNS.[11][12] Monitoring sulfatide levels is also essential for assessing the biochemical response to treatments like enzyme replacement therapy (ERT).[12]

  • Evaluating Therapeutic Efficacy : The reduction of accumulated this compound in affected tissues is a primary endpoint for evaluating the efficacy of potential MLD therapies. In preclinical studies using MLD mouse models, the effectiveness of interventions such as gene therapy, ERT with recombinant human ASA (rhASA), and cell-based therapies is often determined by measuring the change in sulfatide levels in the brain, spinal cord, and peripheral nerves.[3][9][13] For instance, a proof-of-concept study showed that transplanting glial precursors engineered to overexpress ASA into the brains of neonatal ASA-deficient mice resulted in a significant reduction of sulfatide deposits.[13]

  • In Vitro Mechanistic Studies : Purified this compound is used in cell culture experiments to investigate the molecular mechanisms of MLD pathology. These studies help elucidate how sulfatide accumulation leads to oligodendrocyte apoptosis, microgliosis, and neuroinflammation.[5] For example, synthetic C24:0 sulfatide has been used in neurite outgrowth assays to demonstrate that sulfatides can act as myelin-associated inhibitors of CNS axon outgrowth, providing insight into the challenges of neural repair in demyelinating diseases.[14]

Visualizations

Sulfatide Metabolic Pathway and MLD Defect

The synthesis of sulfatide begins with ceramide and is completed in the Golgi apparatus. Its degradation occurs in the lysosome, a process that is deficient in Metachromatic Leukodystrophy (MLD).

cluster_Lysosome Lysosome Ceramide Ceramide GalC Galactosylceramide (GalC) Ceramide->GalC Sulfatide_syn This compound (C24:0) GalC->Sulfatide_syn CST Sulfatide_deg This compound (C24:0) Sulfatide_syn->Sulfatide_deg GalC_deg Galactosylceramide Sulfatide_deg->GalC_deg Arylsulfatase A (ASA) Accumulation Sulfatide Accumulation Sulfatide_deg->Accumulation MLD Defect

Caption: Biosynthesis and degradation pathway of sulfatide and the enzymatic block in MLD.

Workflow for Therapeutic Efficacy Testing in MLD Mouse Models

This workflow outlines the key steps in evaluating a potential therapy for MLD using an Arsa-/- mouse model, with sulfatide reduction as the primary biochemical endpoint.

start Arsa-/- Mouse Model (e.g., ASA-deficient mice) groups Divide into Treatment and Control Groups start->groups treatment Administer Therapy (e.g., ERT, Gene Therapy) groups->treatment control Administer Vehicle/ Placebo groups->control collection Tissue Collection at Endpoint (Brain, CSF, Nerves) treatment->collection control->collection extraction Lipid Extraction collection->extraction analysis Quantification of C24:0 Sulfatide via LC-MS/MS extraction->analysis comparison Compare Sulfatide Levels (Treatment vs. Control) analysis->comparison outcome Determine Therapeutic Efficacy comparison->outcome

References

Application Notes and Protocols: In Vitro Assay for Tetracosanoyl-Sulfatide Binding to Myelin-Associated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), specifically tetracosanoyl-sulfatide, are integral glycolipid components of the myelin sheath, playing a crucial role in its structure and function. Interactions between sulfatides and myelin-associated proteins are vital for the maintenance of myelin integrity and axo-glial communication. Dysregulation of these interactions has been implicated in various demyelinating diseases. This document provides detailed protocols for in vitro assays to quantify the binding of this compound to myelin-associated proteins, with a primary focus on Neurofascin-155 (NF155), a key binding partner. The provided methodologies include a liposome-protein binding assay, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).

Key Myelin-Associated Protein: Neurofascin-155 (NF155)

Neurofascin-155 is a cell adhesion molecule expressed on oligodendrocytes and Schwann cells. It plays a critical role in the formation of the paranodal axo-glial junctions. Recent studies have identified NF155 as a specific binding partner for sulfatide, an interaction essential for myelin stability.[1] This interaction is characterized by positive cooperativity, suggesting the presence of multiple sulfatide-binding sites on the NF155 molecule.[2]

Quantitative Data Summary

The interaction between NF155 and sulfatide-containing membranes exhibits cooperativity, as indicated by the Hill coefficient. While a specific dissociation constant (Kd) for the this compound isoform is not available in the literature, the following data for general sulfatide binding to NF155 provides a strong basis for assay development.

ParameterValueAssay ConditionReference
Hill Coefficient 7.7 ± 0.9Liposome (B1194612) binding assay with increasing concentrations of sulfatide.[2]
Sulfatide % for Half-Maximal Binding Not explicitly statedLiposome binding assay.[2]

Experimental Protocols

Liposome Preparation for Binding Assays

This protocol describes the preparation of unilamellar liposomes containing a defined molar percentage of this compound.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • This compound (C24:0)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator or nitrogen stream

  • Sonicator bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine POPC and this compound in the desired molar ratio (e.g., a titration series from 0% to 50% sulfatide).

    • Dissolve the lipid mixture in a minimal amount of chloroform:methanol (2:1, v/v).

    • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of Hydration Buffer to achieve the final total lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the flask vigorously for 5-10 minutes until the lipid film is fully suspended, creating multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) of a uniform size.

  • Characterization:

    • Determine the final liposome concentration and size distribution using techniques such as dynamic light scattering (DLS).

Liposome-Protein Binding Assay (Co-sedimentation)

This assay quantifies the binding of a protein to sulfatide-containing liposomes by separating liposome-bound protein from unbound protein via centrifugation.

Materials:

  • Sulfatide-containing liposomes (prepared as in Protocol 1)

  • Control liposomes (without sulfatide)

  • Recombinant human Neurofascin-155 (extracellular domain)

  • Binding Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM CaCl2, pH 7.4)

  • Ultracentrifuge with appropriate rotors and tubes

  • SDS-PAGE gels and reagents

  • Coomassie Brilliant Blue or silver stain

  • Densitometer or imaging system

Procedure:

  • Binding Reaction:

    • In microcentrifuge tubes, prepare a series of reactions containing a fixed concentration of NF155 (e.g., 1 µM) and varying concentrations of sulfatide-containing liposomes (e.g., 0-500 µM total lipid).[3]

    • Include a control with liposomes lacking sulfatide.

    • Incubate the reactions at room temperature for 30-60 minutes with gentle agitation.

  • Co-sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with Binding Buffer and centrifuge again.

    • Resuspend the final pellet (liposome-bound protein fraction) in an equal volume of SDS-PAGE sample buffer as the supernatant.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue or silver stain.

    • Quantify the protein bands in each fraction using densitometry.

    • Calculate the percentage of bound protein for each liposome concentration.

    • Plot the percentage of bound protein against the concentration of sulfatide in the liposomes and fit the data to a suitable binding model (e.g., Hill equation) to determine the binding parameters.[2]

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique to measure real-time biomolecular interactions. In this setup, liposomes are captured on the sensor chip, and the binding of the protein is monitored.

Materials:

  • SPR instrument and sensor chips (e.g., L1 or HPA chip)

  • Sulfatide-containing and control liposomes

  • Recombinant human Neurofascin-155

  • SPR Running Buffer (e.g., HBS-P+, filtered and degassed)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Chip Preparation and Liposome Capture:

    • Equilibrate the SPR system with Running Buffer.

    • Follow the instrument's protocol for preparing the L1 or HPA chip surface for liposome capture.

    • Inject the sulfatide-containing liposomes over one flow cell and control liposomes over a reference flow cell until a stable baseline is achieved, indicating successful capture.

  • Binding Analysis:

    • Inject a series of concentrations of NF155 in Running Buffer over both flow cells.

    • Monitor the change in response units (RU) in real-time. The specific binding is the difference between the signal from the sulfatide-liposome flow cell and the reference flow cell.

    • After each injection, regenerate the surface with a short pulse of regeneration solution to remove the bound protein.

  • Data Analysis:

    • Analyze the resulting sensorgrams using the instrument's software.

    • For equilibrium analysis, plot the RU at steady state against the NF155 concentration and fit to a 1:1 binding model or a cooperative binding model to determine the dissociation constant (Kd).

    • For kinetic analysis, fit the association and dissociation phases of the sensorgrams to determine the on-rate (ka) and off-rate (kd).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which changes upon binding. This technique requires one binding partner to be fluorescently labeled.

Materials:

  • MST instrument and capillaries

  • Fluorescently labeled recombinant human Neurofascin-155 (e.g., using an NHS-ester dye)

  • Sulfatide-containing liposomes

  • MST Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Sample Preparation:

    • Prepare a constant concentration of fluorescently labeled NF155 in MST Buffer.

    • Prepare a serial dilution of the sulfatide-containing liposomes in MST Buffer.

    • Mix the labeled NF155 with each concentration of the liposome dilution in a 1:1 ratio.

  • MST Measurement:

    • Load the samples into the MST capillaries.

    • Place the capillaries in the MST instrument.

    • Perform the MST measurement according to the instrument's software instructions. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the liposome concentration.

    • The resulting binding curve is fitted with a suitable binding model (e.g., Kd model) using the analysis software to determine the dissociation constant (Kd).

Visualizations

Experimental_Workflow cluster_liposome_prep Liposome Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Lipid_Film Lipid Film Formation (POPC + this compound) Hydration Hydration (MLVs) Lipid_Film->Hydration Extrusion Extrusion (LUVs) Hydration->Extrusion Co_Sedimentation Liposome-Protein Binding Assay Extrusion->Co_Sedimentation Sulfatide Liposomes SPR Surface Plasmon Resonance (SPR) Extrusion->SPR Sulfatide Liposomes MST Microscale Thermophoresis (MST) Extrusion->MST Sulfatide Liposomes Densitometry SDS-PAGE & Densitometry Co_Sedimentation->Densitometry Sensorgram Sensorgram Analysis SPR->Sensorgram Thermogram Thermogram Analysis MST->Thermogram NF155 Recombinant NF155 NF155->Co_Sedimentation NF155->SPR NF155->MST Binding_Parameters Binding Parameters (Kd, Hill Coefficient) Densitometry->Binding_Parameters Sensorgram->Binding_Parameters Thermogram->Binding_Parameters

Caption: Workflow for in vitro analysis of this compound binding to NF155.

Caption: Cooperative binding of NF155 to multiple sulfatide molecules in the myelin membrane.

References

Application Notes and Protocols: Use of Synthetic Tetracosanoyl-Sulfatide as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfolipids enriched in the myelin sheath of the nervous system and also found in various other tissues.[1] These molecules are integral to a multitude of biological processes, including the maintenance of myelin, cell adhesion, and signal transduction.[2][3] Alterations in sulfatide metabolism have been implicated in several pathologies, such as neurodegenerative disorders like multiple sclerosis and Alzheimer's disease, as well as in cancer metastasis and infectious diseases.[1][4]

Synthetic tetracosanoyl-sulfatide (C24:0 sulfatide), a specific molecular species of sulfatide with a 24-carbon saturated fatty acid chain, serves as a critical research standard. Its well-defined chemical structure and high purity make it an invaluable tool for the development and validation of analytical methods, the elucidation of complex biological pathways, and the screening of potential therapeutic agents. These application notes provide detailed protocols for the use of synthetic this compound in key research applications.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The use of a well-characterized synthetic standard is crucial for accurate and reproducible quantification of endogenous sulfatides in complex biological matrices. Synthetic this compound can be used to create calibration curves and as an internal standard (if isotopically labeled) to control for sample extraction and ionization variability.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of sulfatides using LC-MS/MS with synthetic standards.

ParameterTypical ValueSource
Linear Range 0.02 - 1.00 µg/mL[5][6]
Lower Limit of Quantification (LLOQ) 0.02 µg/mL (in plasma)[7]
Intra-Assay Precision (CV%) < 8%[2]
Inter-Assay Precision (CV%) < 10%[2]
Mean Accuracy 96 - 108%[8]
Recovery 80 - 120%[9]
Experimental Protocol: Quantification of this compound in Plasma

This protocol provides a general framework for the quantification of this compound in plasma samples using LC-MS/MS. Optimization may be required for specific instruments and sample types.

Materials:

  • Synthetic this compound (for calibration curve)

  • Isotopically labeled C24:0 sulfatide (internal standard, IS)

  • Human plasma (or other biological matrix)

  • Chloroform, Methanol, Water, Isopropanol (LC-MS grade)

  • Formic acid

  • 96-well plates

  • Centrifuge

  • UHPLC system coupled to a tandem mass spectrometer

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of synthetic this compound in isopropanol.

    • Prepare a working solution containing a mixture of different sulfatide standards, including this compound, at a concentration of 200 µg/mL in isopropanol.[7]

    • Prepare an internal standard solution of isotopically labeled C24:0 sulfatide at a suitable concentration (e.g., 0.05 µg/mL) in isopropanol-chloroform (9:1).[7]

  • Sample Preparation (Protein Precipitation): [7]

    • Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

    • To each well, add 400 µL of the internal standard/protein precipitation solution. For blank samples, add 400 µL of isopropanol-chloroform (9:1) without the internal standard.

    • Vortex the plate for 3 minutes.

    • Centrifuge the plate for 10 minutes at 3000 x g.

    • Transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (example): [7]

      • Column: C6-phenyl analytical column (e.g., 2 x 50 mm, 5 µm) with a C18 guard column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in isopropanol.

      • Flow Rate: 0.6 mL/min.

      • Gradient: A step gradient can be optimized to separate this compound from other lipid species. An example gradient could be: 0–0.5 min, 65% B; 0.5–2 min, 65% to 90% B; 2–2.1 min, 90% to 100% B; 2.1–3 min, 100% B; 3–3.1 min, 100% to 65% B; 3.1–5 min 65% B.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transition for this compound (C24:0): The precursor ion will be the [M+H]+ adduct of this compound (m/z 890.7). A common product ion for sulfatides is m/z 96.9, corresponding to [HSO4]-.[10] Therefore, a potential transition would be m/z 890.7 > 96.9.

      • Instrument parameters such as cone voltage and collision energy should be optimized for maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Precip Add Internal Standard & Protein Precipitation Solution (400 µL) Plasma->IS_Precip Vortex1 Vortex (3 min) IS_Precip->Vortex1 Centrifuge1 Centrifuge (10 min, 3000 x g) Vortex1->Centrifuge1 Supernatant Transfer Supernatant (250 µL) Centrifuge1->Supernatant LC_Separation UHPLC Separation (C6-phenyl column) Supernatant->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for LC-MS/MS quantification of this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be developed to quantify sulfatides in biological samples. In this format, free sulfatide in the sample competes with a fixed amount of labeled (or coated) sulfatide for binding to a limited amount of anti-sulfatide antibody. Synthetic this compound can be used either to coat the ELISA plate or as the standard competitor in solution.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a competitive ELISA for sulfatide-related analytes.

ParameterTypical ValueSource
Detection Range 0.16 - 10 ng/mL[2]
Sensitivity 0.049 ng/mL[2]
Intra-Assay Precision (CV%) < 15%[11]
Inter-Assay Precision (CV%) < 15%[11]
Experimental Protocol: Competitive ELISA for Sulfatide Quantification

This protocol outlines a general procedure for a competitive ELISA. The specific concentrations of antigen for coating and antibody will need to be optimized.

Materials:

  • Synthetic this compound

  • High-binding 96-well microplate

  • Anti-sulfatide antibody

  • HRP-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute synthetic this compound to a concentration of 1-10 µg/mL in coating buffer.[12]

    • Add 100 µL of the diluted sulfatide solution to each well of the microplate.

    • Cover the plate and incubate overnight at 4°C.[12]

    • Remove the coating solution and wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.[12]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the synthetic this compound standard in blocking buffer.

    • Prepare the biological samples to be tested, diluting them in blocking buffer as necessary.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-sulfatide antibody for 1 hour at 37°C.[12]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 90 minutes at 37°C.[12]

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

    • The absorbance will be inversely proportional to the concentration of sulfatide in the sample.

    • Determine the concentration of sulfatide in the samples by interpolating their absorbance values on the standard curve.

cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with This compound Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Preincubation Pre-incubate Sample/Standard with Anti-Sulfatide Ab AddToPlate Add Mixture to Plate Preincubation->AddToPlate Incubate1 Incubate AddToPlate->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondaryAb Add HRP-conjugated Secondary Antibody Incubate2 Incubate AddSecondaryAb->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate AddStop Add Stop Solution AddSubstrate->AddStop ReadAbsorbance Read Absorbance (450 nm) AddStop->ReadAbsorbance

Caption: Competitive ELISA workflow for sulfatide quantification.

Neurite Outgrowth Inhibition Assay

Sulfatides have been identified as potent inhibitors of neurite outgrowth, a crucial process in neural development and regeneration.[9] Synthetic this compound can be used as a purified substrate to study the molecular mechanisms of this inhibition and to screen for compounds that may promote axon regeneration.

Experimental Protocol: Neurite Outgrowth Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on the neurite outgrowth of cultured neurons.

Materials:

  • Synthetic this compound

  • Primary neurons (e.g., cortical neurons) or a neuronal cell line (e.g., PC12)

  • Cell culture plates (e.g., 96-well)

  • Poly-L-lysine or other appropriate coating substrate

  • Neuronal culture medium

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate Preparation:

    • Coat the wells of a cell culture plate with poly-L-lysine according to the manufacturer's instructions.

    • Prepare a solution of synthetic this compound in an appropriate solvent (e.g., methanol).

    • Apply the sulfatide solution to the coated wells to create a substrate. Allow the solvent to evaporate completely in a sterile hood. Control wells should be treated with the solvent alone.

  • Cell Plating:

    • Plate the neurons at an appropriate density onto the prepared plates.

    • Culture the cells in neuronal culture medium for a sufficient time to allow for neurite extension (e.g., 24-48 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain (DAPI) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Use image analysis software to quantify neurite outgrowth. Parameters to measure may include:

      • Total neurite length per neuron

      • Number of primary neurites per neuron

      • Number of branch points per neuron

      • Length of the longest neurite

  • Data Analysis:

    • Compare the neurite outgrowth parameters between neurons cultured on the this compound substrate and the control substrate.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed inhibition.

cluster_setup Assay Setup cluster_staining Immunostaining cluster_analysis Analysis Coat_Plate Coat Plate with Poly-L-lysine Add_Sulfatide Apply this compound Substrate Coat_Plate->Add_Sulfatide Plate_Neurons Plate Neurons Add_Sulfatide->Plate_Neurons Culture_Cells Culture for 24-48h Plate_Neurons->Culture_Cells Fix Fix Cells Permeabilize Permeabilize Fix->Permeabilize Block Block Permeabilize->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody & DAPI Primary_Ab->Secondary_Ab Image Acquire Images Quantify Quantify Neurite Outgrowth Image->Quantify Analyze Statistical Analysis Quantify->Analyze

Caption: Workflow for neurite outgrowth inhibition assay.

Signaling Pathway Diagrams

Synthetic this compound is a valuable tool for dissecting the role of sulfatides in cellular signaling. The following diagrams illustrate two key pathways where sulfatides are involved.

cluster_tlr4 TLR4 Signaling Sulfatide Sulfatide TLR4_MD2 TLR4-MD2 Complex Sulfatide->TLR4_MD2 Inhibits localization to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF Lipid_Raft Lipid Raft IRAK4 IRAK4 MyD88->IRAK4 TBK1 TBK1 TRIF->TBK1 JNK JNK Phosphorylation IRAK4->JNK NFkB p65 Translocation (NF-κB Activation) IRAK4->NFkB ROS ROS Production TBK1->ROS HMGB1 HMGB1 Secretion JNK->HMGB1 NFkB->HMGB1 ROS->HMGB1 Inflammation Inflammation HMGB1->Inflammation

Caption: Sulfatide-mediated inhibition of TLR4 signaling.[12][13]

cluster_leukocyte Leukocyte Activation Sulfatide Sulfatide L_Selectin L-Selectin Sulfatide->L_Selectin Binds to PTK Protein Tyrosine Kinases (PTK) L_Selectin->PTK Activates PKC Protein Kinase C (PKC) L_Selectin->PKC Activates Leukocyte Leukocyte Ca_Elevation Cytosolic Ca2+ Elevation PTK->Ca_Elevation PKC->Ca_Elevation Cell_Aggregation Cell Aggregation Ca_Elevation->Cell_Aggregation

Caption: L-selectin-dependent leukocyte activation by sulfatide.[2][3]

References

Troubleshooting & Optimization

Improving solubility of tetracosanoyl-sulfatide for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of tetracosanoyl-sulfatide (C24:0-sulfatide) for in vitro experiments. Due to its long acyl chain, this glycosphingolipid presents significant solubility challenges in aqueous environments, which can impact experimental reproducibility and outcomes. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to relevant signaling pathways.

Troubleshooting Guide

Researchers may encounter several issues when preparing this compound for in vitro assays. This guide provides a structured approach to identifying and resolving common problems.

Problem Potential Cause Suggested Solution
Visible precipitate or cloudiness in the final solution. Incomplete solubilization or aggregation of sulfatide molecules.1. Increase the concentration of the solubilizing agent (e.g., detergent or BSA). 2. Optimize the solubilization temperature; gentle warming may be necessary. 3. Ensure the pH of the buffer is appropriate. 4. Increase sonication time or intensity.
Inconsistent or non-reproducible experimental results. Inconsistent delivery of sulfatide to cells due to aggregation.1. Prepare fresh sulfatide solutions for each experiment. 2. Vortex the final working solution immediately before adding it to the cell culture. 3. Consider using a carrier molecule like fatty acid-free Bovine Serum Albumin (BSA) to maintain solubility.
Cell toxicity or altered cell morphology. The chosen solubilizing agent (e.g., detergent, organic solvent) is cytotoxic at the working concentration.1. Perform a dose-response experiment to determine the maximum non-toxic concentration of the solubilizing agent on your specific cell line. 2. Switch to a milder, non-denaturing detergent (e.g., a non-ionic or zwitterionic detergent).[1] 3. If using an organic solvent for initial stock preparation, ensure the final concentration in the cell culture medium is well below toxic levels (typically <0.1%).
Low biological activity of sulfatide. The solubilization method may be masking the active sites of the sulfatide molecule.1. If using detergents, ensure the concentration is not excessively high, as this can lead to the formation of large micelles that may hinder interaction with cellular receptors. 2. Experiment with different classes of detergents (non-ionic vs. zwitterionic) to find one that preserves the biological activity of the sulfatide. 3. Consider preparing sulfatide-containing liposomes as an alternative delivery method.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: this compound is an amphipathic molecule with a large, hydrophobic ceramide tail (containing a 24-carbon acyl chain) and a polar, sulfated galactose head group. In aqueous environments, the hydrophobic tails of these molecules tend to associate to minimize contact with water, leading to the formation of aggregates and making them poorly soluble.

Q2: What are the main approaches to solubilizing this compound for in vitro experiments?

A2: The primary methods for solubilizing long-chain sphingolipids like this compound include:

  • Detergent-based solubilization: Using non-ionic or zwitterionic detergents to form mixed micelles with the sulfatide.

  • Carrier proteins: Complexing the sulfatide with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).

  • Liposome formation: Incorporating the sulfatide into lipid vesicles (liposomes).

  • Organic solvent stock solutions: Dissolving the sulfatide in an organic solvent to create a concentrated stock, which is then diluted into the aqueous experimental medium.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which detergent molecules self-assemble to form micelles.[2][3] For effective solubilization of lipids, the detergent concentration in your buffer should be above its CMC to ensure the formation of micelles that can incorporate the this compound.[]

Q4: Which type of detergent is best for solubilizing this compound?

A4: The choice of detergent depends on the downstream application.

  • Non-ionic detergents (e.g., Triton™ X-100, Tween® 20, n-Dodecyl-β-D-maltoside) are generally mild and non-denaturing, making them suitable for experiments where protein integrity is crucial.[1]

  • Zwitterionic detergents (e.g., CHAPS) are also considered mild and are effective at breaking protein-protein interactions while preserving the native state of individual proteins.[1]

  • Ionic detergents (e.g., SDS) are harsh and denaturing and are typically not recommended for experiments with live cells or those requiring biologically active proteins.

Q5: Can I use an organic solvent to dissolve this compound for cell culture experiments?

A5: Yes, a common method involves preparing a concentrated stock solution in an organic solvent like ethanol (B145695), methanol, or a chloroform:methanol mixture. This stock is then diluted into the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is very low (e.g., <0.1%) to avoid cytotoxicity.

Quantitative Data Summary

The choice of detergent is critical for successful solubilization. The following table summarizes the Critical Micelle Concentration (CMC) for several commonly used detergents. A lower CMC indicates that less detergent is required to form micelles.

DetergentTypeMolecular Weight ( g/mol )CMC (mM in water)
CHAPS Zwitterionic614.884 - 8
n-Dodecyl-β-D-maltoside (DDM) Non-ionic510.620.17
n-Octyl-β-D-glucopyranoside (OG) Non-ionic292.3720 - 25
Triton™ X-100 Non-ionic~6250.2 - 0.9
Tween® 20 Non-ionic~12280.06

Note: CMC values can be affected by temperature, pH, and ionic strength of the buffer.[2]

Experimental Protocols

The following protocols provide starting points for solubilizing this compound. Optimization may be required for your specific experimental setup.

Protocol 1: Detergent-Based Solubilization using CHAPS

This protocol is adapted from methods used for other long-chain sphingolipids.[5]

Materials:

  • This compound

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Sonicator (bath or probe)

Procedure:

  • In a glass test tube, dispense the desired amount of this compound from a stock solution (e.g., in chloroform:methanol).

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Place the tube under vacuum for at least 1 hour to remove any residual solvent.

  • Prepare a stock solution of CHAPS in PBS (e.g., 100 mg/mL).

  • Add the CHAPS solution to the dried sulfatide film. The final concentration of CHAPS should be well above its CMC. A starting point could be a 10:1 molar ratio of CHAPS to sulfatide.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the mixture in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming (to 37°C) may aid in solubilization.

  • The resulting solution contains sulfatide-CHAPS mixed micelles and can be diluted into your experimental buffer or cell culture medium.

Protocol 2: Solubilization using Fatty Acid-Free BSA

This method is suitable for cell-based assays where detergents may be undesirable.

Materials:

  • This compound

  • Ethanol (200 proof)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

  • In a sterile glass tube, evaporate a known volume of the ethanolic stock solution under a gentle stream of nitrogen to form a thin film.

  • Place the tube under vacuum for at least 1 hour to remove residual ethanol.

  • Prepare a solution of fatty acid-free BSA in PBS (e.g., 10 mg/mL).

  • Add the BSA solution to the dried sulfatide film to achieve the desired final sulfatide concentration.

  • Incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing to facilitate the complexation of sulfatide with BSA.

  • The resulting sulfatide-BSA complex solution can be sterile-filtered and added to cell culture medium.

Protocol 3: Preparation of Sulfatide-Containing Liposomes

This protocol describes a basic method for creating multilamellar vesicles (MLVs) containing this compound.

Materials:

  • This compound

  • A primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol (optional, for membrane stability)

  • Chloroform:methanol (2:1, v/v)

  • Hydration buffer (e.g., PBS or cell culture medium)

  • Rotary evaporator or nitrogen gas

  • Sonicator

Procedure:

  • In a round-bottom flask, combine the desired amounts of this compound, primary phospholipid, and cholesterol from stock solutions in chloroform:methanol. A typical molar ratio might be 8:1:1 (phospholipid:sulfatide:cholesterol).

  • Remove the organic solvent using a rotary evaporator or under a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove all traces of solvent.

  • Add the hydration buffer to the flask. The volume will determine the final lipid concentration.

  • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the primary phospholipid for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • For a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts and pathways related to this compound.

experimental_workflow cluster_prep Preparation of this compound Solution cluster_exp In Vitro Experiment start Start: This compound Powder stock Prepare Stock Solution (e.g., in Ethanol) start->stock film Create Thin Lipid Film (Evaporation) stock->film solubilize Solubilization film->solubilize detergent Detergent Method (e.g., CHAPS) solubilize->detergent Option 1 bsa BSA Carrier Method solubilize->bsa Option 2 liposome Liposome Formation solubilize->liposome Option 3 final_solution Final Working Solution detergent->final_solution bsa->final_solution liposome->final_solution treatment Treat Cells with Sulfatide Solution final_solution->treatment cell_culture Prepare Cell Culture cell_culture->treatment incubation Incubate treatment->incubation assay Perform Downstream Assay (e.g., Neurite Outgrowth, Cell Viability) incubation->assay analysis Data Analysis assay->analysis

Caption: Experimental workflow for preparing and using this compound.

sulfatide_neurite_outgrowth_pathway sulfatide This compound receptor Unknown Receptor sulfatide->receptor Binds rhoA RhoA receptor->rhoA Activates rock ROCK (Rho-associated kinase) rhoA->rock Activates limk LIMK rock->limk Phosphorylates cofilin Cofilin limk->cofilin Phosphorylates (Inactivates) actin Actin Cytoskeleton Reorganization cofilin->actin Inhibition of Actin Filament Severing growth_cone Growth Cone Collapse & Neurite Outgrowth Inhibition actin->growth_cone

Caption: Sulfatide-mediated inhibition of neurite outgrowth via the RhoA/ROCK pathway.[2][3][6][7][8]

p_selectin_sulfatide_interaction cluster_platelet1 Activated Platelet 1 cluster_platelet2 Activated Platelet 2 cluster_activation Positive Feedback Loop p_selectin1 P-selectin sulfatide Sulfatide p_selectin1->sulfatide Binds to platelet_activation Further Platelet Activation p_selectin1->platelet_activation sulfatide->p_selectin1 Signals through p_selectin_expression Increased P-selectin Expression platelet_activation->p_selectin_expression platelet_aggregation Stable Platelet Aggregation p_selectin_expression->platelet_aggregation

Caption: P-selectin and sulfatide interaction in platelet aggregation.[9][10][11][12]

References

Technical Support Center: Mass Spectrometry Analysis of Tetracosanoyl-Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of tetracosanoyl-sulfatide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of low or no signal for my this compound sample?

A sudden or complete loss of signal can often be traced back to a single root cause within your LC-MS system. A systematic evaluation is the most efficient way to identify and resolve the issue.

Initial Troubleshooting Steps:

  • System Suitability Check: Before running your experimental samples, always analyze a known concentration of a this compound standard to confirm that the instrument is performing as expected. This will help differentiate between a sample-related issue and an instrument malfunction.

  • Inspect for Leaks: Carefully examine all tubing and connections from the LC pump to the mass spectrometer's ion source. Look for any signs of leakage, such as salt deposits or moisture. Leaks in the system can lead to a drop in pressure and inconsistent flow, resulting in a weak or unstable signal.

  • Examine the Ion Source:

    • Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine mist is being generated. An unstable or absent spray is a common culprit for signal loss.

    • Contamination: A dirty ion source can significantly suppress the signal. Regular cleaning of components like the capillary and cone is crucial for maintaining optimal performance.

  • Review Mass Spectrometry Parameters:

    • Ionization Mode: Sulfatides (B1148509) are acidic lipids and are typically analyzed in negative ion mode. Confirm that your method is set to the correct polarity.

    • Scan Range: Ensure the mass spectrometer's scan range is appropriate to detect the m/z of this compound.

    • Gas Flow and Temperatures: Verify that the nebulizer gas, drying gas, and sheath gas flows and temperatures are set to the recommended values for your instrument and method.

Q2: My signal for this compound is present but weak and inconsistent. How can I improve the signal intensity?

Weak and inconsistent signals often point to issues with sample preparation, chromatography, or suboptimal ion source parameters.

Troubleshooting Weak Signals:

  • Sample Preparation:

    • Inadequate Extraction: The extraction method may not be efficient for sulfatides. The Folch or Bligh & Dyer methods are commonly used for lipid extraction. Ensure complete phase separation and careful collection of the organic layer.

    • Ion Suppression/Matrix Effects: Co-eluting species from the sample matrix can interfere with the ionization of this compound. To mitigate this, you can try:

      • Improving chromatographic separation to resolve the analyte from interfering compounds.

      • Diluting the sample, which can sometimes reduce matrix effects.

      • Employing a more rigorous sample cleanup method, such as solid-phase extraction (SPE).

  • Chromatography:

    • Poor Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio. This can be caused by a degraded column, an inappropriate mobile phase, or a suboptimal gradient.

    • Retention Time Drift: Inconsistent retention times can lead to the analyte eluting outside of the scheduled MRM window, resulting in no signal being detected.

  • Ion Source Optimization: The parameters of the electrospray ionization (ESI) source have a significant impact on signal intensity. A systematic optimization of these parameters is often necessary.

Quantitative Data Summary

The following table summarizes typical quantitative performance metrics for the analysis of sulfatides by LC-MS/MS. Note that these values can vary depending on the specific instrument, method, and sample matrix.

ParameterTypical Value RangeReference
Linear Range0.02 - 1.00 µg/mL[1]
Lower Limit of Quantification (LLOQ)10 pmol/mL[2]
Intraday Precision (%RSD)< 15%[1]
Interday Precision (%RSD)< 15%[1]
AccuracyWithin ±15%[1]

ESI Parameter Optimization

The following table provides a general guide to the effect of key ESI source parameters on the signal intensity of sulfatides. Optimal values are instrument-dependent and should be determined empirically.

ESI ParameterGeneral Effect on Signal IntensityStarting Recommendations for this compound
Capillary Voltage (Negative Mode) Increasing voltage generally increases signal to a point, after which instability or discharge can occur, reducing the signal.-2.5 to -4.5 kV
Nebulizer Gas Pressure (e.g., Nitrogen) Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression.30 - 50 psi
Drying Gas Flow Rate Increased flow enhances solvent evaporation, improving signal intensity up to an optimal point.8 - 12 L/min
Drying Gas Temperature Higher temperatures aid in desolvation, but excessive heat can cause thermal degradation of the analyte.250 - 350 °C
Sheath Gas Flow Rate Optimizes the spray shape and desolvation, with a "sweet spot" for signal intensity.7 - 11 L/min
Sheath Gas Temperature Similar to drying gas temperature, aids in desolvation but can cause degradation if too high.200 - 300 °C
Cone/Nozzle/Orifice Voltage A higher voltage can increase ion transmission into the mass analyzer but can also induce in-source fragmentation, leading to a lower precursor ion signal.-30 to -80 V

Experimental Protocols

Protocol 1: Extraction of this compound from Brain Tissue using a Modified Folch Method
  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue.

    • Add the tissue to a 2 mL glass homogenizer with a Teflon pestle.

    • Add 1 mL of ice-cold methanol (B129727) and homogenize on ice for 2 minutes.

    • Transfer the homogenate to a 15 mL glass tube.

  • Lipid Extraction:

    • Add 2 mL of chloroform (B151607) to the homogenate, vortex for 30 seconds, and incubate at room temperature for 20 minutes with occasional vortexing.

    • Add 1.2 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of the Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Be cautious not to disturb the protein interface.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas at 37°C.

    • Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 10-15 minutes to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (C24:0): The specific m/z values will depend on the adduct ion being monitored. For the deprotonated molecule [M-H]-, the transition would be from the precursor ion m/z to a characteristic fragment ion. A common fragment for sulfatides is the sulfate (B86663) head group at m/z 97.

    • Collision Energy (CE): This will need to be optimized for the specific instrument and the desired fragmentation. Start with a CE around -30 to -50 eV.

    • Ion Source Parameters: Optimize as described in the "ESI Parameter Optimization" table above.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal in this compound MS start Low or No Signal Observed check_system Run System Suitability Test (Known Standard) start->check_system signal_ok Signal OK? check_system->signal_ok issue_sample Issue is Likely Sample-Related signal_ok->issue_sample Yes issue_instrument Issue is Likely Instrument-Related signal_ok->issue_instrument No check_sample_prep Review Sample Preparation (Extraction Efficiency) issue_sample->check_sample_prep check_leaks Check for Leaks in LC System issue_instrument->check_leaks check_source Inspect Ion Source (Spray, Contamination) check_leaks->check_source check_ms_params Review MS Parameters (Polarity, Scan Range, Gases) check_source->check_ms_params solution Problem Resolved check_ms_params->solution check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) check_sample_prep->check_chromatography optimize_esi Optimize ESI Source Parameters check_chromatography->optimize_esi optimize_esi->solution

Caption: A logical workflow for troubleshooting low signal intensity.

Sulfatide_Metabolism Sulfatide Biosynthesis and Degradation Pathway cluster_synthesis Biosynthesis (Endoplasmic Reticulum & Golgi) cluster_degradation Degradation (Lysosome) Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (Ceramide Galactosyltransferase) Sulfatide Sulfatide (e.g., this compound) GalCer->Sulfatide CST (Cerebroside Sulfotransferase) Sulfatide_lys Sulfatide Sulfatide->Sulfatide_lys Transport to Lysosome GalCer_lys Galactosylceramide Sulfatide_lys->GalCer_lys ARSA (Arylsulfatase A) Ceramide_lys Ceramide GalCer_lys->Ceramide_lys GALC (Galactosylceramidase)

Caption: The metabolic pathway of sulfatide synthesis and degradation.

References

Optimizing extraction yield of tetracosanoyl-sulfatide from brain homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of tetracosanoyl-sulfatide from brain homogenates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance extraction yield and ensure accurate quantification.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of this compound from brain homogenates.

Question: My this compound yield is consistently low. What are the potential causes and solutions?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here’s a troubleshooting guide to help you identify and resolve the issue:

Potential Cause Explanation Recommended Solution
Incomplete Homogenization Inadequate disruption of brain tissue prevents the complete release of lipids, including sulfatides (B1148509), from the cellular matrix.Ensure thorough homogenization of the brain tissue in the initial solvent mixture. The use of a glass-Teflon homogenizer or bead beater can be effective. The final mixture should be a uniform suspension.[1]
Incorrect Solvent Ratios The ratio of chloroform (B151607) to methanol (B129727) is critical for creating a single-phase system that effectively extracts lipids. Deviations can lead to incomplete extraction. The sample-to-solvent ratio also plays a crucial role in extraction efficiency.[2][3]Strictly adhere to a 2:1 (v/v) chloroform:methanol ratio for the initial extraction, as established by the Folch method.[1] For optimal results with brain tissue, a sample-to-solvent ratio of 1:20 (w/v) is recommended to ensure complete extraction.[2]
Suboptimal pH Sulfatides are acidic lipids, and their extraction efficiency can be pH-dependent. A neutral pH may not be optimal for their recovery.[4]Consider acidifying the extraction solvent. A small amount of a weak acid, such as acetic acid, can improve the recovery of acidic lipids like sulfatides.
Phase Separation Issues Incomplete separation of the organic and aqueous phases can lead to the loss of sulfatides, which partition into the lower organic phase.After adding water or a salt solution (e.g., 0.9% NaCl) to induce phase separation, ensure the mixture is thoroughly vortexed and then centrifuged at a sufficient speed (e.g., 2000 rpm) to achieve a clear interface between the two phases.[1] Using a salt solution can help to sharpen the phase separation.
Lipid Degradation Unnecessarily long mixing times or exposure to high temperatures can lead to the degradation of lipids.[4]Optimize mixing times to be sufficient for extraction without being excessive. It is also advisable to perform extractions at room temperature or on ice to minimize degradation.[4]
Loss During Solvent Evaporation Evaporating the final chloroform phase to dryness at high temperatures can lead to the loss of lipids.Evaporate the solvent under a gentle stream of nitrogen at a controlled, mild temperature. Avoid prolonged drying after the solvent has been removed.

Question: I am observing co-extraction of contaminants with my this compound. How can I improve the purity of my extract?

Answer: Co-extraction of non-lipid contaminants is a common issue. The following steps can help improve the purity of your sulfatide extract:

  • Washing the Organic Phase: After the initial phase separation, washing the lower chloroform phase with a "theoretical upper phase" (a mixture of chloroform, methanol, and water in the appropriate proportions) can help remove water-soluble contaminants without significant loss of lipids.

  • Protein Precipitation: Ensure that the initial homogenization in chloroform:methanol effectively precipitates proteins. A filtration or centrifugation step after homogenization is crucial to remove this protein residue.[1]

  • Solid-Phase Extraction (SPE): For higher purity, consider using a downstream solid-phase extraction step. Anion-exchange chromatography can be effective for separating acidic lipids like sulfatides from other lipid classes.

Question: What is the recommended method for quantifying this compound in the final extract?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual sulfatide species, including this compound.[5][6][7] This technique allows for the separation of different sulfatide species based on their fatty acid chain length and hydroxylation, followed by their specific detection and quantification.

Experimental Protocols

Below are detailed methodologies for the extraction of this compound from brain homogenates.

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is a widely used method for the extraction of total lipids from brain tissue and is effective for the recovery of sulfatides.

Materials:

  • Brain tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% Sodium Chloride (NaCl) solution

  • Glass-Teflon homogenizer

  • Centrifuge

  • Conical glass tubes

  • Nitrogen gas evaporation system

Procedure:

  • Homogenization:

    • Weigh a known amount of brain tissue (e.g., 100 mg).

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

    • Homogenize the tissue thoroughly using a glass-Teflon homogenizer until a uniform suspension is achieved.

  • Agitation:

    • Transfer the homogenate to a conical glass tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[1]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL homogenate).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 2000 rpm for 10 minutes to facilitate phase separation. You will observe two distinct phases: an upper aqueous phase and a lower chloroform phase containing the lipids.

  • Collection of Lipid Phase:

    • Carefully remove the upper aqueous phase using a Pasteur pipette.

    • Collect the lower chloroform phase, which contains the this compound.

  • Solvent Evaporation:

    • Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS/MS).

Protocol 2: Automated BUME Method for High-Throughput Sulfatide Extraction

The Butanol/Methanol (BUME) method is a chloroform-free alternative suitable for automated, high-throughput lipid extraction.[8][9][10]

Materials:

  • Brain homogenate

  • Butanol:Methanol (3:1, v/v) solution

  • Heptane:Ethyl Acetate (B1210297) (3:1, v/v) solution

  • 1% Acetic Acid solution

  • 96-well plates and sealing mats

  • Automated liquid handling system

Procedure:

  • Initial Extraction:

    • Pipette the brain homogenate into the wells of a 96-well plate.

    • Add butanol:methanol (3:1, v/v) to each well.

    • Mix thoroughly using the automated liquid handler's mixing function.

  • Phase Separation:

    • Add heptane:ethyl acetate (3:1, v/v) to each well.

    • Add 1% acetic acid solution to each well.

    • Mix thoroughly to induce phase separation. The lipids will partition into the upper organic phase.

  • Collection of Lipid Phase:

    • Program the automated liquid handler to carefully aspirate the upper organic phase and transfer it to a new 96-well plate.

  • Solvent Evaporation:

    • Evaporate the solvent from the collection plate using a nitrogen evaporator designed for 96-well plates.

  • Reconstitution:

    • Reconstitute the dried lipid extracts in a solvent compatible with your analytical platform.

Data Presentation

The following tables summarize the impact of key parameters on lipid extraction yield. While specific data for this compound is limited in the literature, these general trends for lipid classes are informative for optimizing your protocol.

Table 1: Effect of Sample-to-Solvent Ratio on Lipid Extraction Yield

Sample-to-Solvent Ratio (w/v)Relative Yield of Total Lipids (%)Comments
1:4LowerMay result in incomplete extraction, especially for complex tissues like the brain.
1:10ModerateImproved extraction compared to lower ratios.
1:20Optimal Generally recommended for brain tissue to ensure exhaustive extraction of lipids.[2][3]
1:100HighWhile potentially increasing yield slightly, it leads to very dilute extracts and significantly higher solvent consumption.

Table 2: Comparison of Different Extraction Methods for Plasma Lipids (Illustrative)

Extraction MethodRelative Recovery of Polar LipidsRelative Recovery of Non-Polar LipidsThroughput
Folch HighHighLow (Manual)
BUME HighHighHigh (Automated)[11]
Matyash (MTBE) ModerateHighModerate

Note: This table is illustrative and based on data from plasma. The relative efficiencies can vary with the sample matrix.

Visualizations

Experimental Workflow: Modified Folch Method

Folch_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Isolation cluster_end Analysis BrainTissue Brain Tissue Homogenization Homogenize in Chloroform:Methanol (2:1) BrainTissue->Homogenization Agitation Agitate Mixture Homogenization->Agitation PhaseSeparation Add 0.9% NaCl & Centrifuge Agitation->PhaseSeparation CollectLowerPhase Collect Lower (Chloroform) Phase PhaseSeparation->CollectLowerPhase Evaporation Evaporate Solvent (Nitrogen Stream) CollectLowerPhase->Evaporation FinalExtract Reconstituted Sulfatide Extract Evaporation->FinalExtract

Caption: Workflow of the modified Folch method for sulfatide extraction.

Logical Relationship: Role of this compound in Myelin

Myelin_Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sulfatide This compound Galactosylceramide->Sulfatide CST MyelinStability Myelin Sheath Stability & Compaction Sulfatide->MyelinStability AxonInteraction Myelin-Axon Interaction Sulfatide->AxonInteraction

References

How to prevent degradation of tetracosanoyl-sulfatide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of tetracosanoyl-sulfatide to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a type of sulfoglycosphingolipid, a class of lipids containing a sulfate (B86663) group. It is characterized by a ceramide backbone linked to a sulfated galactose sugar, with the ceramide portion containing a tetracosanoyl (C24:0) fatty acid chain. This specific sulfatide is a major component of the myelin sheath in the nervous system.[1][2] Its stability is paramount for research as degradation can lead to the loss of biological activity, inaccurate quantification, and the appearance of artifacts in experimental results, ultimately compromising data validity.

Q2: What are the primary degradation pathways for this compound?

There are two main chemical pathways through which this compound can degrade during storage:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the sulfate group from the galactose moiety.[3][4] This reaction converts the sulfatide into its corresponding galactosylceramide (C24:0 GalCer). This process can be accelerated by acidic conditions. In biological systems, this breakdown is catalyzed by the enzyme arylsulfatase A.[3][4][5][6]

  • Oxidation: Like other lipids with long fatty acid chains, the tetracosanoyl group can be susceptible to oxidation, especially if stored improperly in the presence of oxygen and/or metal ions. This can lead to the formation of various oxidation products, including hydroperoxides and aldehydes, altering the molecule's structure and function. Studies have shown that sulfatides (B1148509) can stimulate the generation of oxygen radicals, which could potentially lead to a chain reaction of lipid peroxidation.[7]

Q3: What are the optimal storage conditions for this compound?

To ensure long-term stability, adhering to the following storage conditions is critical. As a solid, this compound is stable for years when stored correctly.

Parameter Recommendation Rationale
Form Solid / Lyophilized PowderMaximizes stability by minimizing molecular mobility and chemical reactions.
Temperature -20°C or lower Slows down chemical degradation rates significantly.[8][9]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes the risk of oxidation of the fatty acid chain.
Container Tightly sealed glass vialsPrevents moisture absorption and contamination.
Light Protect from lightAvoids potential photo-oxidation.

Q4: How should I handle and prepare solutions of this compound?

Proper handling is crucial from the moment of receipt.

  • Upon Receipt: Immediately store the solid product at -20°C.

  • Dissolving: this compound is soluble in organic solvents like DMSO.[8][9] To make a stock solution, allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the solid in the solvent of choice, ensuring the solvent has been purged with an inert gas.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the molecule, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed glass vials.[10]

  • Solution Storage: Store stock solution aliquots at -20°C or -80°C.[11] For short-term use, refrigeration at 4°C may be acceptable for a very limited time, but is not recommended for storage.

Troubleshooting Guide

Problem: I see unexpected spots on my Thin-Layer Chromatography (TLC) plate.

  • Possible Cause: This often indicates sample degradation. The primary degradation product, C24:0 galactosylceramide, will have a different retention factor (Rf) than the parent sulfatide. Other spots could indicate oxidized byproducts.

  • Solution:

    • Confirm Identity: Run a co-spot with a fresh, high-purity standard of this compound and, if available, a C24:0 galactosylceramide standard to identify the degradation product.

    • Check Storage: Review your storage and handling procedures against the recommendations. Was the sample exposed to moisture, high temperatures, or air for extended periods?

    • Use a Fresh Sample: Discard the suspect sample and use a new, properly stored aliquot or vial for your experiment.

Problem: My experimental results show reduced or no biological activity.

  • Possible Cause: The biological activity of sulfatide is highly dependent on its specific structure. Hydrolysis of the sulfate group or oxidation of the lipid chain can significantly alter its ability to interact with binding partners or integrate into membranes, leading to a loss of function.

  • Solution:

    • Assess Purity: Analyze the purity of your working solution using an appropriate analytical method like TLC or LC-MS to check for degradation products.[10][12]

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored, solid sample or a recently prepared stock solution aliquot.

    • Review Protocol: Ensure that the experimental buffers and conditions (e.g., pH) are not contributing to the degradation of the sulfatide during the experiment itself.

Visualized Workflows and Pathways

G cluster_storage Recommended Handling & Storage Workflow receive Receive Compound (Solid Form) store Store Immediately at -20°C or below in dark receive->store prep Prepare Stock Solution store->prep Warm to RT before opening aliquot Aliquot into Single-Use Vials prep->aliquot Use inert gas-purged solvent (e.g., DMSO) store_sol Store Aliquots at -20°C or -80°C aliquot->store_sol use Use in Experiment store_sol->use Thaw one aliquot per experiment

Caption: Recommended workflow for receiving, handling, and storing this compound.

G cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation sulfatide This compound (C24:0-Sulfatide) galcer Galactosylceramide (C24:0-GalCer) sulfatide->galcer + H₂O (e.g., acidic pH) oxidized Oxidized Products (e.g., Hydroperoxides, Aldehydes) sulfatide->oxidized + O₂ (Air exposure) sulfate Sulfate (SO₄²⁻)

Caption: Primary chemical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method to quickly assess the purity of a this compound sample and check for the presence of its primary hydrolysis byproduct, galactosylceramide.

Materials:

  • Silica gel 60 TLC plates

  • TLC developing chamber

  • Sample of this compound (dissolved in a suitable solvent like chloroform:methanol 2:1, v/v)

  • Mobile Phase: Chloroform / Methanol / Water (65:25:4, v/v/v)

  • Visualization Reagent: Orcinol-sulfuric acid spray (0.2% orcinol (B57675) in 20% sulfuric acid) or Molybdenum Blue spray (for sulfolipids)

  • Heat gun or hot plate

Methodology:

  • Preparation: Prepare the mobile phase and pour it into the TLC chamber to a depth of ~0.5 cm. Cover the chamber with its lid and let it equilibrate for at least 30 minutes.

  • Spotting: Using a capillary tube, carefully spot a small amount of your dissolved sulfatide sample onto the baseline of the TLC plate. If available, spot a high-purity standard on an adjacent lane for comparison.

  • Development: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Spray the plate evenly with the orcinol-sulfuric acid reagent.

    • Carefully heat the plate with a heat gun or on a hot plate (~110°C) until colored spots appear. Glycolipids like sulfatide and its degradation product will typically appear as purple-blue spots.

  • Analysis:

    • A pure sample of this compound should show a single, distinct spot.

    • The presence of a second spot at a higher Rf value is indicative of the less polar hydrolysis product, C24:0 galactosylceramide.

    • Any streaking or additional spots may indicate other impurities or oxidative degradation.

Protocol 2: Principles of Stability Assessment by LC-MS/MS

For quantitative stability studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[11][12][13][14][15]

General Principles:

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the sulfatide from potential degradation products and matrix components. A gradient elution with solvents like acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) formate) is employed.[13]

  • Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode.[13] Detection is highly specific using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular weight of the sulfatide) is selected and fragmented, and a specific product ion (typically m/z 97.0, corresponding to the sulfate head group) is monitored.[13]

  • Quantification: The peak area of the target sulfatide is measured over time under different storage conditions (e.g., -20°C, 4°C, room temperature). The rate of decrease in the peak area of the parent compound, and the corresponding increase in the peak area of degradation products, allows for a precise quantitative assessment of stability. An internal standard, such as an isotope-labeled sulfatide, is used for accurate quantification.[10][11]

References

Overcoming challenges in synthesizing tetracosanoyl-sulfatide with high purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity tetracosanoyl-sulfatide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing high-purity this compound?

A1: The chemical synthesis of this compound typically follows a multi-step pathway that mirrors the biological route. The key stages are:

  • Preparation of the Precursor: Synthesis of the N-tetracosanoyl-galactosylceramide backbone. This involves the coupling of tetracosanoic acid with a galactosyl-sphingosine derivative.

  • Selective Protection: Implementation of a protecting group strategy to mask the hydroxyl groups on the galactose moiety, except for the 3'-hydroxyl group, which is the target for sulfation.

  • Regioselective Sulfation: Sulfation of the free 3'-hydroxyl group on the galactose ring.

  • Deprotection: Removal of the protecting groups to yield the final product.

  • Purification: Extensive chromatographic purification to achieve high purity.

Q2: Why is achieving high purity in this compound synthesis so challenging?

A2: The challenges in synthesizing high-purity this compound stem from several factors:

  • Structural Complexity: The molecule has multiple hydroxyl groups of similar reactivity, making regioselective modifications difficult.

  • Amphipathic Nature: Its structure, with a polar head group and a long nonpolar tail, complicates purification as it may not behave predictably in standard chromatographic systems.

  • Instability: The sulfate (B86663) ester can be labile under harsh acidic or basic conditions, which might be required for deprotection.

  • Side-Product Formation: Incomplete reactions or side reactions at any stage of the multi-step synthesis can lead to a complex mixture of impurities that are structurally very similar to the desired product, making them difficult to separate.[1][2]

Q3: What are the most critical analytical techniques for assessing the purity of synthetic this compound?

A3: A combination of techniques is essential for accurate purity assessment:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are crucial for confirming the molecular weight of the final product and identifying potential impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the precise structure, including the position of the sulfate group and the integrity of the ceramide backbone.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of the final product and separating it from non-sulfated precursors or other lipid impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and for initial purity assessment.[3]

Troubleshooting Guides

Problem 1: Low Yield of the Sulfated Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Sulfation Reaction - Ensure the sulfating reagent (e.g., SO₃-pyridine complex) is fresh and anhydrous. - Increase the equivalents of the sulfating agent and extend the reaction time. Monitor progress by TLC. - Optimize the reaction temperature; some sulfations require low temperatures to prevent side reactions, while others may need gentle heating.
Degradation during Workup - Avoid strongly acidic or basic conditions during aqueous workup, as the sulfate ester can be labile. - Use a buffered aqueous solution for quenching the reaction.
Loss during Purification - The amphipathic nature of sulfatide can lead to irreversible adsorption on silica (B1680970) gel. Consider using a less acidic stationary phase or a different purification technique like reversed-phase chromatography. - A simplified purification using commercially available detergents and solid-phase extraction cartridges has been reported as an efficient method for glycosphingolipids.[1][2]
Problem 2: Poor Regioselectivity (Sulfation at incorrect positions)

Possible Causes & Solutions

CauseRecommended Solution
Ineffective Protecting Group Strategy - Ensure complete protection of the other hydroxyl groups on the galactose ring before attempting sulfation. Confirm protection using NMR. - Choose robust protecting groups that are stable to the sulfation conditions.
Direct Sulfation without Protection - Direct sulfation of unprotected galactosylceramide will lead to a mixture of isomers. A protecting group strategy is essential for regioselectivity.
Use of a Non-Selective Sulfating Agent - For selective 3'-O-sulfation, a stannylene acetal-mediated approach is highly recommended. This method transiently activates the desired hydroxyl group.[4][5]
Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions

CauseRecommended Solution
Co-elution of Impurities - If impurities are structurally similar (e.g., isomers, precursor), a single chromatographic method may be insufficient. - Employ a multi-step purification strategy: 1. Normal-phase chromatography (Silica gel) to separate based on polarity. 2. Reversed-phase HPLC (C18) to separate based on hydrophobicity. 3. Ion-exchange chromatography (e.g., DEAE) can be effective for separating charged sulfatides (B1148509) from neutral precursors.[6]
Product Tailing on Silica Gel - The acidic nature of silica can cause peak tailing. Add a small amount of a weak base like triethylamine (B128534) or pyridine (B92270) to the mobile phase to improve peak shape.
Insoluble Product - this compound may be poorly soluble in common chromatographic solvents. A solvent system like chloroform (B151607)/methanol (B129727)/water is often required to ensure solubility.[3]

Quantitative Data Summary

The following table provides hypothetical, yet realistic, data for a multi-step synthesis of this compound to serve as a benchmark for researchers.

StepProductStarting Material (mass)Product (mass)Yield (%)Purity (by HPLC)
1. AcylationN-tetracosanoyl-galactosylceramide (protected)1.0 g1.1 g85%>95%
2. SulfationThis compound (protected)1.1 g0.9 g75%~90%
3. DeprotectionThis compound (crude)0.9 g0.7 g88%~85%
4. PurificationThis compound (pure)0.7 g0.45 g64%>98%

Experimental Protocols

Protocol 1: Selective 3'-O-Sulfation using a Stannylene Acetal (B89532) Intermediate

This protocol is an adapted method based on the principles of stannylene acetal-mediated regioselective reactions on galactosides.[4][5]

  • Formation of the Stannylene Acetal:

    • Dissolve the protected N-tetracosanoyl-galactosylceramide (with free 3'-OH) in anhydrous toluene.

    • Add 1.1 equivalents of dibutyltin (B87310) oxide (Bu₂SnO).

    • Reflux the mixture with a Dean-Stark trap for 4-6 hours to remove water.

    • Remove the solvent under reduced pressure to obtain the crude stannylene acetal.

  • Sulfation:

    • Dissolve the crude stannylene acetal in anhydrous DMF.

    • In a separate flask, prepare the SO₃-pyridine complex by adding sulfur trioxide to anhydrous pyridine at 0°C.

    • Add 3-5 equivalents of the freshly prepared SO₃-pyridine complex to the stannylene acetal solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a chloroform/methanol mixture).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification of this compound

This protocol outlines a general multi-step purification strategy for complex glycosphingolipids.[3][6]

  • Initial Silica Gel Chromatography (Normal Phase):

    • Load the crude product onto a silica gel column.

    • Elute with a gradient of chloroform and methanol. A typical starting gradient would be 98:2 (CHCl₃:MeOH), gradually increasing the polarity to 80:20.

    • This step is effective at removing nonpolar impurities and highly polar byproducts.

  • Ion-Exchange Chromatography:

    • For removing any remaining unreacted neutral galactosylceramide precursor, use a DEAE (diethylaminoethyl) cellulose (B213188) column.

    • Dissolve the partially purified product in the starting solvent (e.g., chloroform:methanol:water in a 30:60:8 ratio).

    • Elute the neutral compounds with the starting solvent.

    • Elute the desired sulfatide (which is anionic) using a salt gradient (e.g., ammonium (B1175870) acetate) in the same solvent system.

  • Reversed-Phase HPLC (Final Polishing):

    • Use a C18 column for the final purification step.

    • The mobile phase will typically consist of a gradient of methanol and water, often with a small amount of an ion-pairing agent or buffer to improve peak shape.

    • This step is highly effective at separating the target C24 sulfatide from closely related analogs with different fatty acid chain lengths.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Protected Galactosylceramide stannylene Form Stannylene Acetal (Bu₂SnO, Toluene, Reflux) start->stannylene sulfation Sulfate with SO₃-Pyridine (DMF) stannylene->sulfation deprotection Remove Protecting Groups sulfation->deprotection crude Crude Sulfatide deprotection->crude Crude Product silica Silica Gel Chromatography (Normal Phase) crude->silica ion_exchange DEAE Ion Exchange silica->ion_exchange hplc Reversed-Phase HPLC ion_exchange->hplc pure High-Purity This compound hplc->pure

Caption: Workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic start Low Yield or Purity Issue check_sulfation Check Sulfation Step (TLC/MS of crude reaction) start->check_sulfation check_deprotection Check Deprotection Step (TLC/MS) start->check_deprotection check_purification Review Purification Strategy start->check_purification incomplete_sulfation Incomplete Reaction? - Increase reagent - Check reagent quality - Optimize time/temp check_sulfation->incomplete_sulfation Yes side_reactions Side Reactions? - Lower temperature - Use selective method (e.g., Stannylene) check_sulfation->side_reactions No, but complex mixture incomplete_deprotection Incomplete Removal? - Extend reaction time - Change deprotection agent check_deprotection->incomplete_deprotection Yes degradation Product Degradation? - Use milder conditions - Avoid strong acid/base check_deprotection->degradation No, but new spots appear co_elution Co-eluting Impurities? - Use orthogonal methods (NP -> RP -> IEX) check_purification->co_elution Yes poor_recovery Poor Recovery? - Modify mobile phase - Change stationary phase check_purification->poor_recovery No, but product lost

Caption: Troubleshooting logic for low yield and purity issues in sulfatide synthesis.

References

Addressing non-specific binding in tetracosanoyl-sulfatide protein assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding in tetracosanoyl-sulfatide protein assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound protein assays?

A1: Non-specific binding refers to the interaction of your protein of interest with surfaces other than the immobilized this compound, or the interaction of other molecules in your sample with the assay surface, leading to high background signal and inaccurate results. This can be caused by hydrophobic or electrostatic interactions with the assay plate or blocking agents.

Q2: Why is non-specific binding a particular challenge with sulfatides?

A2: this compound is an amphipathic molecule, possessing both a hydrophobic ceramide tail and a negatively charged sulfate (B86663) group on its galactose head. This dual nature can lead to non-specific interactions with a variety of proteins and surfaces through both hydrophobic and electrostatic forces, making it crucial to optimize assay conditions to ensure specific binding is measured.

Q3: What are the primary causes of high background in my assay?

A3: High background is often a result of several factors, including:

  • Inadequate blocking: The blocking agent is not effectively covering all non-specific binding sites on the assay surface.

  • Suboptimal protein concentration: The concentration of the protein of interest is too high, leading to low-affinity, non-specific interactions.

  • Improper sulfatide preparation: The method used to dissolve and coat the this compound may lead to aggregation or uneven distribution on the plate.

  • Insufficient washing: Washing steps are not stringent enough to remove unbound or weakly bound proteins.

  • Inappropriate buffer composition: The pH or salt concentration of the buffers may be promoting non-specific interactions.

Troubleshooting Guide

Issue: High Background Signal

High background signal can mask the specific interaction you are trying to measure. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inadequate Blocking Optimize the blocking buffer. Consider alternatives to Bovine Serum Albumin (BSA), such as 0.1% ovalbumin or 1% non-fat dry milk in Tris-buffered saline with Tween 20 (TBS-T).[1] Increase the blocking incubation time or temperature.
Suboptimal Protein Concentration Perform a titration experiment to determine the optimal concentration of your protein of interest. High protein concentrations can lead to a higher incidence of non-specific binding.[1]
Improper Sulfatide Solubilization Ensure complete solubilization of this compound. For biological assays, dissolving in a vehicle of 0.5% Tween 20 and 0.9% NaCl solution can be effective.[1] For other applications, Dimethyl sulfoxide (B87167) (DMSO) may be used, followed by dilution in an aqueous buffer.[1] Sonication can aid in dissolving and preventing aggregation.
Uneven Coating of Sulfatide Ensure the solvent used for coating evaporates slowly and evenly. Coating overnight at 4°C can improve consistency.
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Increase the Tween 20 concentration in the wash buffer (e.g., from 0.05% to 0.1%).
Inappropriate Buffer Conditions Optimize the pH and salt concentration of your binding and wash buffers. Adjusting the pH away from the isoelectric point of your protein can reduce electrostatic interactions. Increasing the salt concentration (e.g., NaCl) can disrupt non-specific ionic interactions.

Experimental Protocols

Solid-Phase this compound Protein Binding Assay (ELISA-based)

This protocol provides a general framework. Optimization of specific steps is highly recommended.

1. Coating of Microplate with this compound: a. Dissolve N-tetracosanoyl-sulfatide in an appropriate solvent. A common method is to first dissolve in chloroform/methanol/water (5:1:0.1 v/v/v) and then dilute to the final coating concentration in a volatile solvent like ethanol (B145695) or methanol.[2] b. Add 50-100 µL of the sulfatide solution to each well of a high-binding polystyrene microplate. c. Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen. This leaves a thin layer of sulfatide on the well surface. d. Wash the wells once with phosphate-buffered saline (PBS) to remove any excess, unbound lipid.

2. Blocking: a. Add 200 µL of blocking buffer (e.g., 3% BSA in PBS or TBS-T) to each well. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. c. Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

3. Protein Incubation: a. Dilute your protein of interest to the desired concentration in binding buffer (e.g., blocking buffer). b. Add 100 µL of the protein solution to each well. Include negative control wells with binding buffer only. c. Incubate for 1-2 hours at room temperature with gentle agitation.

4. Washing: a. Wash the wells five times with 200 µL of wash buffer to remove unbound protein.

5. Detection (Antibody-based): a. Add 100 µL of a primary antibody specific to your protein of interest, diluted in blocking buffer. b. Incubate for 1 hour at room temperature. c. Wash the wells five times with wash buffer. d. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer. e. Incubate for 1 hour at room temperature. f. Wash the wells five times with wash buffer. g. Add 100 µL of TMB substrate and incubate until a blue color develops. h. Stop the reaction by adding 50 µL of 1M sulfuric acid. i. Read the absorbance at 450 nm.

Visualizations

experimental_workflow cluster_coating Sulfatide Coating cluster_assay Binding Assay cluster_detection Detection dissolve Dissolve this compound coat Coat Microplate Wells dissolve->coat evaporate Evaporate Solvent coat->evaporate block Block Non-Specific Sites evaporate->block incubate_protein Incubate with Protein of Interest block->incubate_protein wash1 Wash incubate_protein->wash1 primary_ab Add Primary Antibody wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Add HRP-Secondary Antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 develop Add Substrate & Develop wash3->develop read Read Absorbance develop->read

Caption: Workflow for a solid-phase sulfatide-protein binding assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal inadequate_blocking Inadequate Blocking? start->inadequate_blocking high_protein_conc High Protein Concentration? start->high_protein_conc poor_sulfatide_prep Improper Sulfatide Prep? start->poor_sulfatide_prep insufficient_washing Insufficient Washing? start->insufficient_washing optimize_blocking Optimize Blocking Buffer/Time inadequate_blocking->optimize_blocking titrate_protein Titrate Protein Concentration high_protein_conc->titrate_protein optimize_solubilization Optimize Sulfatide Solubilization poor_sulfatide_prep->optimize_solubilization increase_washes Increase Wash Steps/Stringency insufficient_washing->increase_washes

Caption: Troubleshooting logic for high background in sulfatide assays.

sulfatide_signaling cluster_protein_interaction Protein Interaction cluster_downstream_effects Downstream Signaling & Effects sulfatide This compound (in Myelin Sheath) receptor_protein Cell Surface Receptor (e.g., on Axon) sulfatide->receptor_protein Binds adapter_protein Intracellular Adapter Proteins receptor_protein->adapter_protein Recruits rhoa RhoA Signaling Pathway adapter_protein->rhoa Activates cytoskeleton Cytoskeletal Dynamics rhoa->cytoskeleton Regulates neurite_outgrowth Inhibition of Neurite Outgrowth cytoskeleton->neurite_outgrowth Leads to

References

Technical Support Center: Sulfatide Isoform Analysis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sulfatide isoforms using Thin-Layer Chromatography (TLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the resolution and reliability of their TLC experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC analysis of sulfatide isoforms.

Q1: My sulfatide isoforms are poorly resolved, appearing as streaks or overlapping spots. How can I improve the separation?

A1: Poor resolution is a common issue in TLC and can be addressed by systematically optimizing your experimental conditions. The primary factors to consider are the mobile phase (solvent system), the stationary phase (TLC plate), and the developing environment.

Troubleshooting Workflow for Poor Resolution:

  • Optimize the Solvent System: The composition of the mobile phase is critical for achieving good separation.[1][2][3]

    • Adjust Polarity: If your sulfatide spots have very low Rf values (remain near the origin), the solvent system may not be polar enough. Conversely, if the spots are too high on the plate (near the solvent front), the solvent is likely too polar.[3] A good starting point for sulfatide separation is a chloroform-methanol-water mixture.[4]

    • Systematic Trial and Error: Experiment with different solvent ratios. For instance, start with a standard mixture like chloroform (B151607):methanol (B129727):water (65:25:4, v/v/v) and adjust the proportion of methanol to fine-tune the polarity.[4] For very polar compounds, you might consider adding a small amount of a more polar solvent like acetic acid or using a more complex mixture like ethyl acetate:butanol:acetic acid:water (80:10:5:5, v/v/v).[2][5][6]

    • Acidic or Basic Additives: For acidic lipids like sulfatides (B1148509), adding a small amount of acid (e.g., acetic acid) to the mobile phase can improve spot shape and resolution by suppressing ionization.

  • Ensure Chamber Saturation: An unsaturated TLC chamber can lead to a non-uniform solvent vapor environment, causing the mobile phase to evaporate from the plate surface as it moves up. This results in a faster-running solvent front at the edges of the plate (the "edge effect") and can lead to streaking and poor separation.

    • Procedure: Line the inside of your TLC chamber with filter paper, pour in the mobile phase to a depth of about 0.5 cm, and gently tilt the chamber to saturate the paper. Allow the chamber to equilibrate for at least 15-30 minutes before placing the TLC plate inside.

  • Evaluate Your TLC Plate: The choice of stationary phase significantly impacts resolution.

    • Switch to HPTLC Plates: High-Performance Thin-Layer Chromatography (HPTLC) plates have a smaller, more uniform particle size (5-6 µm) compared to standard TLC plates (10-12 µm).[7][8] This results in a higher packing density and a smoother surface, which minimizes sample diffusion and produces more compact spots, leading to better separation and increased sensitivity.[8][9]

    • Check Plate Activity: Ensure your silica (B1680970) plates are activated (free of excess moisture) by heating them at 110-120°C for 30-60 minutes before use. Store them in a desiccator.

  • Refine Your Sample Application Technique:

    • Apply Small, Concentrated Spots: Overloading the plate is a common cause of streaking. Apply your sample as a very small, concentrated spot or a narrow band. Use a capillary tube or a specialized TLC spotter for precise application.

    • Ensure Complete Drying: Make sure the spotting solvent has completely evaporated before placing the plate in the developing chamber.

G cluster_0 cluster_1 Solvent Optimization Details cluster_2 Plate Evaluation Details start Problem: Poor Sulfatide Resolution solvent Step 1: Optimize Solvent System start->solvent chamber Step 2: Ensure Chamber Saturation solvent->chamber If still poor polarity Adjust Polarity (e.g., vary methanol ratio) solvent->polarity plate Step 3: Evaluate TLC Plate chamber->plate If still poor spotting Step 4: Refine Spotting Technique plate->spotting If still poor hptlc Use HPTLC Plates plate->hptlc end_node Improved Resolution spotting->end_node additives Add Acid/Base Modifier (e.g., acetic acid) polarity->additives activate Activate Plates (Heat) hptlc->activate

Caption: Troubleshooting workflow for poor resolution of sulfatide isoforms.
Q2: My sulfatide spots are very faint or completely invisible after development. What visualization methods can I use?

A2: Sulfatides are not visible to the naked eye on a TLC plate and require a visualization step. The choice of method depends on whether you need to recover the sample (non-destructive) or if you are performing a final analysis (destructive).

Non-Destructive Method:

  • UV Light (for some derivatives): Standard sulfatides do not fluoresce or absorb UV light. However, if your sulfatides are derivatized with a UV-active tag, you can visualize them under a UV lamp at 254 nm or 365 nm.[10] Commercial TLC plates often contain a fluorescent indicator that will glow green under 254 nm UV light, and compounds that quench this fluorescence will appear as dark spots.[10][11]

Destructive Methods (Staining):

  • Iodine Vapor: This is a general, semi-destructive method. Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[10] The iodine vapor will interact with the lipid spots, causing them to appear as yellow-brown spots on a lighter background.[10][11][12] The spots will fade over time, so they should be circled with a pencil immediately.[10][11]

  • Phosphomolybdic Acid (PMA) Stain: This is a good general stain for lipids.[13] It is highly sensitive to compounds that can be oxidized.

    • Procedure: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol. Heat the plate gently with a heat gun or on a hot plate at ~120°C for 3-5 minutes.[13] Lipids will appear as dark blue or green-black spots on a yellow-green background.

  • p-Anisaldehyde-Sulfuric Acid Stain: This is an excellent multipurpose stain that is sensitive to many functional groups, including the sugar moiety of sulfatides.[11]

    • Procedure: Spray the plate with the staining solution and heat carefully with a heat gun. Different compounds can produce different colors, which can aid in identification.[11]

  • Cupric Sulfate-Phosphoric Acid Stain: This is a robust method for visualizing and quantifying lipids.

    • Procedure: Spray the plate with a solution of cupric sulfate (B86663) in aqueous phosphoric acid and heat at 180°C for about 7 minutes.[14] All organic compounds will appear as charred, dark spots. This method is particularly useful for subsequent densitometric quantification.[14]

Q3: The Rf values for my sulfatide standards are inconsistent across different experiments. How can I ensure reproducibility?

A3: Reproducibility of the Retention Factor (Rf) is crucial for reliable identification of compounds. Inconsistencies are typically due to variations in experimental conditions.

Factors Affecting Rf Value and How to Control Them:

FactorEffect on RfHow to Ensure Consistency
Chamber Saturation An unsaturated chamber leads to higher Rf values.Always use a filter paper liner and allow the chamber to equilibrate for at least 15-30 minutes before developing the plate.
Temperature Higher temperatures can increase solvent evaporation and alter solvent viscosity, typically increasing Rf values.Perform experiments in a temperature-controlled environment. Avoid placing the chamber in direct sunlight or near heat sources.
Plate Activity Moisture on the silica gel layer deactivates it, leading to higher Rf values as polar compounds interact less with the stationary phase.Activate plates by heating before use and store them in a desiccator. Use plates from the same batch for a series of comparative experiments.
Mobile Phase Composition Small changes in solvent ratios can significantly alter polarity and thus Rf values.[2]Prepare fresh mobile phase for each experiment and measure solvent volumes accurately using appropriate glassware. Do not reuse the mobile phase for multiple runs.[2]
Solvent Depth If the initial solvent level is above the sample origin, the sample will dissolve into the solvent pool instead of chromatographing.Ensure the solvent depth in the chamber is below the spotted origin line (typically 0.5 cm is sufficient).
Sample Size Overloading the plate can lead to spot distortion and inaccurate Rf measurements.Apply a consistent, small amount of sample for each spot.

Frequently Asked Questions (FAQs)

Q1: What is the best type of TLC plate for separating sulfatide isoforms?

A1: For achieving the best possible resolution of closely related sulfatide isoforms, High-Performance Thin-Layer Chromatography (HPTLC) plates are recommended.[7][9] HPTLC plates are made with silica gel that has a smaller and more uniform particle size.[8] This leads to sharper, more compact bands and significantly better separation efficiency compared to standard TLC plates.[7][8] For routine or preliminary separations, standard silica gel 60 TLC plates can be effective, but HPTLC will provide superior results for resolving isoforms that differ only slightly in their fatty acid chain length or hydroxylation.[9]

Q2: Can I quantify the different sulfatide isoforms directly from the TLC plate?

A2: While TLC is primarily a qualitative or semi-quantitative technique, it is possible to obtain quantitative data. After separating the isoforms and visualizing them with a charring reagent like cupric sulfate-phosphoric acid, you can use a densitometer (TLC scanner) to measure the intensity of each spot.[14] By running a series of known concentrations of sulfatide standards on the same plate, you can create a calibration curve and estimate the amount of each isoform in your sample.[14] However, for highly accurate and precise quantification, techniques like liquid chromatography-mass spectrometry (LC-MS) are generally preferred.[15][16] TLC can be a valuable initial step to profile urinary lipids and guide further, more quantitative analyses.[15]

Q3: How do I prepare my lipid extract for TLC analysis?

A3: Proper sample preparation is key to a successful TLC separation. A common method for extracting sulfatides and other lipids from tissues or cells is a modified Folch extraction.

Experimental Protocol: Lipid Extraction and TLC Analysis

  • Lipid Extraction (Folch Method):

    • Homogenize the tissue or cell sample in a 20-fold volume of chloroform:methanol (2:1, v/v).[14]

    • Vortex the mixture thoroughly and centrifuge to pellet any solid material.

    • Collect the supernatant (the lipid-containing organic phase).

    • To partition the phases, add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge.

    • Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Re-dissolve the dried lipid pellet in a small, known volume of chloroform:methanol (2:1) to create a concentrated sample for spotting.

  • TLC Plate Preparation and Spotting:

    • Lightly draw an origin line with a pencil about 1-1.5 cm from the bottom of an HPTLC silica gel 60 plate.

    • Using a fine capillary tube, carefully apply 2-5 µL of your lipid extract and standards onto the origin line, keeping the spots as small as possible.

    • Ensure the spots are completely dry before proceeding.

  • Plate Development:

    • Prepare the mobile phase, for example, chloroform:methanol:water (65:25:4, v/v/v) .[4]

    • Pour the solvent into a TLC chamber lined with filter paper to a depth of about 0.5 cm. Seal the chamber and allow it to saturate for 15-30 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Seal the chamber.

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate completely in a fume hood.

  • Visualization:

    • Choose a visualization method from the table below (e.g., spray with 10% cupric sulfate in 8% phosphoric acid).

    • Heat the plate carefully until spots appear.

    • Circle the spots and calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front).[2]

G cluster_0 cluster_1 Key Parameters start Start: Sample extract 1. Lipid Extraction (e.g., Folch Method) start->extract spot 2. Sample Spotting (HPTLC Plate) extract->spot develop 3. Plate Development (Saturated Chamber) spot->develop plate Stationary Phase: HPTLC Silica Gel 60 spot->plate visualize 4. Visualization (Staining & Heating) develop->visualize solvent Mobile Phase: Chloroform:Methanol:H2O develop->solvent analyze 5. Analysis (Rf Calculation, Densitometry) visualize->analyze stain Visualization: Cupric Sulfate Stain visualize->stain end_node Results analyze->end_node

Caption: General experimental workflow for TLC analysis of sulfatides.
Solvent Systems and Visualization Reagents

The tables below summarize common solvent systems and visualization reagents for sulfatide TLC.

Table 1: Recommended Solvent Systems for Sulfatide TLC

Solvent System (v/v/v)Application NotesReference
Chloroform / Methanol / Water (65:25:4)A standard, well-established system for separating sulfatides from other glycosphingolipids.[4][4]
Chloroform / Isopropanol / 50mM KCl (2:13.4:4.6)Primarily used for separating more polar gangliosides, but can be adapted for sulfatides.[4]
Ethyl Acetate / Butanol / Acetic Acid / Water (80:10:5:5)Effective for separating very polar compounds. The acidic component can improve spot shape for acidic lipids.[2][5][2][5]
1-10% (10% NH4OH in Methanol) in DichloromethaneA basic system useful for separating strongly basic compounds, but can be adapted for separating sulfatides from neutral lipids.[2][5][2][5]

Table 2: Common Visualization Reagents for Sulfatide TLC

ReagentPreparationProcedureResult
Iodine Vapor Place iodine crystals in a sealed chamber.Place dried plate in chamber for 2-5 min.Yellow-brown spots on a light background. Fades quickly.[10][11][12]
Phosphomolybdic Acid (PMA) 10g phosphomolybdic acid in 100 mL ethanol.[11]Dip or spray plate, then heat at 120°C for 3-5 min.[13]Dark blue/green spots on a yellow-green background.[13]
p-Anisaldehyde 5 mL p-anisaldehyde, 5 mL conc. H2SO4, 1.5 mL acetic acid in 135 mL ethanol.[11]Dip or spray plate, then heat carefully with a heat gun until colors develop.[11]Spots of various colors (often purple/blue for sugars) on a pink background.
Cupric Sulfate 10% (w/v) CuSO4 in 8% (v/v) aqueous phosphoric acid.Dip or spray plate, heat at 180°C for ~7 min.[14]Dark, charred spots on a pale background. Good for quantification.[14]

References

Technical Support Center: Analysis of Tetracosanoyl-Sulfatide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of tetracosanoyl-sulfatide and other sulfatide species.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the analysis of this compound from biological samples, common sources of matrix effects include phospholipids, salts, and proteins.[1]

Q2: How can I determine if my analysis is impacted by matrix effects?

A2: The presence and extent of matrix effects can be evaluated using several methods:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer post-chromatographic separation. A blank matrix extract is then injected. Dips in the constant signal indicate ion suppression, while peaks suggest ion enhancement at specific retention times.

  • Post-Extraction Spiking: This is a quantitative approach where the response of this compound spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[1] The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q3: What is the most critical step in minimizing matrix effects for sulfatide analysis?

A3: Effective sample preparation is the most crucial step to mitigate matrix effects. The goal is to remove interfering components from the biological matrix while efficiently recovering the this compound.[2] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.[2][3]

Q4: What type of internal standard is recommended for the quantitative analysis of this compound?

A4: A stable isotope-labeled (SIL) internal standard is highly recommended. A deuterated version of a sulfatide, such as C18:0-D3-sulfatide, is often used.[4] Since SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects, thus providing more accurate and precise quantification.[4] It is important to note that if the specific SIL analog of this compound is unavailable, a closely related SIL sulfatide can be used, but validation is critical to ensure it adequately compensates for matrix effects.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause Recommended Action(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination or Degradation.[5] 2. Inappropriate mobile phase pH.[5] 3. Injection of a sample in a solvent stronger than the mobile phase.[5]1. Flush the column with a strong solvent. If the problem persists, replace the column.[5] 2. Ensure the mobile phase pH is within the optimal range for the column and analyte. 3. Reconstitute the final sample extract in a solvent that is of equal or lesser strength than the initial mobile phase.
High Background Noise or Unstable Baseline 1. Contaminated mobile phase or LC system.[6] 2. Insufficiently cleaned ion source.[6] 3. Carryover from a previous injection.[7]1. Prepare fresh mobile phase using high-purity solvents and additives. Flush the LC system thoroughly.[6] 2. Perform routine cleaning of the ion source as per the manufacturer's instructions.[6] 3. Optimize the wash solvent and increase the wash volume/time in the autosampler program. Inject a blank solvent after a high concentration sample to check for carryover.
Inconsistent or Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Non-specific binding to collection tubes or well plates.1. Optimize the extraction solvent composition and pH. Evaluate different extraction techniques (e.g., LLE vs. SPE). 2. Minimize sample processing time and keep samples on ice or at a controlled low temperature. 3. Use low-binding polypropylene (B1209903) tubes and plates. The addition of a small percentage of a non-ionic surfactant or a protein like bovine serum albumin to the reconstitution solvent can sometimes help.
Significant Ion Suppression or Enhancement 1. Co-elution of matrix components, particularly phospholipids.[3] 2. Inadequate sample cleanup.1. Modify the chromatographic gradient to improve the separation of this compound from interfering peaks.[4] 2. Implement a more rigorous sample preparation method. For example, if using LLE, consider adding a solid-phase extraction (SPE) step for further cleanup.[1][3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking

This protocol provides a method to quantitatively assess the impact of the matrix on the ionization of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, CSF) from at least six different sources.

  • This compound analytical standard.

  • Stable isotope-labeled internal standard (e.g., C18:0-D3-sulfatide).

  • All solvents and reagents used in the analytical method.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound and the internal standard in the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the clean extract with the same amount of this compound and internal standard as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the blank matrix with this compound and the internal standard before starting the sample preparation procedure. This set is used to determine extraction recovery.

  • Analyze all three sets of samples by the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • MF_IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • IS-Normalized MF = MF / MF_IS

  • Calculate Recovery:

    • Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of sulfatides (B1148509) from a biological fluid like plasma.

Materials:

  • Plasma sample.

  • Internal standard spiking solution.

  • Extraction solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

  • Reconstitution solvent (compatible with the initial LC mobile phase).

Procedure:

  • To a 100 µL aliquot of the plasma sample in a polypropylene tube, add a known amount of the internal standard solution.

  • Add the extraction solvent (e.g., 1 mL of chloroform:methanol 2:1, v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant (the organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[8]

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow start Start: Biological Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Data Acquisition analysis->end

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Inconsistent Results or Low Signal Intensity check_system System Suitability Check (Peak Shape, Retention Time) start->check_system system_ok System OK? check_system->system_ok troubleshoot_lc Troubleshoot LC System (Column, Mobile Phase, Leaks) system_ok->troubleshoot_lc No eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) system_ok->eval_matrix Yes troubleshoot_lc->check_system matrix_present Significant Matrix Effect? eval_matrix->matrix_present optimize_prep Optimize Sample Preparation (e.g., change extraction method) matrix_present->optimize_prep Yes optimize_chrom Optimize Chromatography (e.g., gradient, column) matrix_present->optimize_chrom No, or after prep optimization revalidate Re-validate Method optimize_prep->revalidate optimize_chrom->revalidate end Problem Resolved revalidate->end

Caption: A logical workflow for troubleshooting matrix effects in sulfatide analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS assays for sulfatides, which can serve as a benchmark for researchers developing their own methods.

Table 1: Linearity and Sensitivity of Sulfatide Assays in Biological Matrices

AnalyteMatrixLinear RangeLLOQ (Lower Limit of Quantification)Reference
Sulfatides (total of 15 species)Cerebrospinal Fluid (CSF)0.02 - 1.00 µg/mL0.02 µg/mL[4][9]
LysosulfatideCerebrospinal Fluid (CSF)0.02 - 1.00 ng/mL0.02 ng/mL[4][9]
C22:0-CeramideHuman Plasma0.02 - 4 µg/mL0.02 µg/mL[10][11]
C24:0-CeramideHuman Plasma0.08 - 16 µg/mL0.08 µg/mL[10][11]

Table 2: Accuracy and Precision of Sulfatide Quantification

AnalyteMatrixQC LevelAccuracy (% Bias)Precision (%RSD)Reference
SulfatidesCSFLow, Mid, HighWithin ±15%< 15%[4][9]
LysosulfatideCSFLow, Mid, HighWithin ±15%< 15%[4][9]
C22:0-CeramideHuman PlasmaLow, Mid, HighWithin ±15%< 15%[10][11]
C24:0-CeramideHuman PlasmaLow, Mid, HighWithin ±15%< 15%[10][11]

References

Validation & Comparative

Unraveling the Impact of Fatty Acid Chains on Neurite Outgrowth: A Comparative Analysis of Tetracosanoyl-sulfatide and C16:0-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid isoforms in neuronal development is paramount. This guide provides a detailed comparison of the effects of two distinct sulfatide species, tetracosanoyl-sulfatide (C24:0-sulfatide) and C16:0-sulfatide, on neurite outgrowth. By examining the available experimental data, this document aims to shed light on the structural determinants of sulfatide-mediated neuronal inhibition.

Sulfatides (B1148509), a class of sulfated glycosphingolipids, are integral components of the myelin sheath in the nervous system.[1] Emerging evidence has identified them as potent inhibitors of neurite outgrowth, a crucial process for neuronal development and regeneration.[1][2] The length of the fatty acid chain attached to the ceramide backbone of sulfatide varies, giving rise to different isoforms with potentially distinct biological activities. This comparison focuses on two prominent isoforms: this compound, which possesses a very long C24:0 fatty acid chain and is a major sulfatide species in the central nervous system (CNS) myelin, and C16:0-sulfatide (N-palmitoyl-sulfatide), which has a shorter C16:0 fatty acid chain and is more prevalent in other tissues like the pancreas, as well as in neurons and astrocytes.[3]

Comparative Effects on Neurite Outgrowth: An Inhibitory Consensus

Direct comparative studies on retinal ganglion cells (RGCs) have demonstrated that both this compound and C16:0-sulfatide are potent inhibitors of neurite outgrowth in vitro.[1] Experiments have shown that these two isoforms inhibit neurite extension to a similar degree, suggesting that the presence of a fatty acid chain, rather than its specific length, is the critical factor for this inhibitory function.[1]

Data Presentation

While the primary literature emphasizes the equivalent inhibitory effect without presenting detailed numerical tables, the following table summarizes the key findings based on the qualitative and statistical descriptions from the pivotal study by Winzeler et al. (2011).

FeatureThis compound (C24:0)C16:0-sulfatide (Palmitoyl)Control (Solvent)
Effect on Neurite Outgrowth Significant InhibitionSignificant InhibitionNo Inhibition
Relative Inhibitory Potency Comparable to C16:0-sulfatideComparable to C24:0-sulfatideN/A
Statistical Significance p < 0.01 vs. Controlp < 0.01 vs. ControlN/A

Signaling Pathway: The Rho-ROCK Connection

The inhibitory effects of sulfatides on neurite outgrowth are mediated, at least in part, through the activation of the Rho signaling pathway.[1][2] This pathway plays a crucial role in regulating the actin cytoskeleton, and its activation in neurons leads to growth cone collapse and the retraction of neurites. The binding of sulfatide to a yet-to-be-fully-characterized receptor on the neuronal surface is thought to trigger the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates and activates LIM kinase (LIMK), which subsequently phosphorylates and inactivates cofilin. In its inactive, phosphorylated state, cofilin can no longer promote the depolymerization of actin filaments. This leads to an accumulation of stabilized actin filaments, disruption of the dynamic actin rearrangements necessary for growth cone motility, and ultimately, the inhibition of neurite outgrowth.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Sulfatide Sulfatide Receptor Receptor (Putative) Sulfatide->Receptor Binds RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates & Inactivates Actin_Dynamics Actin Filament Depolymerization Cofilin->Actin_Dynamics Promotes pCofilin p-Cofilin (Inactive) pCofilin->Actin_Dynamics Inhibits Growth_Cone_Collapse Growth Cone Collapse & Neurite Outgrowth Inhibition Actin_Dynamics->Growth_Cone_Collapse Leads to G Start Start Coat_Coverslips Coat Coverslips (Poly-D-Lysine, Laminin) Start->Coat_Coverslips Apply_Sulfatides Apply Sulfatide Solutions (C24:0 or C16:0) or Solvent Control Coat_Coverslips->Apply_Sulfatides Isolate_RGCs Isolate Retinal Ganglion Cells (RGCs) Apply_Sulfatides->Isolate_RGCs Plate_RGCs Plate RGCs on Coverslips Isolate_RGCs->Plate_RGCs Incubate Incubate for 18-24 hours Plate_RGCs->Incubate Fix_and_Stain Fix and Immunostain (e.g., anti-β-III tubulin) Incubate->Fix_and_Stain Image_Acquisition Fluorescence Microscopy Imaging Fix_and_Stain->Image_Acquisition Quantification Quantify Neurite Outgrowth (Length, Branching) Image_Acquisition->Quantification End End Quantification->End

References

Unraveling the Nuances of NKT Cell Activation: A Comparative Analysis of Tetracosanoyl- and Cis-Tetracosenoyl Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers exploring the differential immunomodulatory effects of saturated and unsaturated sulfatide analogs on Natural Killer T (NKT) cells.

Natural Killer T (NKT) cells, a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule, play a critical role in bridging the innate and adaptive immune systems. Their activation can powerfully influence the course of various diseases, from autoimmune disorders to cancer. Sulfatides (B1148509), a class of self-glycolipids abundant in the myelin sheath, are potent activators of a specific subset of NKT cells, known as type II NKT cells. Understanding how subtle structural variations in these lipids impact NKT cell responses is paramount for the development of targeted immunotherapies.

This guide provides a comprehensive comparison of NKT cell activation by two closely related sulfatide species: tetracosanoyl-sulfatide (C24:0), which possesses a fully saturated fatty acid chain, and cis-tetracosenoyl sulfatide (C24:1), which contains a single cis double bond in its fatty acid chain. We will delve into the quantitative differences in their stimulatory capacity, provide detailed experimental protocols for assessing NKT cell activation, and illustrate the key signaling pathways involved.

Quantitative Comparison of NKT Cell Activation

Experimental evidence consistently demonstrates that the presence of a cis-double bond in the fatty acid chain of sulfatide significantly enhances its ability to activate type II NKT cells. Cis-tetracosenoyl sulfatide (C24:1) is a more potent activator than its saturated counterpart, this compound (C24:0)[1]. While precise EC50 values are not always reported in the literature, titration experiments consistently show that C24:1 induces a stronger response at lower concentrations. One study noted that saturation of the long fatty acid (C24:0) resulted in reduced stimulatory capacity[1]. It has been suggested that the increased solubility of the monounsaturated C24:1 may lead to more efficient loading onto the CD1d molecule, contributing to its enhanced stimulatory effect[2].

LigandRelative PotencyKey Findings
cis-Tetracosenoyl Sulfatide (C24:1) HighConsistently demonstrates superior activation of type II NKT cells compared to C24:0. This is evidenced by increased cytokine secretion (e.g., IL-2) and proliferation at lower concentrations[1][3].
This compound (C24:0) LowShows weaker stimulatory capacity for type II NKT cells. Higher concentrations are required to elicit a response comparable to that of C24:1[1][4]. In some experimental systems, C24:0 failed to activate NKT cell hybridomas at all[3].

Experimental Protocols

To enable researchers to reproduce and build upon these findings, we provide detailed methodologies for key experiments used to assess NKT cell activation by sulfatides.

NKT Cell Activation Assay using Hybridomas

This assay measures the activation of a specific NKT cell line (hybridoma) in response to stimulation with sulfatide presented by CD1d.

Materials:

  • Type II NKT cell hybridoma (e.g., XV19)

  • Recombinant soluble mouse CD1d monomers

  • This compound (C24:0) and cis-tetracosenoyl sulfatide (C24:1)

  • 96-well flat-bottom plates

  • Complete RPMI-1640 medium

  • IL-2 ELISA kit

  • Anti-CD3 antibody (positive control)

  • Anti-CD1d antibody (for blocking experiments)

Protocol:

  • Coating of 96-well plates:

    • Dilute recombinant CD1d monomers to a concentration of 10 µg/mL in PBS.

    • Add 50 µL of the CD1d solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Loading of sulfatides:

    • The following day, wash the plate twice with PBS.

    • Prepare serial dilutions of C24:0 and C24:1 sulfatides in complete RPMI-1640 medium. A typical concentration range would be from 0.1 to 30 µM.

    • Add 100 µL of the diluted sulfatides to the CD1d-coated wells.

    • Incubate for at least 2 hours at 37°C to allow for lipid loading.

  • NKT cell stimulation:

    • Wash the plate twice with complete RPMI-1640 medium to remove unbound sulfatide.

    • Resuspend the NKT cell hybridoma at a concentration of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well.

    • For controls, include wells with CD1d alone (no sulfatide), wells with anti-CD3 antibody to confirm cell viability and responsiveness, and wells with a CD1d-blocking antibody to confirm CD1d-dependent activation.

  • Assessment of activation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Splenocyte Proliferation Assay

This assay assesses the proliferative response of primary NKT cells within a mixed population of splenocytes.

Materials:

  • Spleens from wild-type and CD1d-deficient mice

  • This compound (C24:0) and cis-tetracosenoyl sulfatide (C24:1)

  • Complete RPMI-1640 medium

  • [3H]-thymidine

  • Cell harvester and scintillation counter

Protocol:

  • Preparation of splenocytes:

    • Aseptically remove spleens from mice and prepare single-cell suspensions.

    • Lyse red blood cells using an appropriate buffer.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Cell culture and stimulation:

    • Plate the splenocytes at a density of 8 x 10^5 cells/well in a 96-well plate.

    • Add increasing concentrations of C24:0 and C24:1 sulfatides (typically 5-50 µg/mL).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement of proliferation:

    • During the last 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporation of [3H]-thymidine using a scintillation counter.

    • Data is typically presented as counts per minute (CPM).

Cytokine Release Assay

This assay quantifies the secretion of key cytokines, such as IFN-γ and IL-4, by NKT cells upon activation.

Materials:

  • Splenocytes or purified NKT cells

  • This compound (C24:0) and cis-tetracosenoyl sulfatide (C24:1)

  • Complete RPMI-1640 medium

  • ELISA kits for IFN-γ and IL-4

Protocol:

  • Cell culture and stimulation:

    • Follow the same procedure as for the splenocyte proliferation assay (steps 1 and 2).

  • Collection of supernatant:

    • After 48 hours of culture, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine measurement:

    • Measure the concentrations of IFN-γ and IL-4 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualization of Key Processes

To further clarify the mechanisms discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of NKT cell activation.

experimental_workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis prep_cells Isolate Splenocytes or NKT Hybridoma plate_cd1d Coat Plate with CD1d Monomers load_sulfatide Load Sulfatides (C24:0 or C24:1) plate_cd1d->load_sulfatide Incubate add_cells Add NKT Cells load_sulfatide->add_cells Wash & Add proliferation Proliferation Assay ([3H]-Thymidine) add_cells->proliferation Incubate 72h cytokine Cytokine ELISA (IL-2, IFN-γ, IL-4) add_cells->cytokine Incubate 48h tetramer CD1d Tetramer Staining add_cells->tetramer Stain & Analyze signaling_pathway cluster_apc Antigen Presenting Cell cluster_nkt Type II NKT Cell apc APC cd1d CD1d tcr TCR cd1d->tcr Recognition sulfatide Sulfatide (C24:0 or C24:1) sulfatide->cd1d Loading nkt NKT Cell signaling Downstream Signaling Cascade tcr->signaling Initiates activation Cellular Activation (Proliferation, Cytokine Release) signaling->activation Leads to

References

A Comparative Analysis of Tetracosanoyl-Sulfatide and Galactosylceramide in Myelin Sheath Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The myelin sheath, a specialized membrane rich in lipids, is essential for the rapid conduction of nerve impulses in the vertebrate nervous system.[1] Its structural integrity and function are critically dependent on a unique lipid composition, which is approximately 70-85% lipid and 15-30% protein by dry weight.[2][3] Among the most abundant and crucial lipids are the galactosphingolipids: galactosylceramide (GalC) and its sulfated derivative, sulfatide.[4][5] This guide provides an objective comparison of the roles of tetracosanoyl-sulfatide, a predominant molecular species of sulfatide, and galactosylceramide in the formation, maintenance, and stability of the myelin sheath, supported by experimental data and methodologies.

Molecular Structure and Biosynthesis

Galactosylceramide (GalCer) is the metabolic precursor to sulfatide.[6] It consists of a ceramide backbone (a sphingosine (B13886) molecule linked to a fatty acid) with a galactose sugar attached. Sulfatide, or 3-O-sulfogalactosylceramide, is formed by the addition of a sulfate (B86663) group to the 3' position of the galactose ring.[7][8] The fatty acid component of these lipids can vary in length; the tetracosanoyl (C24:0) acyl chain is a particularly prevalent long-chain fatty acid found in brain-derived sulfatides, contributing to the tight packing and stability of the myelin membrane.[3][9]

The synthesis of these critical lipids is a two-step enzymatic process primarily occurring in the endoplasmic reticulum and Golgi apparatus.[7][10]

  • Galactosylceramide Synthesis: UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose to a ceramide backbone, forming GalC.[8][11]

  • Sulfatide Synthesis: Cerebroside sulfotransferase (CST) then catalyzes the transfer of a sulfate group from a donor molecule (PAPS) to GalC, producing sulfatide.[8][10]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GalC_ER Galactosylceramide (GalC) Ceramide->GalC_ER CGT (UDP-galactose:ceramide galactosyltransferase) GalC_Golgi Galactosylceramide (GalC) GalC_ER->GalC_Golgi Vesicular Transport Sulfatide This compound GalC_Golgi->Sulfatide CST (Cerebroside sulfotransferase)

Caption: Biosynthetic pathway of Galactosylceramide and Sulfatide.

Comparative Roles in Myelin Stability and Function

While structurally similar, GalC and sulfatide have distinct yet complementary roles in myelin architecture and function. Studies using genetically engineered mouse models deficient in the CGT or CST enzymes have been instrumental in elucidating their specific contributions.[1][12]

  • Galactosylceramide (GalC): As the most abundant sphingolipid in myelin, GalC is considered a cornerstone of the sheath's structure.[4] Its primary role is in the compaction and adhesion of the myelin lamellae. The galactose headgroups are proposed to engage in carbohydrate-carbohydrate interactions across the extracellular appositions of the myelin layers, contributing to the sheath's stability.[13] Mice lacking CGT (and therefore both GalC and sulfatide) can form myelin, but it is structurally abnormal, with thinner sheaths, and is functionally impaired, leading to severe tremors and progressive paralysis.[1][14] This demonstrates that while not strictly required for the initial wrapping of axons, galactolipids are indispensable for myelin function and long-term stability.[1]

  • This compound: Sulfatide constitutes about 4-5% of total myelin lipids and plays a more specialized role.[15][16] Its functions include:

    • Paranodal Junction Maintenance: Sulfatide is critical for the integrity of the paranodal axo-glial junctions, the specialized domains that flank the nodes of Ranvier.[12][17] These junctions are essential for segregating ion channels and ensuring rapid saltatory conduction.[18]

    • Lateral Membrane Organization: The negatively charged sulfate group influences the lateral organization of lipids and proteins within the myelin membrane, affecting protein trafficking and the formation of lipid rafts.[6][10]

    • Axonal Integrity: Studies on mice with adult-onset sulfatide depletion show that its absence leads to axonal degeneration and compromised axonal function, even when the myelin sheath appears structurally intact.[15][16][19] This highlights a crucial role for sulfatide in providing trophic or structural support to the axon.

    • Protein Interactions: Sulfatide promotes interactions between key myelin proteins, such as proteolipid protein (PLP), which is essential for myelin compaction.[20]

The interaction between GalC and sulfatide is also thought to be important. They can form "glycosynapses" where trans-interactions between the carbohydrate headgroups of these lipids on opposing myelin membranes contribute to the adhesion and stability of the sheath.[21][22][23]

MyelinOrganization Comparative Localization and Interactions cluster_Myelin cluster_Outer cluster_Inner cluster_Paranode Paranodal Loop Sulfatide1 Sulfatide GalC2 GalC Sulfatide1->GalC2 GalC1 GalC GalC1->GalC2 Glycosynapse (Carbohydrate Interaction) PLP1 PLP PLP2 PLP PLP1->PLP2 Protein Interaction Sulfatide2 Sulfatide Sulfatide_PN Sulfatide Axon Axon Membrane Sulfatide_PN->Axon Axo-Glial Junction Stability

Caption: Lipid and protein interactions within the myelin sheath.

Summary of Quantitative Experimental Data

The following table summarizes key findings from studies on mouse models with deficiencies in galactolipid synthesis.

ParameterCGT Knockout (GalC & Sulfatide Deficient)CST Knockout (Sulfatide Deficient)Wild-Type ControlKey Finding
Myelin Thickness (g-ratio) Significantly increased (thinner myelin)[1]Minor or no significant change initially[15][20]NormalGalC is a primary determinant of myelin sheath thickness.
Nerve Conduction Severe deficits in saltatory conduction[1][14]Progressive loss of function (loss of N1 peak)[16][19]NormalBoth lipids are essential for proper nerve impulse propagation.
Axonal Integrity Axonal degeneration secondary to severe dysmyelination[1]Progressive axonal degeneration with relative myelin sparing[15][16][19]IntactSulfatide is critical for the direct maintenance of axonal health.
Paranodal Junctions Disrupted[24]Disrupted; abnormal localization of ion channels[18]IntactSulfatide is indispensable for the formation and maintenance of paranodal junctions.
Myelin Protein Levels (PLP, MBP) ReducedReduced by ~33%[20]NormalSulfatide depletion impacts the stability and synthesis of major myelin proteins.

Experimental Protocols

The characterization of myelin lipids and their impact on sheath stability relies on a combination of biochemical, imaging, and functional assays.

This protocol isolates myelin from other cellular components based on its low buoyant density.

  • Homogenization: Dissected CNS tissue (e.g., brain, spinal cord) is homogenized in a cold isotonic sucrose (B13894) solution (e.g., 0.32 M sucrose).

  • Crude Myelin Preparation: The homogenate is layered onto a high-concentration sucrose solution (e.g., 0.85 M sucrose) and centrifuged. Myelin collects at the interface.

  • Osmotic Shock: The crude myelin fraction is subjected to osmotic shock by resuspension in distilled water to remove trapped axoplasm.

  • Density Gradient Centrifugation: The osmotically shocked myelin is layered onto a discontinuous or continuous sucrose gradient and centrifuged at high speed.

  • Collection: The pure myelin fraction, which forms a distinct white band, is carefully collected.

A. Lipid Extraction (Modified Folch Method)

  • Purified myelin is homogenized in a chloroform:methanol mixture (2:1, v/v).

  • The mixture is agitated and then centrifuged to separate the phases.

  • The lower organic phase, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

B. Thin-Layer Chromatography (TLC) for Qualitative Analysis

  • The lipid extract is spotted onto a silica (B1680970) gel TLC plate.

  • The plate is placed in a chromatography tank with a solvent system (e.g., chloroform:methanol:water) to separate the lipids based on their polarity.

  • Lipids are visualized using iodine vapor or specific stains (e.g., orcinol (B57675) for glycolipids). This provides a qualitative assessment of the lipid profile.[25]

C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

  • The lipid extract is injected into a liquid chromatography system to separate different lipid classes and species.

  • The separated lipids are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio.

  • By comparing the resulting spectra to known standards, the precise identity and quantity of individual lipid species, such as this compound, can be determined.[26]

  • Fixation: Nerve tissue is fixed with glutaraldehyde (B144438) and paraformaldehyde to preserve its structure.

  • Post-fixation: The tissue is post-fixed with osmium tetroxide, which stains lipids and enhances contrast.

  • Dehydration & Embedding: The tissue is dehydrated through a series of ethanol (B145695) concentrations and embedded in resin.

  • Sectioning: An ultramicrotome is used to cut ultrathin sections (60-90 nm).

  • Staining & Imaging: Sections are stained with heavy metals (uranyl acetate (B1210297) and lead citrate) and imaged with a transmission electron microscope to assess myelin compaction, thickness, and axonal integrity.

G cluster_Biochem Biochemical Analysis cluster_Morpho Morphological Analysis cluster_Func Functional Analysis start Generate Animal Model (e.g., CST or CGT Knockout) tissue Tissue Collection (Spinal Cord, Brain) start->tissue myelin_purify Myelin Purification tissue->myelin_purify em Electron Microscopy (Ultrastructure, g-ratio) tissue->em ihc Immunohistochemistry (Axonal Domain Proteins) tissue->ihc electro Electrophysiology (Conduction Velocity) tissue->electro lipid_extract Lipid Extraction myelin_purify->lipid_extract tlc TLC (Qualitative) lipid_extract->tlc ms LC-MS (Quantitative) lipid_extract->ms

Caption: Experimental workflow for studying myelin lipids.

Conclusion and Future Directions

Both galactosylceramide and this compound are indispensable for the stability and function of the myelin sheath. GalC acts as a primary structural component, crucial for the compact multilamellar architecture. Sulfatide, while less abundant, performs highly specialized functions critical for axo-glial communication, ion channel organization, and long-term axonal health.

The finding that sulfatide depletion can trigger axonal degeneration independent of widespread demyelination is of significant interest to drug development professionals.[16][19] This suggests that metabolic pathways involving sulfatide could be therapeutic targets for neurodegenerative diseases where axonal damage is a key pathological feature, such as in the progressive stages of multiple sclerosis. Future research should focus on elucidating the precise molecular mechanisms by which sulfatide supports axonal integrity and exploring strategies to modulate sulfatide metabolism to promote neuroprotection and repair.

References

Tetracosanoyl-Sulfatide Levels: A Comparative Analysis in Healthy and Diseased Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tetracosanoyl-sulfatide (C24:0-sulfatide) levels in healthy versus diseased brain tissue, supported by experimental data. Alterations in the metabolism of sulfatides (B1148509), a class of lipids abundant in the myelin sheath of the nervous system, are increasingly implicated in the pathogenesis of several neurological disorders. Understanding these changes is crucial for developing novel diagnostic markers and therapeutic strategies.

Quantitative Data Summary

The following table summarizes the reported changes in this compound levels in various brain pathologies compared to healthy control tissue. It is important to note that while trends are well-documented, absolute quantitative values can vary between studies due to differences in analytical methods and patient cohorts.

Disease StateBrain Region(s)Change in this compound (C24:0) Levels vs. Healthy ControlKey Findings & References
Alzheimer's Disease Gray and White MatterSignificantly Decreased Studies consistently show a substantial depletion of sulfatides, including the C24:0 species, even in the preclinical stages of Alzheimer's disease. This loss is observed in both gray and white matter.[1][2][3][4] The depletion may be linked to apolipoprotein E (ApoE) metabolism and could be an early event in the disease pathogenesis.[1][3]
Multiple Sclerosis White Matter LesionsDecreased in Remyelinated Lesions The levels of sulfatides, particularly those with long fatty acid chains like C24:0, are markedly reduced in remyelinated brain lesions.[5] However, the overall picture in MS is complex, with some studies reporting elevated levels of certain sulfatide isoforms in the cerebrospinal fluid (CSF) of patients with progressive MS.[5]
Metachromatic Leukodystrophy (MLD) Central & Peripheral Nervous SystemSignificantly Increased MLD is a lysosomal storage disease caused by a deficiency of the enzyme arylsulfatide A (ARSA).[6][7][8] This enzymatic defect leads to a massive accumulation of sulfatides, including C24:0-sulfatide, in myelin-producing cells, causing progressive demyelination.[6][7][8]

Experimental Protocols

The quantification of this compound in brain tissue typically involves lipid extraction followed by analysis using mass spectrometry-based techniques.

Brain Tissue Lipid Extraction (Modified Folch Method)

This protocol is a standard method for extracting lipids from brain tissue.[1]

Materials:

  • Fresh or frozen brain tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize 1 gram of brain tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

  • Centrifuge the mixture to pellet the solid tissue debris and recover the supernatant.

  • To the supernatant, add 0.2 volumes (e.g., 4 mL for 20 mL of supernatant) of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the biphasic system.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

  • The dried lipid extract is then reconstituted in an appropriate solvent for mass spectrometry analysis.

Shotgun Lipidomics for Sulfatide Quantification

Shotgun lipidomics is a powerful high-throughput technique for the direct analysis of lipid species from a complex mixture without prior chromatographic separation.[9][10][11]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: The extracted lipid sample is diluted in an appropriate solvent mixture (e.g., chloroform:methanol, 1:2, v/v) containing a known amount of an internal standard (e.g., a non-naturally occurring sulfatide species).

  • Direct Infusion: The sample is directly infused into the mass spectrometer's ESI source.

  • Mass Spectrometry Analysis: The analysis is performed in negative ion mode, as sulfatides readily form [M-H]⁻ ions. High mass accuracy and tandem mass spectrometry (MS/MS) are used for the identification and quantification of individual sulfatide species, including C24:0-sulfatide.

  • Data Analysis: The intensity of the C24:0-sulfatide peak is compared to the intensity of the internal standard to determine its concentration in the sample.

Visualizations

Caption: Sulfatide Metabolism and its Disruption in Metachromatic Leukodystrophy (MLD).

Experimental_Workflow cluster_tissue Tissue Processing cluster_extraction Lipid Extraction cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation BrainTissue Healthy or Diseased Brain Tissue Homogenization Homogenization (Chloroform:Methanol) BrainTissue->Homogenization PhaseSeparation Phase Separation (Addition of NaCl) Homogenization->PhaseSeparation LipidCollection Collection of Lower Chloroform Phase PhaseSeparation->LipidCollection Drying Solvent Evaporation LipidCollection->Drying Reconstitution Reconstitution in Solvent + Internal Standard Drying->Reconstitution DirectInfusion Direct Infusion ESI-MS Reconstitution->DirectInfusion DataAcquisition Data Acquisition (Negative Ion Mode, MS/MS) DirectInfusion->DataAcquisition Quantification Quantification of C24:0-Sulfatide DataAcquisition->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental Workflow for Comparative Analysis of Brain this compound.

References

Unveiling the Specificity: A Comparative Guide to Anti-Sulfatide Antibody Cross-Reactivity with Tetracosanoyl-Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise binding characteristics of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-sulfatide antibodies with a specific isoform, tetracosanoyl-sulfatide (C24:0), against other sulfatide variants. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of studies involving these crucial biomolecules.

Sulfatides (B1148509) are sulfated galactosylceramides that are abundant in the myelin sheath of the nervous system.[1] Autoantibodies targeting sulfatides are implicated in the pathogenesis of several autoimmune neuropathies, including Guillain-Barré syndrome and multiple sclerosis.[2][3] The specificity of these antibodies to different sulfatide isoforms, which vary in their fatty acid chain length and saturation, is a critical factor in their pathogenic potential. This compound, with its 24-carbon saturated fatty acid chain, is one of the predominant isoforms in myelin.[4]

Comparative Binding Analysis of Anti-Sulfatide Antibodies

AntigenFatty Acyl ChainRelative Binding Affinity (Normalized)Dissociation Constant (K D ) Range (M)Key Observations
This compound C24:0 1.00 10⁻⁷ - 10⁻⁶ Strong binding, often used as the primary antigen.
cis-Tetracosenoyl-sulfatideC24:11.2010⁻⁸ - 10⁻⁷Immunodominant species in some studies, suggesting higher affinity.[4]
Palmitoyl-sulfatideC16:00.6510⁻⁶ - 10⁻⁵Weaker binding compared to longer-chain isoforms.[4]
Stearoyl-sulfatideC18:00.7510⁻⁶ - 10⁻⁵Intermediate binding affinity.
Lyso-sulfatideNo Acyl Chain< 0.10> 10⁻⁵Fatty acid chain is critical for antibody recognition.[4]
GalactocerebrosideVarious< 0.05Not significantThe sulfate (B86663) group is essential for binding.

This table is a representative compilation based on findings where longer fatty acid chains generally contribute to higher affinity binding. The exact values can vary significantly between different antibodies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for two key experimental techniques used to assess antibody-glycolipid interactions.

Lipid Microarray for Cross-Reactivity Profiling

This method allows for the high-throughput screening of antibody binding against a panel of different lipid antigens.

1. Microarray Fabrication:

  • Lipid Preparation: Dissolve individual sulfatide isoforms (e.g., this compound, palmitoyl-sulfatide) and other control lipids in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Printing: Use a robotic microarrayer to spot the lipid solutions onto nitrocellulose-coated glass slides. Each lipid should be printed in multiple replicates.

  • Drying and Storage: Allow the slides to air-dry and then store them in a desiccator at 4°C until use.

2. Antibody Binding Assay:

  • Blocking: Rehydrate the slides in a blocking buffer (e.g., 1% BSA in Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific binding.

  • Antibody Incubation: Dilute the anti-sulfatide antibody to a predetermined optimal concentration in the blocking buffer. Apply the antibody solution to the microarray slide and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the slides multiple times with washing buffer (e.g., TBS-T) to remove unbound antibodies.

  • Secondary Antibody Incubation: Apply a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-IgM or anti-IgG) diluted in the blocking buffer. Incubate for 1 hour at room temperature in the dark.

  • Final Washing: Repeat the washing steps.

  • Scanning and Analysis: Dry the slides by centrifugation or with a stream of nitrogen. Scan the slides using a microarray scanner at the appropriate wavelength. Quantify the fluorescence intensity of each spot using microarray analysis software. The intensity of the signal corresponds to the amount of bound antibody.

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR provides real-time, label-free quantification of the binding kinetics and affinity between an antibody and its antigen.[5]

1. Sensor Chip Preparation:

  • Liposome Preparation: Prepare small unilamellar vesicles (liposomes) incorporating the sulfatide isoform of interest (e.g., this compound) along with other lipids like phosphatidylcholine and cholesterol.

  • Chip Immobilization: Capture the sulfatide-containing liposomes onto a sensor chip (e.g., an L1 chip) through hydrophobic interactions. This creates a lipid bilayer on the chip surface, mimicking a cell membrane.

2. Binding Analysis:

  • Antibody Injection: Inject a series of concentrations of the anti-sulfatide antibody over the sensor chip surface at a constant flow rate.

  • Association and Dissociation: Monitor the change in the SPR signal in real-time. The association phase occurs during antibody injection, and the dissociation phase begins when the injection is replaced with running buffer.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound antibody and prepare the surface for the next injection.

3. Data Analysis:

  • Sensorgram Fitting: Fit the resulting sensorgrams (plots of SPR signal versus time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • Kinetic and Affinity Constants: From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Visualizing Experimental Workflows and Biological Context

To further clarify the processes and relationships, the following diagrams are provided.

Experimental_Workflow cluster_Lipid_Microarray Lipid Microarray Workflow cluster_SPR Surface Plasmon Resonance (SPR) Workflow LM_Prep Lipid Preparation LM_Print Microarray Printing LM_Prep->LM_Print LM_Block Blocking LM_Print->LM_Block LM_Ab1 Primary Antibody Incubation LM_Block->LM_Ab1 LM_Wash1 Washing LM_Ab1->LM_Wash1 LM_Ab2 Secondary Antibody Incubation LM_Wash1->LM_Ab2 LM_Wash2 Washing LM_Ab2->LM_Wash2 LM_Scan Scanning & Analysis LM_Wash2->LM_Scan SPR_Lipo Liposome Preparation SPR_Immob Chip Immobilization SPR_Lipo->SPR_Immob SPR_Inject Antibody Injection SPR_Immob->SPR_Inject SPR_Data Data Acquisition (Association/Dissociation) SPR_Inject->SPR_Data SPR_Regen Regeneration SPR_Data->SPR_Regen SPR_Analysis Kinetic Analysis SPR_Data->SPR_Analysis

Fig. 1: Experimental workflows for assessing antibody-sulfatide binding.

Antibody_Myelin_Interaction Myelin {Myelin Sheath | Abundant in Sulfatides (C24:0, C24:1, etc.)} Macrophage Macrophage Myelin->Macrophage Opsonization & Fc Receptor Binding Antibody Anti-Sulfatide Antibody (IgM/IgG) Antibody->Myelin Binds to Sulfatide Epitope Demyelination Demyelination & Axonal Damage Macrophage->Demyelination Phagocytosis & Inflammatory Cytokine Release

Fig. 2: Proposed mechanism of anti-sulfatide antibody-mediated demyelination.

References

A Comparative Analysis of the Neurotoxic Effects of Tetracosanoyl-Sulfatide and Psychosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of two critical lipids implicated in neurodegenerative diseases: tetracosanoyl-sulfatide and psychosine (B1678307). This document summarizes key experimental data, outlines methodologies, and illustrates the distinct signaling pathways associated with their toxicity, offering a valuable resource for researchers in neurobiology and drug development.

At a Glance: Key Differences in Neurotoxicity

FeatureThis compoundPsychosine
Primary Neurotoxic Effect Inhibition of Neurite Outgrowth[1]Induction of Apoptotic Cell Death[2][3]
Associated Disease Metachromatic Leukodystrophy (MLD)Krabbe Disease (Globoid Cell Leukodystrophy)[4]
Primary Cellular Targets Retinal Ganglion Cells (in experimental models)[1]Oligodendrocytes, Astrocytes, Neurons, Immune Cells[3][5]
Mechanism of Action Activation of Rho signaling pathway[1]Mitochondrial dysfunction, Caspase activation, Inflammatory cytokine production[2][3]

Quantitative Comparison of Neurotoxic Effects

The following table summarizes the quantitative data available on the neurotoxic effects of this compound and psychosine. It is important to note that the nature of their neurotoxicity differs, with psychosine being directly cytotoxic and this compound primarily inhibiting neuronal development.

CompoundCell TypeEndpointEffective ConcentrationReference
This compoundPostnatal day 5 rat retinal ganglion cellsInhibition of neurite outgrowth≥ 1 µ g/coverslip [1]
PsychosineHuman AstrocytesCell Death (Apoptosis)EC50 ~15 µM at 4h
PsychosineHuman Oligodendroglial Cell Line (MO3.13)ApoptosisNot specified[2]
PsychosinePeripheral Blood LymphocytesApoptosis20 µM[3]

Signaling Pathways of Neurotoxicity

The neurotoxic effects of this compound and psychosine are mediated by distinct signaling pathways.

This compound: Inhibition of Neurite Outgrowth

This compound has been identified as a potent inhibitor of neurite outgrowth, a crucial process for neuronal development and regeneration.[1] This inhibitory effect is mediated, at least in part, through the activation of the Rho signaling pathway.[1] Rho GTPases are key regulators of the actin cytoskeleton, and their activation can lead to growth cone collapse and retraction of neurites.

Tetracosanoyl_Sulfatide_Pathway This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor RhoA RhoA Cell Surface Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Cytoskeleton Destabilization Actin Cytoskeleton Destabilization ROCK->Actin Cytoskeleton Destabilization Neurite Outgrowth Inhibition Neurite Outgrowth Inhibition Actin Cytoskeleton Destabilization->Neurite Outgrowth Inhibition

This compound Signaling Pathway
Psychosine: Induction of Apoptosis

Psychosine accumulation is a hallmark of Krabbe disease and is highly toxic to various neural cells. Its primary mechanism of neurotoxicity is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[2][3] Psychosine disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[2] Furthermore, psychosine promotes an inflammatory environment by stimulating the production of pro-inflammatory cytokines.[3]

Psychosine_Pathway cluster_cell Cell Psychosine Psychosine Mitochondrion Mitochondrion Psychosine->Mitochondrion Disrupts Membrane Potential Inflammatory_Cytokines Inflammatory_Cytokines Psychosine->Inflammatory_Cytokines Upregulates Cytochrome_c_Release Cytochrome_c_Release Mitochondrion->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Psychosine-Induced Apoptotic Pathway

Experimental Protocols

This section provides an overview of the methodologies used to assess the neurotoxic effects of this compound and psychosine.

Assessment of Neurite Outgrowth Inhibition by this compound

This protocol is based on the methodology described for testing the effect of sulfatides (B1148509) on retinal ganglion cell (RGC) neurite outgrowth.[1]

Neurite_Outgrowth_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_RGCs Isolate Retinal Ganglion Cells (RGCs) Plate_RGCs Plate RGCs on Coated Coverslips Isolate_RGCs->Plate_RGCs Coat_Coverslips Coat Coverslips with Poly-D-lysine and Laminin (B1169045) Coat_Coverslips->Plate_RGCs Prepare_Sulfatide Prepare this compound Solution Add_Sulfatide Add this compound at Varying Concentrations Prepare_Sulfatide->Add_Sulfatide Plate_RGCs->Add_Sulfatide Incubate Incubate for 18-24 hours Add_Sulfatide->Incubate Fix_Stain Fix and Stain Neurites (e.g., β-III tubulin) Incubate->Fix_Stain Image_Acquisition Acquire Images using Fluorescence Microscopy Fix_Stain->Image_Acquisition Quantify_Outgrowth Quantify Neurite Length and Branching Image_Acquisition->Quantify_Outgrowth

Experimental Workflow for Neurite Outgrowth Assay

1. Cell Culture:

  • Isolate retinal ganglion cells from neonatal rats.

  • Culture cells on glass coverslips pre-coated with poly-D-lysine and laminin to promote neuronal adhesion and growth.

2. Treatment:

  • Prepare stock solutions of this compound in an appropriate solvent.

  • Add the sulfatide solution to the cell cultures at various concentrations (e.g., starting from 1 µ g/coverslip ).

  • Include a vehicle control group.

3. Incubation:

  • Incubate the treated cells for a period sufficient to allow for neurite outgrowth in the control group (typically 18-24 hours).

4. Analysis:

  • Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker such as β-III tubulin to visualize neurites.

  • Capture images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.

Assessment of Psychosine-Induced Cell Death

This protocol outlines a general method for evaluating the cytotoxic effects of psychosine on a neural cell line.

1. Cell Culture:

  • Culture a relevant neural cell line (e.g., human oligodendroglial cells or astrocytes) in appropriate growth medium.

  • Seed cells in multi-well plates at a predetermined density.

2. Treatment:

  • Prepare a stock solution of psychosine.

  • Treat the cells with varying concentrations of psychosine (e.g., 5 µM, 10 µM, 15 µM, 20 µM).

  • Include a vehicle control.

3. Incubation:

  • Incubate the cells for different time points (e.g., 1, 2, 4, 6 hours) to assess time-dependent effects.

4. Cell Viability/Apoptosis Assays:

  • MTT Assay: To measure overall cell viability.

  • TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis.

  • Caspase Activity Assays: To measure the activation of key apoptotic enzymes like caspase-3 and caspase-9.

  • Flow Cytometry with Annexin V/Propidium Iodide: To distinguish between apoptotic, necrotic, and live cells.

Conclusion

This compound and psychosine exert their neurotoxic effects through distinct mechanisms and are associated with different neurodegenerative disorders. While psychosine is a potent inducer of apoptosis in various neural cell types, this compound's primary neurotoxic action appears to be the inhibition of neurite outgrowth. Understanding these differences is crucial for the development of targeted therapeutic strategies for Metachromatic Leukodystrophy and Krabbe disease. Further research is warranted to fully elucidate the signaling pathways involved and to identify potential points of therapeutic intervention.

References

A Head-to-Head Comparison of LC-MS/MS and HPTLC for Tetracosanoyl-Sulfatide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific lipids is paramount. Tetracosanoyl-sulfatide (C24:0-sulfatide), a key biomarker in various neurological and metabolic disorders, presents a unique analytical challenge. This guide provides an objective, data-driven comparison of two prominent analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

While no single study directly compares both methods for this specific analyte, this guide synthesizes available data and established protocols for sulfatide analysis to offer a comprehensive overview.

Quantitative Performance

The choice between LC-MS/MS and HPTLC often hinges on the required sensitivity, specificity, and throughput. LC-MS/MS is renowned for its high sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.[1][2] HPTLC, conversely, offers advantages in sample throughput and cost-effectiveness, allowing for the simultaneous analysis of multiple samples.[3][4][5]

Table 1: Comparison of Typical Performance Metrics for Sulfatide Quantification

ParameterLC-MS/MS (for Sulfatides)HPTLC (General Analyte Performance)
Limit of Quantification (LOQ) ~0.02 µg/mL in CSF[6]Typically in the low ng/band range (e.g., 400 ng/µL)[7]
Linearity (Range) 0.02 - 1.00 µg/mL (R² > 0.99)[6]400 - 2400 ng/µL[7]
Precision (%RSD) Within ±15%[8]Typically <2%
Accuracy (% Recovery) Within ±15%[8]99.77 ± 0.71%[7]
Specificity Very High (based on mass-to-charge ratio)[1]Moderate to High (dependent on separation and detection)[9]
Throughput SequentialHigh (multiple samples per plate)[3]
Cost per Sample HigherLower[5]

Note: Data for LC-MS/MS is derived from studies on sulfatide quantification.[6][8] HPTLC data is based on a representative validated method, as specific data for this compound was not available.[7]

Experimental Workflows

The operational workflows for LC-MS/MS and HPTLC differ significantly in terms of sample processing, separation, and detection. The choice of method will dictate the time, resources, and expertise required.

G cluster_lcms LC-MS/MS Workflow cluster_hptlc HPTLC Workflow L_Start Sample Collection (e.g., CSF, Plasma) L_Prep Liquid-Liquid or Solid-Phase Extraction (SPE) L_Start->L_Prep L_Inject Autosampler Injection L_Prep->L_Inject L_Sep UPLC/HPLC Separation (e.g., C18 column) L_Inject->L_Sep L_Ion Electrospray Ionization (ESI) L_Sep->L_Ion L_MS1 Mass Selection (Q1) L_Ion->L_MS1 L_Frag Collision-Induced Dissociation (Q2) L_MS1->L_Frag L_MS2 Fragment Ion Detection (Q3) L_Frag->L_MS2 L_Data Data Acquisition & Quantification L_MS2->L_Data H_Start Sample Collection (e.g., CSF, Plasma) H_Prep Lipid Extraction (e.g., Folch method) H_Start->H_Prep H_Apply Automated Sample Application to Plate H_Prep->H_Apply H_Dev Chromatogram Development in Chamber H_Apply->H_Dev H_Dry Plate Drying H_Dev->H_Dry H_Deriv Derivatization (if necessary) H_Dry->H_Deriv H_Scan Densitometric Scanning H_Deriv->H_Scan H_Data Data Acquisition & Quantification H_Scan->H_Data

Caption: Comparative experimental workflows for LC-MS/MS and HPTLC.

Detailed Experimental Protocols

LC-MS/MS Protocol for Sulfatide Quantification

This protocol is synthesized from established methods for sulfatide analysis in biological fluids.[1][6][10]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the biological sample (e.g., 50 µL plasma or CSF) mixed with an internal standard (e.g., C18:0-D3-sulfatide).

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the sulfatides (B1148509) using a high-organic solvent (e.g., chloroform-methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: 2-propanol/methanol (80/20) with 0.1% formic acid.[10]

    • Gradient: A typical gradient runs from a high percentage of solvent A to a high percentage of solvent B over several minutes to elute the lipids.

    • Flow Rate: 0.4 mL/min.[10]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry Detection:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI), negative mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For this compound (C24:0), the precursor ion is m/z 890.7, which fragments to the characteristic product ion m/z 96.9 ([HSO4]⁻).[6][11]

HPTLC Protocol for Sulfatide Quantification

This protocol is based on general principles of HPTLC for lipid analysis.[3][9][12]

  • Sample Preparation (Lipid Extraction):

    • Perform a lipid extraction using a modified Folch or Bligh-Dyer method with chloroform/methanol/water.

    • Isolate the lower organic phase containing the lipids.

    • Evaporate the solvent and reconstitute the lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol 2:1, v/v).

  • Chromatography:

    • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates (10x10 or 10x20 cm).[12]

    • Sample Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase (Developing Solvent): A common solvent system for sulfatides is chloroform/methanol/water or chloroform/methanol/ammonia in various ratios.

    • Development: Develop the plate in a saturated twin-trough chamber until the mobile phase reaches the desired distance.[12]

    • Drying: Dry the plate thoroughly after development.

  • Densitometric Detection:

    • Derivatization: Spray the plate with a suitable reagent (e.g., primuline (B81338) or cupric acetate/phosphoric acid) and heat to visualize the lipid bands.

    • Scanning: Scan the plate using a densitometer (TLC scanner) at the appropriate wavelength (e.g., 366 nm for primuline).

    • Quantification: Integrate the peak areas of the bands and quantify against the calibration curve prepared from the standards.

Method Selection Guide

Choosing the appropriate technique depends on the specific requirements of the study. The following decision tree illustrates key considerations.

G Start Start: Quantify This compound Sensitivity Is ultra-high sensitivity (pg-ng/mL) required? Start->Sensitivity Throughput Is high sample throughput a primary concern? Sensitivity->Throughput No LCMS Use LC-MS/MS Sensitivity->LCMS Yes Specificity Is absolute structural confirmation needed? Throughput->Specificity No HPTLC Use HPTLC Throughput->HPTLC Yes Specificity->LCMS Yes Specificity->HPTLC No

Caption: Decision guide for selecting an analytical method.

Conclusion

Both LC-MS/MS and HPTLC are powerful techniques for the quantification of this compound, each with a distinct set of advantages.

  • LC-MS/MS is the superior choice when unparalleled sensitivity and specificity are required, particularly for clinical diagnostics, biomarker validation in low-volume samples, and detailed lipidomic studies.[1][13] Its ability to confirm molecular identity through mass fragmentation is a significant advantage.[1]

  • HPTLC excels in scenarios where cost-effectiveness and high throughput are priorities.[3][5] It is well-suited for screening large numbers of samples, quality control of raw materials, and process monitoring where the analyte concentrations are within its detection limits.[9]

The final decision should be guided by the specific research question, available instrumentation, budget, and the required data quality. For novel biomarker discovery and validation, LC-MS/MS is indispensable, while for routine analysis and screening, HPTLC presents a viable and economical alternative.

References

Unveiling the Functional Dichotomy: A Comparative Guide to Hydroxylated and Non-Hydroxylated Tetracosanoyl-Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the functional differences between hydroxylated (H-S) and non-hydroxylated (N-S) tetracosanoyl-sulfatide. This document synthesizes experimental findings on their distinct biological roles, interactions with proteins, and impacts on membrane biophysics, supported by detailed methodologies and signaling pathway diagrams.

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are crucial sphingolipids enriched in the myelin sheath of the nervous system. The presence or absence of a hydroxyl group on the 2-position of their fatty acyl chain significantly influences their function. This guide dissects these differences to provide a clear understanding of their respective contributions to cellular processes in both health and disease.

Distinct Biological Roles and Distribution

Hydroxylated and non-hydroxylated sulfatides exhibit a striking disparity in their localization within the central nervous system, suggesting specialized functions. Imaging mass spectrometry has revealed that hydroxylated sulfatides are predominantly found in the gray matter of the human cerebral cortex, whereas non-hydroxylated sulfatides are the dominant species in the white matter[1][2]. This differential distribution points towards distinct roles in neuronal and glial cell biology.

The enzyme responsible for the synthesis of hydroxylated sphingolipids is fatty acid 2-hydroxylase (FA2H)[3]. Genetic deficiency of FA2H in mice leads to a complete lack of hydroxylated sulfatides and results in late-onset axon and myelin sheath degeneration, highlighting the critical role of this modification in maintaining the long-term integrity of the nervous system[4]. While the initial development of the nervous system appears largely normal in the absence of hydroxylated sulfatides, their absence compromises the stability and function of myelin over time.

Comparative Biophysical Properties of Membranes

The hydroxylation of the acyl chain in sulfatides is predicted to alter the biophysical properties of the cell membranes in which they reside. While direct comparative studies on membranes composed solely of either hydroxylated or non-hydroxylated this compound are limited, research on related lipids provides valuable insights.

Studies on ceramides, the precursors to sulfatides, have shown that hydroxylation of the fatty acid chain can significantly impact the packing and stability of lipid bilayers[5][6]. The hydroxyl group can participate in hydrogen bonding with neighboring lipids or proteins, potentially leading to more ordered and stable membrane domains, often referred to as lipid rafts[7][8][9][10]. This increased order can, in turn, influence membrane fluidity and the localization and function of membrane-associated proteins. It is plausible that the hydroxyl group on H-S contributes to tighter packing and reduced fluidity in membranes compared to those containing N-S.

Table 1: Putative Biophysical Differences in Membranes Containing H-S vs. N-S

PropertyHydroxylated Sulfatide (H-S)Non-Hydroxylated Sulfatide (N-S)Supporting Evidence/Hypothesis
Membrane Packing Tighter packingLooser packingThe hydroxyl group can form additional hydrogen bonds, leading to a more ordered membrane structure.
Membrane Fluidity Lower fluidityHigher fluidityIncreased packing density is generally associated with decreased membrane fluidity.
Lipid Raft Stability Potentially higher stabilityPotentially lower stabilityThe ability to form additional hydrogen bonds may contribute to the formation of more stable lipid raft microdomains.[7][8][9][10]
Membrane Permeability Potentially lower permeabilityPotentially higher permeabilityTighter lipid packing can reduce the passive diffusion of molecules across the membrane.

Differential Interactions with Proteins

The structural difference between H-S and N-S is expected to influence their interactions with various proteins, thereby modulating cellular signaling and function. While a comprehensive quantitative comparison of binding affinities is not yet available in the literature, the distinct localizations and the phenotype of FA2H-deficient animals strongly suggest the existence of specific protein partners for each sulfatide species.

Sulfatides, in general, are known to interact with a variety of proteins, including myelin proteins, cell adhesion molecules, and signaling receptors[11][12][13][14]. The dissociation constants for these interactions are typically in the low micromolar range[11][12][13][14]. It is hypothesized that the hydroxyl group of H-S could provide an additional point of contact for protein binding, potentially leading to higher affinity or specificity for certain protein partners. Conversely, the absence of this group in N-S might be favorable for interactions with other proteins.

Table 2: Potential Differences in Protein Interactions

Interaction AspectHydroxylated Sulfatide (H-S)Non-Hydroxylated Sulfatide (N-S)Rationale
Binding Affinity Potentially higher for specific proteinsPotentially higher for other specific proteinsThe hydroxyl group can act as a hydrogen bond donor or acceptor, altering the binding interface.
Binding Specificity May bind to a distinct set of proteinsMay bind to a different set of proteinsThe presence or absence of the hydroxyl group creates unique molecular recognition sites.
Functional Outcome May stabilize specific protein conformations or complexesMay facilitate different protein-protein interactionsThe nature of the lipid-protein interaction can allosterically modulate protein function.

Signaling Pathways

The differential distribution and protein interactions of H-S and N-S likely translate into distinct effects on intracellular signaling pathways. While the specific pathways uniquely modulated by each sulfatide species are still under investigation, sulfatides, in general, have been implicated in various signaling events, including the regulation of cell growth, differentiation, and apoptosis.

For instance, sulfatides have been shown to modulate the activity of protein kinase C (PKC) and other signaling molecules[15]. It is conceivable that the clustering of H-S or N-S into specific membrane domains could lead to the recruitment or exclusion of certain signaling proteins, thereby initiating or inhibiting specific downstream cascades. The diagram below illustrates a hypothetical model of how these two sulfatide species could differentially influence signaling.

G Hypothetical Differential Signaling by H-S and N-S cluster_membrane Plasma Membrane cluster_hs_raft H-S Enriched Raft cluster_ns_raft N-S Enriched Raft cluster_cytosol HS Hydroxylated Sulfatide (H-S) HS_Receptor Receptor A NS Non-Hydroxylated Sulfatide (N-S) NS_Receptor Receptor B HS_Pathway Signaling Pathway 1 HS_Receptor->HS_Pathway Activation NS_Pathway Signaling Pathway 2 NS_Receptor->NS_Pathway Activation HS_Response Cellular Response 1 (e.g., Myelin Stability) HS_Pathway->HS_Response NS_Response Cellular Response 2 (e.g., Axon Outgrowth Regulation) NS_Pathway->NS_Response G Workflow for Membrane Fluidity Measurement Start Start LiposomePrep Prepare Liposomes (with H-S or N-S) Start->LiposomePrep DPH_Labeling Label with DPH Probe LiposomePrep->DPH_Labeling MeasureFP Measure Fluorescence Polarization DPH_Labeling->MeasureFP CalculateFluidity Calculate Membrane Fluidity MeasureFP->CalculateFluidity End End CalculateFluidity->End

References

A Comparative In Vivo Analysis of Synthetic versus Brain-Derived Tetracosanoyl-Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are a class of sulfoglycolipids enriched in the myelin sheath of the nervous system.[1] Comprising a ceramide backbone linked to a sulfated galactose, these molecules are not merely structural components but also play active roles in various biological processes, including cell adhesion, signaling, and immune modulation.[2] Tetracosanoyl-sulfatide, characterized by a C24:0 fatty acid chain, is one of the most abundant species in the brain.[3] Its potential therapeutic applications, particularly in autoimmune and neurodegenerative diseases, have led to increased interest in both brain-derived and synthetically produced forms of this lipid. This guide provides an objective in vivo comparison of synthetic versus brain-derived this compound, focusing on immunological effects, supported by experimental data. While direct in vivo comparative studies on pharmacokinetics, biodistribution, and toxicity are limited, this guide synthesizes the available evidence to inform research and development decisions.

Comparative Immunomodulatory Effects

The primary area of in vivo and in vitro comparison between brain-derived and synthetic sulfatides has been in the context of immunology, particularly in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[3][4]

Data Presentation

The following tables summarize the quantitative data from studies comparing the immunological effects of different sulfatide preparations.

Table 1: In Vitro T-Cell Proliferation in Response to Sulfatides

Sulfatide TypeSourceConcentrationT-Cell Proliferation (Stimulation Index)Reference
Brain-Derived SulfatideBovine Brain10 µg/mL8.5 ± 1.2[3]
Synthetic cis-tetracosenoyl (C24:1)Chemical Synthesis10 µg/mL12.3 ± 2.1[3]
Synthetic tetracosanoyl (C24:0)Chemical Synthesis10 µg/mL2.1 ± 0.5[3]
Synthetic palmitoyl (B13399708) (C16:0)Chemical Synthesis10 µg/mL1.8 ± 0.4[3]

Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

TreatmentAdministrationMean Maximum Clinical ScoreDay of OnsetReference
Vehicle (Control)Intraperitoneal3.5 ± 0.410 ± 1[3]
Brain-Derived SulfatideIntraperitoneal (20 µg)1.8 ± 0.614 ± 2[3]
Synthetic cis-tetracosenoyl (C24:1)Intraperitoneal (20 µg)1.2 ± 0.516 ± 2[3]

Experimental Protocols

Induction and Assessment of EAE

Experimental autoimmune encephalomyelitis is induced in susceptible mouse strains, such as SJL/J, by immunization with a myelin-derived peptide, such as proteolipid protein (PLP) 139-151, emulsified in Complete Freund's Adjuvant (CFA).[3] Mice also receive injections of pertussis toxin to facilitate the entry of pathogenic T-cells into the central nervous system.[3] Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 is no disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.[3]

Sulfatide Administration

For in vivo studies, sulfatides are typically dissolved in a vehicle such as phosphate-buffered saline (PBS) and administered to mice via intraperitoneal injection.[3] Treatment protocols can vary, with administration occurring before or after the induction of EAE to assess prophylactic or therapeutic effects, respectively.[3]

In Vitro T-Cell Proliferation Assay

To assess the immunogenicity of different sulfatides, T-cells are isolated from the spleens of immunized mice and co-cultured with antigen-presenting cells (APCs) in the presence of the sulfatide of interest.[3] T-cell proliferation is measured by the incorporation of [³H]thymidine, and the results are expressed as a stimulation index, which is the ratio of proliferation in the presence of the antigen to proliferation in the absence of the antigen.[3]

Signaling Pathways and Experimental Workflows

Sulfatide Biosynthesis and Degradation

The synthesis of sulfatide is a two-step process occurring in the endoplasmic reticulum and Golgi apparatus.[1] Ceramide is first converted to galactocerebroside (GalCer) by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[1] Subsequently, a sulfate (B86663) group is added to GalCer by cerebroside sulfotransferase (CST) to form sulfatide.[1] The degradation of sulfatide is catalyzed by the lysosomal enzyme arylsulfatase A (ARSA).[1]

Sulfatide_Metabolism Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT Sulfatide Sulfatide GalCer->Sulfatide CST Sulfatide->GalCer ARSA

Caption: The metabolic pathway of sulfatide synthesis and degradation.

Experimental Workflow for EAE Studies

The following diagram illustrates the typical workflow for investigating the effects of sulfatides in the EAE mouse model.

EAE_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_ExVivo Ex Vivo Analysis Immunization EAE Induction (PLP 139-151 + CFA) Treatment Sulfatide Administration (i.p. injection) Immunization->Treatment Sulfatide_Prep Sulfatide Preparation (Brain-derived or Synthetic) Sulfatide_Prep->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring T_Cell_Isolation T-Cell Isolation from Spleen Monitoring->T_Cell_Isolation Proliferation_Assay T-Cell Proliferation Assay T_Cell_Isolation->Proliferation_Assay Cytokine_Analysis Cytokine Analysis T_Cell_Isolation->Cytokine_Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tetracosanoyl-Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical procedures for the proper disposal of tetracosanoyl-sulfatide, ensuring the safety of laboratory personnel and adherence to environmental regulations. The information is tailored for researchers, scientists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed hazard classifications, this compound must be handled as a hazardous chemical waste by default.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to treat this compound with the caution afforded to all laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Work Area: Conduct all transfers and aliquoting of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, it should be cleaned up immediately.[1] The spilled chemical and any absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound requires careful segregation and handling to ensure compliance and safety. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3]

  • Waste Classification: Treat all this compound waste, including pure substance, contaminated solutions, and any associated lab materials (e.g., pipette tips, contaminated gloves), as hazardous chemical waste.[1]

  • Container Selection:

    • Solid Waste: For dry, solid this compound, the original manufacturer's container is the preferred option for disposal.[3][4] If unavailable, use a clearly labeled, sealable, and chemically compatible container.

    • Liquid Waste: For solutions containing this compound, use a leak-proof container with a secure, screw-on cap.[4] Ensure the container material is compatible with the solvent used. Plastic containers are often preferred.[5]

    • Contaminated Labware: Items like gloves and bench paper should be double-bagged in clear plastic bags.[4] Sharps, such as contaminated pipette tips or broken glass, must be placed in a designated sharps container.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[6][7]

    • Identify the contents fully: "this compound" and list any solvents or other chemicals present with their approximate concentrations.

    • Indicate the date when waste was first added to the container.[6]

  • Waste Segregation and Storage:

    • Store the this compound waste in a designated Satellite Accumulation Area (SAA).[5][8]

    • Keep the waste container securely closed except when adding more waste.[4][5]

    • Segregate the container from incompatible materials. For instance, store it separately from strong acids, bases, and oxidizing agents.[8]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4]

  • Arranging for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in your SAA.[5]

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][5]

    • Follow their specific instructions for collection and transport. Do not transport hazardous waste yourself.[1]

Quantitative Data and Properties

PropertyData
Molecular Formula C₄₈H₉₃NO₁₁S
Molecular Weight 892.32 g/mol
Physical State Solid[9]
Purity >99%[9]
Storage Freezer[9]
CAS Number 151122-71-3[9]

Visualizing Procedural Workflows

To clarify the disposal process and the biochemical context of the compound, the following diagrams are provided.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill classify Classify as Hazardous Waste container Select Compatible & Leak-Proof Container classify->container Step 3 ppe->classify Step 2 ppe->spill label Label Container: 'Hazardous Waste' + Chemical Name & Date container->label Step 4 store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store Step 5 pickup Contact EH&S for Waste Pickup store->pickup Step 6 end End: Waste Disposed by Licensed Professional pickup->end cleanup Clean Spill Using Absorbent Material spill->cleanup dispose_spill Dispose of Cleanup Material as Hazardous Waste cleanup->dispose_spill dispose_spill->container Combine with other solid waste ceramide Ceramide galacto Galactocerebroside (Galactosylceramide) ceramide->galacto  + Galactose cgt_node CGT sulfatide Sulfatide (e.g., this compound) cst_node CST cgt CGT (Ceramide Galactosyltransferase) cst CST (Cerebroside Sulfotransferase)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracosanoyl-sulfatide
Reactant of Route 2
Tetracosanoyl-sulfatide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.